Thrombospondin-1 (1016-1023) (human, bovine, mouse)
Description
BenchChem offers high-quality Thrombospondin-1 (1016-1023) (human, bovine, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombospondin-1 (1016-1023) (human, bovine, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Thrombospondin-1 (1016-1023)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the Thrombospondin-1 (TSP-1) derived peptide, amino acids 1016-1023. This peptide, often referred to as 4N1K, is a critical tool for studying the multifaceted roles of TSP-1 in various physiological and pathological processes.
Introduction to Thrombospondin-1 (1016-1023)
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a significant role in a wide array of biological functions, including angiogenesis, inflammation, and wound healing.[1][2][3] The peptide corresponding to the amino acid sequence 1016-1023 (RFYVVMWK) is located in the C-terminal domain of TSP-1 and is a well-established agonist of the cell surface receptor CD47, also known as integrin-associated protein (IAP).[4][5][6][7][8][9][10][11] By mimicking the action of the full-length TSP-1 protein on CD47, this peptide provides a powerful means to investigate the downstream signaling events initiated by this interaction.
Core Mechanism of Action: Antagonism of Nitric Oxide/cGMP Signaling
The primary and most extensively studied mechanism of action for TSP-1 (1016-1023) is its ability to antagonize the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[12][13][14][15][16] This antagonism has profound implications for vascular function, platelet activity, and cell proliferation.
The TSP-1 (1016-1023) peptide directly binds to the extracellular domain of CD47.[5][6] This interaction initiates a cascade of intracellular events that ultimately suppress the downstream effects of NO. CD47 is a ubiquitously expressed transmembrane protein that associates with various integrins and plays a crucial role in cell-cell and cell-matrix interactions.[6][17]
Upon binding of TSP-1 (1016-1023) to CD47, the activation of soluble guanylyl cyclase (sGC) by NO is inhibited.[12][14][18] sGC is the primary intracellular receptor for NO. Its activation leads to the conversion of guanosine triphosphate (GTP) to cGMP. By preventing sGC activation, the TSP-1 peptide effectively reduces the intracellular levels of cGMP, a critical second messenger.[12][18]
The decrease in cGMP levels leads to reduced activation of cGMP-dependent protein kinase I (cGK-I).[12] Furthermore, evidence suggests that TSP-1 can also inhibit cGK-I activity downstream of cGMP production.[12] cGK-I is a key effector of cGMP signaling and phosphorylates various substrate proteins to mediate the physiological effects of NO, such as vasodilation and inhibition of platelet aggregation.[12]
A key substrate of cGK-I in platelets is the vasodilator-stimulated phosphoprotein (VASP). TSP-1, through its interaction with CD47, prevents the cGK-I-mediated phosphorylation of VASP at Ser239.[12][15] This inhibition of VASP phosphorylation is a critical step in overcoming the anti-aggregatory effects of NO on platelets.
References
- 1. thrombospondin-1-in-vascular-development-vascular-function-and-vascular-disease - Ask this paper | Bohrium [bohrium.com]
- 2. Thrombospondin-1 in vascular development, vascular function, and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Frontiers | Thrombospondin 1 in Metabolic Diseases [frontiersin.org]
- 7. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 (1016-1023) (human, bovine, mouse) [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombospondin-1 antagonizes nitric oxide-stimulated vascular smooth muscle cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thrombospondin-1 inhibition of vascular smooth muscle cell responses occurs via modulation of both cAMP and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 16. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cell biology of thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thrombospondin-1 Inhibition of Vascular Smooth Muscle Cell Responses Occurs via Modulation of Both cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of Thrombospondin-1 C-terminal Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in the regulation of cell behavior and tissue remodeling. Its multi-domain structure allows it to interact with a wide array of cell surface receptors, growth factors, and other extracellular matrix components, thereby modulating critical biological processes such as angiogenesis, apoptosis, and immune responses. The C-terminal domain of TSP-1, in particular, has garnered significant attention as a key mediator of many of its biological activities. Peptides derived from this region have been instrumental in elucidating the function of TSP-1 and hold considerable promise as therapeutic agents. This technical guide provides a comprehensive overview of the core functions of TSP-1 C-terminal peptides, with a focus on their receptor interactions, signaling pathways, and functional consequences.
Core Functions of the Thrombospondin-1 C-terminal Domain
The C-terminal domain of TSP-1 is a hub of biological activity, primarily mediating its effects through interaction with the cell surface receptor CD47, also known as integrin-associated protein (IAP). This interaction is central to many of the downstream signaling events and cellular responses attributed to TSP-1.
Interaction with CD47
The interaction between the C-terminal domain of TSP-1 and CD47 is a high-affinity binding event that triggers a cascade of intracellular signals. Specific peptide sequences within the C-terminal domain are responsible for this interaction. The most well-characterized of these is the RFYVVMWK sequence, often referred to as 4N1 . A synthetic peptide containing this sequence, 4N1K (KRFYVVMWKK) , has been widely used to study the functions of this interaction. Another important peptide from this region is 7N3 (FIRVVMYEGKK) .
The binding of TSP-1's C-terminal domain to CD47 is a critical regulatory point for several cellular processes. This interaction has been shown to modulate nitric oxide (NO) signaling, inhibit T-cell activation, and influence cell adhesion and migration.[1][2][3]
Key Biological Processes Regulated by TSP-1 C-terminal Peptides
The engagement of CD47 by TSP-1 C-terminal peptides initiates signaling pathways that impact a diverse range of biological functions, from the formation of new blood vessels to programmed cell death and immune surveillance.
Angiogenesis
The role of the TSP-1 C-terminal domain in angiogenesis is complex and context-dependent. While TSP-1 is generally considered an inhibitor of angiogenesis, some studies suggest that certain fragments or peptides may have pro-angiogenic effects. However, the predominant effect of the C-terminal domain's interaction with CD47 is anti-angiogenic. This is achieved through the inhibition of endothelial cell migration, proliferation, and tube formation.[4][5] The peptide 4N1K, derived from the C-terminal domain, has been shown to inhibit fibroblast growth factor-2 (FGF-2)-induced neovascularization.[4]
Apoptosis
TSP-1 C-terminal peptides, particularly 4N1K, have been demonstrated to induce apoptosis in various cell types, including T-cells, macrophages, and dendritic cells.[6] This pro-apoptotic activity is often mediated through the ligation of CD47. However, it is important to note that some studies have reported CD47-independent effects of 4N1K, suggesting that this peptide may have other cellular targets or mechanisms of action.[7]
Immune Regulation
The TSP-1/CD47 axis is a significant regulator of the immune response. The interaction of the C-terminal domain with CD47 on T-cells leads to the inhibition of T-cell activation and proliferation.[2][3] This function positions the TSP-1 C-terminal domain as a potential modulator of inflammatory and autoimmune diseases.
Cell Adhesion and Migration
The C-terminal domain of TSP-1 plays a crucial role in mediating cell adhesion and migration.[8][9] This is particularly relevant in the context of vascular smooth muscle cell (VSMC) chemotaxis, where the C-terminal domain has been identified as the primary region of TSP-1 responsible for inducing VSMC migration.[10]
Quantitative Data on TSP-1 C-terminal Peptide Function
The following tables summarize key quantitative data related to the interaction and function of TSP-1 C-terminal peptides.
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |
| Thrombospondin-1 | CD47 | Jurkat T-cells | ~12 pM (apparent) | [11] |
| TAX2 Peptide | Thrombospondin-1 | - | 1.11 ± 0.22 µM | [7] |
| Peptide | Assay | Cell Type | IC50 | Reference |
| TSP-1-derived CD36 binding motif | Inhibition of cell attachment to TSP-1 | Retinoic acid-treated SK-N-SH cells | 80 µM | [12] |
| Intact TSP-1 | Inhibition of proliferation | C6 glioma cells | 45 nM | [13] |
Signaling Pathways
The interaction of the TSP-1 C-terminal domain with CD47 initiates a complex network of intracellular signaling pathways. Below are diagrams representing some of the key signaling cascades.
Caption: TSP-1 C-terminal peptide signaling through CD47.
Caption: General experimental workflow for studying TSP-1 peptide function.
Detailed Experimental Protocols
Boyden Chamber Assay for Cell Migration
This assay is used to assess the migratory capacity of cells in response to a chemoattractant, and to evaluate the inhibitory or stimulatory effects of TSP-1 C-terminal peptides.
Materials:
-
Boyden chamber apparatus with microporous membranes (e.g., 8 µm pore size for endothelial or cancer cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
TSP-1 C-terminal peptide (e.g., 4N1K) and control peptide
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Chamber Preparation: Coat the underside of the microporous membrane with a suitable extracellular matrix protein (e.g., fibronectin or collagen) if required for the cell type. Allow to dry.
-
Chemoattractant: Fill the lower chamber of the Boyden apparatus with cell culture medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Incubate the cell suspension with various concentrations of the TSP-1 C-terminal peptide or control peptide for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 4-6 hours to allow for cell migration.
-
Fixation and Staining:
-
Remove the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
-
Quantification:
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
TSP-1 C-terminal peptide (e.g., 4N1K)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTP, and buffers)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the TSP-1 C-terminal peptide for a specified duration (e.g., 24 hours) to induce apoptosis. Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme and labeled dUTP in reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.
-
-
Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[16][17]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Cells of interest
-
TSP-1 C-terminal peptide (e.g., 7N3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the TSP-1 C-terminal peptide for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[14][18]
Conclusion
The C-terminal domain of Thrombospondin-1 and its derived peptides are potent modulators of key biological processes, including angiogenesis, apoptosis, and immune responses. Their primary mechanism of action involves the interaction with the CD47 receptor, which triggers a complex array of downstream signaling events. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting this critical domain of TSP-1. Further research into the nuanced, context-dependent functions of these peptides will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.
References
- 1. Targeting Ovarian Carcinoma with TSP-1:CD47 Antagonist TAX2 Activates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TSP1-CD47-SIRPα interactome: an immune triangle for the checkpoint era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of a thrombospondin C-terminal fragment reveals a novel calcium core in the type 3 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pharmaceutical Strategy for Selective Abrogation of TSP1-Induced Vascular Dysfunction by Decoy Recombinant CD47 Soluble Receptor in Prophylaxis and Treatment Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Treatment of Experimental Brain Tumors with Trombospondin-1 Derived Peptides: an In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. genscript.com [genscript.com]
- 18. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Characterizing Novel Peptide Signaling Pathways: A Hypothetical Case Study of RFYVVMWK
Disclaimer: The peptide sequence "RFYVVMWK" does not correspond to a known signaling molecule in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and framework for the characterization of a novel peptide signaling pathway, using "RFYVVMWK" as a hypothetical example. The experimental data and specific pathway details presented are illustrative.
Introduction to Peptide Signaling
Peptides, short chains of amino acids, are crucial signaling molecules in a vast array of physiological processes, including neurotransmission, hormone regulation, and immune responses.[1][2] They exert their effects by binding to specific cell surface receptors, often G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), thereby initiating intracellular signaling cascades.[3][4][5] The discovery and characterization of novel peptide signaling pathways offer significant opportunities for therapeutic intervention in numerous diseases.[6]
This guide provides a comprehensive overview of the methodologies and data presentation standards for the elucidation of a novel peptide signaling pathway, from initial discovery to functional characterization, using the hypothetical peptide RFYVVMWK as a case study.
Discovery and Initial Characterization
The discovery of a novel bioactive peptide can arise from various research avenues, including peptidomics studies of biological fluids or tissues, library screening, or bioinformatics approaches.[7][8] Initial characterization involves confirming the peptide's activity and assessing its preliminary biological effects.
Experimental Protocols
Peptide Synthesis and Purification:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide RFYVVMWK would be synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Preliminary Functional Screen:
-
A panel of cell lines representing different tissues or disease states would be treated with the RFYVVMWK peptide.
-
A broad-spectrum cell viability assay (e.g., MTT or CellTiter-Glo®) is used to identify any cytotoxic or proliferative effects.
Receptor Identification and Binding Affinity
A critical step is to identify the specific receptor that RFYVVMWK binds to. This typically involves a combination of bioinformatic and experimental approaches.
Experimental Protocols
Receptor Identification Workflow:
References
- 1. Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Feeding Regulatory Peptides and The Importance of Peptide Discovery Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Peptide Binding in Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dichotomous Role of Thrombospondin-1 Peptides in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a pivotal role in tissue remodeling, wound healing, and tumorigenesis. A key aspect of its function is the complex and often contradictory regulation of angiogenesis, the formation of new blood vessels. While intact TSP-1 is predominantly recognized as a potent endogenous inhibitor of angiogenesis, specific peptide fragments derived from its various domains can exert either anti-angiogenic or pro-angiogenic effects. This technical guide provides an in-depth exploration of the role of TSP-1-derived peptides in angiogenesis, detailing the signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of oncology, ophthalmology, and cardiovascular disease.
Introduction: The Dual Nature of Thrombospondin-1 in Angiogenesis
Thrombospondin-1's influence on new blood vessel formation is not monolithic; it is a nuanced process dictated by the specific domain of the protein interacting with the endothelial cell surface. The intact TSP-1 molecule generally suppresses angiogenesis, but proteolytic cleavage in the tissue microenvironment can release peptide fragments with opposing activities.[1] This dual functionality positions TSP-1 and its derivatives as critical modulators of the "angiogenic switch," a key event in tumor growth and other pathologies.[2]
The structure of TSP-1 is comprised of several distinct domains: an N-terminal domain, a procollagen homology region, three type 1 repeats (TSRs), three type 2 (EGF-like) repeats, and a C-terminal domain.[3] The anti-angiogenic activity is primarily associated with the TSRs, while the N-terminal domain has been shown to promote angiogenesis.[1][4] This guide will dissect the molecular mechanisms underlying these opposing effects.
Anti-Angiogenic Peptides Derived from TSP-1
The most well-characterized anti-angiogenic activity of TSP-1 resides within its three Type 1 Repeats (TSRs).[5][6] Peptides derived from these repeats, as well as from the procollagen homology domain, have been shown to inhibit endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.[7][8]
Mechanism of Action: Receptor-Mediated Inhibition
The anti-angiogenic effects of TSP-1 peptides are primarily mediated through their interaction with specific receptors on the surface of endothelial cells, most notably CD36 and CD47.[1][9]
CD36, a class B scavenger receptor, is a key mediator of the anti-angiogenic effects of TSP-1's TSR domains.[9][10] The binding of TSR-containing peptides to CD36 initiates a cascade of intracellular events that suppress pro-angiogenic signaling and induce apoptosis.[3]
A critical mechanism involves the recruitment of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the vascular endothelial growth factor receptor 2 (VEGFR2) signaling complex.[11][12] This leads to the dephosphorylation of VEGFR2, thereby attenuating the downstream signaling cascade stimulated by VEGF, a potent pro-angiogenic factor.[11] Furthermore, TSP-1 binding to CD36 can induce apoptosis in endothelial cells through the activation of caspases and upregulation of the Fas/FasL system.[1][13]
Caption: TSP-1/CD36 Anti-Angiogenic Signaling Pathway.
CD47, also known as integrin-associated protein (IAP), is another crucial receptor for TSP-1-mediated inhibition of angiogenesis.[1] The C-terminal domain of TSP-1 binds to CD47, leading to the suppression of nitric oxide (NO) signaling.[14][15] NO is a critical mediator of vasodilation and pro-angiogenic responses. By inhibiting the NO/cGMP pathway, TSP-1 peptides can effectively block endothelial cell migration and proliferation.[16] Furthermore, prolonged activation of the TSP-1/CD47 pathway can induce endothelial cell senescence, contributing to the inhibition of angiogenesis.[17]
Caption: TSP-1/CD47 Anti-Angiogenic Signaling Pathway.
Quantitative Data on Anti-Angiogenic Peptides
The following table summarizes quantitative data from various studies on the anti-angiogenic effects of TSP-1-derived peptides.
| Peptide/Fragment | Assay Type | Target Species | Concentration | Effect | Reference |
| TSRs (recombinant) | Aortic Ring Sprouting | Mouse | 100 nM | Inhibition of vessel sprouting | [18] |
| TSRs (recombinant) | Endothelial Tube Formation | Human (MVEC) | 100 nM | Inhibition of tube formation | [18] |
| TSRs (recombinant) | Endothelial Cell Migration | Human (MVEC) | 100 nM | Inhibition of migration | [18] |
| Mal III peptide | Endothelial Cell Migration | Human (HMVEC) | ~10 µM | ~50% inhibition of bFGF-induced migration | [9] |
| Procollagen-derived peptide (residues 303-309) | Corneal Neovascularization | Rat | Not specified | Inhibition of angiogenesis | [8] |
| Type 1 repeat peptide (residues 481-499) | Corneal Neovascularization | Rat | Not specified | Inhibition of angiogenesis | [8] |
| ABT-510 | Tumor Endothelial Apoptosis | Mouse | Not specified | 3-fold increase in apoptosis | [16] |
| VR-13 peptide | Endothelial Cell Proliferation | Chorioretinal (RF/6A) | Not specified | Significant inhibition | [10] |
| WISP-1 derived peptide | Endothelial Cell Proliferation & Migration | Not specified | Not specified | Inhibition | [19] |
Pro-Angiogenic Peptides Derived from TSP-1
Paradoxically, TSP-1 can also promote angiogenesis, an effect attributed primarily to its N-terminal domain (NoC1).[4][20] Proteolytic cleavage of TSP-1 in the extracellular matrix can release this domain, which then interacts with different sets of receptors to stimulate endothelial cell responses.[1]
Mechanism of Action: Integrin-Mediated Stimulation
The pro-angiogenic activity of the TSP-1 N-terminal domain is largely mediated by its interaction with integrins, particularly α9β1 integrin.[4][21]
Binding of the NoC1 domain to α9β1 integrin on microvascular endothelial cells activates downstream signaling pathways, including the Erk1/2 and paxillin pathways, which are known to promote cell proliferation and migration.[4][21] This interaction has been shown to induce neovascularization in in vivo models such as the quail chorioallantoic membrane (CAM) system and Matrigel plug assays in mice.[4][21]
Caption: TSP-1/Integrin Pro-Angiogenic Signaling Pathway.
Quantitative Data on Pro-Angiogenic Peptides
Quantitative data on the pro-angiogenic effects of TSP-1 peptides is less abundant in the literature compared to the anti-angiogenic effects.
| Peptide/Fragment | Assay Type | Target Species | Concentration | Effect | Reference |
| NoC1 (N-terminal domain) | Endothelial Cell Proliferation | Human (dermal microvascular) | Not specified | Stimulation (inhibited by α9β1 blockers) | [21] |
| NoC1 (N-terminal domain) | Endothelial Cell Migration | Human (dermal microvascular) | Not specified | Stimulation (inhibited by α9β1 blockers) | [21] |
Experimental Protocols
The study of TSP-1 peptides in angiogenesis employs a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Matrigel (or a similar basement membrane extract) on ice overnight. Pipette 50-100 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs, HMVECs) and resuspend them in serum-free or low-serum medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add TSP-1 peptides or controls at desired concentrations to the cell suspension before seeding or directly to the wells after seeding.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the tube-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Workflow for In Vitro Tube Formation Assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
-
Egg Preparation: Use fertilized chicken eggs incubated at 37.8°C with 60% humidity for 3 days. On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs, methylcellulose pellets) soaked with the TSP-1 peptide solution or control. Place the carrier directly onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On the day of analysis, re-open the window and observe the vasculature around the carrier. A positive angiogenic response is characterized by blood vessels converging towards the carrier in a spoke-wheel pattern. An anti-angiogenic response is indicated by an avascular zone around the carrier. Quantify the response by counting the number of vessel branch points within a defined area or by measuring the size of the avascular zone.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells.
-
Chamber Preparation: Use a Boyden chamber or a similar multi-well insert system with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote cell adhesion.
-
Chemoattractant: Add a chemoattractant (e.g., VEGF, bFGF) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend endothelial cells in serum-free medium containing the TSP-1 peptide or control and place them in the upper chamber.
-
Incubation: Incubate the chamber at 37°C for 4-6 hours to allow for cell migration through the membrane.
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of migrated cells in several microscopic fields to quantify migration.
Conclusion and Future Directions
Thrombospondin-1-derived peptides represent a fascinating class of molecules with dual regulatory effects on angiogenesis. The anti-angiogenic properties of TSR-based peptides, mediated primarily through CD36 and CD47, have shown significant therapeutic promise, with some mimetics advancing to clinical trials.[13][22] Conversely, the pro-angiogenic potential of the N-terminal domain highlights the complexity of TSP-1 biology and suggests that targeting the proteolytic processing of TSP-1 could be a viable therapeutic strategy.
For drug development professionals, the modular nature of TSP-1 offers a rich source for the design of novel therapeutics. The development of stable, potent peptide mimetics that selectively target either the inhibitory or stimulatory pathways will be crucial. Future research should focus on further elucidating the context-dependent regulation of TSP-1's effects, including the influence of the tumor microenvironment and the interplay with other signaling pathways. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative treatments for a wide range of angiogenesis-dependent diseases.
References
- 1. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin‐1 as an endogenous inhibitor of angiogenesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. scispace.com [scispace.com]
- 8. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 11. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Thrombospondin peptide ABT-898 inhibits inflammation and angiogenesis in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. in.nau.edu [in.nau.edu]
- 15. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombospondin-based Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombospondin-1 signaling through CD47 inhibits cell cycle progression and induces senescence in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The N-terminal domain of thrombospondin-1: a key for the dual effect of TSP-1 in angiogenesis and cancer progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction of alpha9beta1 integrin with thrombospondin-1 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
Thrombospondin-1 Peptides: A Technical Guide to Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a complex and often paradoxical role in the regulation of the immune system. Secreted by a variety of cells including platelets, macrophages, and T-cells, TSP-1 functions not as a structural component of the extracellular matrix, but as a dynamic modulator of cell behavior and function. Its influence on immunity is multifaceted, encompassing both pro-inflammatory and anti-inflammatory effects that are highly dependent on the cellular context, the specific TSP-1 domain involved, and the receptor it engages. This guide provides an in-depth technical overview of the role of TSP-1 and its derived peptides in immune modulation, with a focus on key signaling pathways, quantitative data from experimental studies, and detailed methodologies for relevant assays.
The Dichotomous Role of Thrombospondin-1 in Immunity
TSP-1's interaction with the immune system is characterized by its ability to elicit opposing responses. It can suppress T-cell activation and effector functions, inhibit dendritic cell maturation, and modulate macrophage phenotype, often leading to an overall anti-inflammatory or immunomodulatory state. Conversely, TSP-1 can also promote inflammation by acting as a chemoattractant for monocytes and stimulating the production of pro-inflammatory cytokines in macrophages. This dual functionality stems from the modular structure of TSP-1, which contains multiple domains that interact with a diverse array of cell surface receptors, each triggering distinct intracellular signaling cascades.
Key Receptors and Signaling Pathways
The immunomodulatory effects of TSP-1 and its peptides are mediated through their interaction with several key receptors expressed on immune cells. These include CD47, CD36, the low-density lipoprotein receptor-related protein 1 (LRP1), various integrins, and calreticulin.
CD47: A Central Hub for Immune Inhibition
CD47, a ubiquitously expressed transmembrane protein, is a high-affinity receptor for the C-terminal domain of TSP-1. The TSP-1/CD47 signaling axis is a major pathway for immune inhibition. Ligation of CD47 by TSP-1 or its mimetic peptides on T-cells inhibits T-cell receptor (TCR) signaling, leading to decreased activation, proliferation, and cytokine production. In dendritic cells (DCs), TSP-1 binding to CD47 can suppress their maturation and ability to present antigens, thereby dampening the initiation of adaptive immune responses. In macrophages, this interaction can modulate cytokine release, for instance by inhibiting IL-12 production.
Thrombospondin-1 Peptide Regulation of Nitric Oxide Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein that plays a critical role in the regulation of the nitric oxide (NO) signaling pathway. This pathway is fundamental to a myriad of physiological processes, including vasodilation, angiogenesis, and platelet aggregation. The inhibitory effects of TSP-1 on NO signaling are primarily mediated through its interactions with the cell surface receptors CD47 and, to a lesser extent, CD36. Specific peptide sequences derived from TSP-1 have been shown to recapitulate the anti-angiogenic and inhibitory effects of the full-length protein, making them attractive candidates for therapeutic development. This technical guide provides a comprehensive overview of the mechanisms by which TSP-1 and its peptides regulate NO signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Signaling Pathways
The regulation of NO signaling by TSP-1 is a multi-faceted process involving direct receptor engagement and downstream modulation of key enzymatic activities. The primary signaling cascades are initiated by the binding of TSP-1 or its mimetic peptides to the cell surface receptors CD47 and CD36.
CD47-Mediated Inhibition of NO/cGMP Signaling
The interaction between the C-terminal domain of TSP-1 and the CD47 receptor is the most potent mechanism for the inhibition of NO signaling, occurring at picomolar concentrations of TSP-1.[1] This high-affinity interaction initiates a signaling cascade that primarily targets soluble guanylate cyclase (sGC), the principal receptor for NO. Ligation of CD47 by TSP-1 or its C-terminal peptides inhibits the activation of sGC by NO, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP).[2] A reduction in cGMP levels subsequently leads to decreased activation of cGMP-dependent protein kinase (cGK), which in turn affects downstream targets such as vasodilator-stimulated phosphoprotein (VASP), leading to reduced platelet inhibition and decreased vasorelaxation.[2] Furthermore, TSP-1 signaling through CD47 can also inhibit endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.[3]
CD36-Mediated Inhibition of NO Signaling
Thrombospondin-1 also interacts with the CD36 receptor, primarily through its type 1 repeats (TSRs). This interaction has a lower affinity than the TSP-1/CD47 binding, requiring nanomolar concentrations of TSP-1 to elicit a response.[2] One of the key mechanisms of CD36-mediated inhibition of NO signaling is the impairment of endothelial nitric oxide synthase (eNOS) activity. TSP-1 binding to CD36 inhibits the uptake of myristic acid, a fatty acid required for the proper localization and function of Src family kinases, which are involved in the activation of eNOS.[1] This disruption of eNOS function leads to a decrease in NO production. It is important to note that CD36-mediated signaling to inhibit NO is dependent on the presence of CD47.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the interaction of TSP-1 and its peptides with their receptors and their inhibitory effects on NO signaling pathways.
Table 1: Binding Affinities of Thrombospondin-1 and its Peptides to CD47 and CD36
| Ligand | Receptor | Binding Affinity (Kd) | Method |
| Thrombospondin-1 (full length) | CD47 | ~12 pM | Cell Binding Assay |
| Thrombospondin-1 (full length) | CD36 | Not explicitly determined, but estimated to be in the nM-µM range (100-fold lower affinity than for CD47) | Competitive Binding Assays |
| CD47-binding peptides (e.g., 4N1K) | CD47 | Not explicitly determined, but functional at pM-nM concentrations | Functional Assays |
| CD36-binding peptides (e.g., CSVTCG) | CD36 | Not explicitly determined, but functional at µM concentrations | Functional Assays |
Table 2: Inhibitory Concentrations (IC50) of Thrombospondin-1 and its Peptides on NO-Mediated Cellular Responses
| Inhibitor | Cellular Response | IC50 | Cell Type |
| Thrombospondin-1 | NO-stimulated Chemotaxis | 7 pM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Thrombospondin-1 | NO-induced Proliferation | < 22 pM | Bovine Aortic Endothelial Cells (BAECs) |
| TSP-1 derived CD36 binding motif | Inhibition of cell attachment to TSP-1 | 80 µM | SK-N-SH neuroblastoma cells |
| Thrombospondin-1 | Inhibition of Myristate Uptake | 1-10 nM | Endothelial Cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TSP-1 and NO signaling.
Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
This protocol measures eNOS activity by quantifying the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs, BAECs) to near confluence in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with TSP-1 or its peptides at desired concentrations for the specified time (e.g., 30 minutes).
-
Stimulate the cells with an eNOS agonist (e.g., VEGF, bradykinin) for 15-30 minutes.
-
-
Enzyme Activity Measurement:
-
Wash the cells with a HEPES-buffered saline solution.
-
Lyse the cells in a buffer containing 20 mM HEPES (pH 7.4), 1 mM DTT, and protease inhibitors.
-
Incubate the cell lysate with a reaction mixture containing 50 mM KH2PO4 (pH 7.4), 1 mM NADPH, 3 µM tetrahydrobiopterin, 100 nM calmodulin, 2.5 mM CaCl2, and 10 µM L-arginine supplemented with [3H]L-arginine (1 µCi/sample).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 1 mL of ice-cold stop buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).
-
Apply the reaction mixture to a Dowex AG50WX-8 (Na+ form) cation exchange column to separate [3H]L-citrulline from unreacted [3H]L-arginine.
-
Elute [3H]L-citrulline with water and quantify the radioactivity by liquid scintillation counting.
-
Normalize the results to the protein concentration of the cell lysate.
-
cGMP Immunoassay
This protocol measures intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment:
-
Plate cells (e.g., endothelial cells, vascular smooth muscle cells) in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Add TSP-1 or its peptides at desired concentrations for the specified time.
-
Stimulate the cells with an NO donor (e.g., sodium nitroprusside, SNP) or a direct sGC activator (e.g., YC-1).
-
-
cGMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for the cGMP ELISA kit.
-
Perform the competitive ELISA by adding cell lysates, cGMP standards, and a cGMP-horseradish peroxidase (HRP) conjugate to a microplate coated with a cGMP-specific antibody.
-
Incubate, wash, and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the protein concentration of the cell lysate.
-
Western Blot Analysis of VASP and Myosin Light Chain (MLC) Phosphorylation
This protocol assesses the phosphorylation status of VASP at Ser239 (a marker of cGK activity) and MLC at Ser19 (a marker of vascular smooth muscle contraction).
-
Sample Preparation:
-
Culture and treat cells (platelets for VASP, vascular smooth muscle cells for MLC) as described in the respective functional assays.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) or phosphorylated MLC (Ser19) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP or total MLC for normalization.
-
Vascular Smooth Muscle Cell (VSMC) Contraction Assay
This assay measures the ability of VSMCs to contract a 3D collagen gel, which is inhibited by NO and restored by TSP-1.
-
Gel Preparation and Cell Seeding:
-
Prepare a collagen solution (e.g., rat tail collagen type I) and neutralize it on ice.
-
Resuspend VSMCs in serum-free medium and mix with the neutralized collagen solution.
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
-
Contraction Measurement:
-
After polymerization, add serum-free medium containing the desired treatments (e.g., a contractile agonist like endothelin-1, an NO donor, and/or TSP-1).
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Capture images of the gels at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Measure the area of the gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Conclusion
Thrombospondin-1 and its derived peptides are potent negative regulators of nitric oxide signaling. The detailed mechanisms, involving both CD47 and CD36, provide multiple avenues for therapeutic intervention in diseases characterized by excessive angiogenesis or vascular dysregulation. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this complex signaling network and to design and evaluate novel therapeutic agents targeting the TSP-1/NO axis. The high-affinity interaction with CD47, in particular, highlights this receptor as a prime target for the development of highly specific and potent inhibitors of NO signaling.
References
- 1. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer Simulation of TSP1 Inhibition of VEGF–Akt–eNOS: An Angiogenesis Triple Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Thrombospondin-1 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein first identified in 1971 as a protein secreted by thrombin-activated platelets.[1][2] Initially studied for its role in hemostasis and cell adhesion, subsequent research revealed its potent anti-angiogenic properties, making it a focal point for cancer and ophthalmology research.[1][3] The large size and multi-domain nature of the TSP-1 protein, however, presented challenges for therapeutic development. This led to the exploration and identification of smaller, bioactive peptides derived from TSP-1 that retain its anti-angiogenic and other biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to these influential peptides.
Discovery and Key Peptide Domains of Thrombospondin-1
The journey to uncover the therapeutic potential of TSP-1 peptides began with the systematic dissection of the full-length protein to identify its functional domains. TSP-1 is a modular protein, and its anti-angiogenic and cell-binding activities have been mapped to several key regions.[4]
The Type 1 Repeats (TSRs) and CD36-Binding Peptides
A significant portion of TSP-1's anti-angiogenic activity resides within its three Type 1 Repeats (TSRs), also known as properdin-like repeats.[2][5] These domains were found to inhibit endothelial cell proliferation and migration.[5] Further investigation pinpointed specific peptide sequences within the TSRs that are responsible for these effects, primarily through their interaction with the CD36 receptor, a class B scavenger receptor expressed on microvascular endothelial cells, platelets, and macrophages.[2][6]
One of the earliest identified and most studied CD36-binding motifs is the CSVTCG sequence.[7] Synthetic peptides containing this sequence were shown to mimic the anti-angiogenic effects of the parent protein. Another key recognition sequence for CD36 within the TSRs is the GVITRIR motif.[1] Peptide mimetics based on this sequence, such as ABT-510, have been developed and evaluated in clinical trials for their anti-cancer properties.[1]
The C-terminal Domain and CD47-Binding Peptides
The C-terminal domain of TSP-1 interacts with another crucial receptor, CD47, also known as integrin-associated protein (IAP).[8][9] This interaction is critical for inhibiting nitric oxide (NO)-mediated signaling, a key pathway in angiogenesis and vasodilation.[10][11] The primary CD47-binding motif has been identified as the VVM (Val-Val-Met) sequence located in the C-terminal region.[12] A well-characterized peptide derived from this region, often referred to as 4N1K (KRFYVVMWKK), acts as a CD47 agonist and has been instrumental in elucidating the TSP-1/CD47 signaling axis.[13]
The N-terminal Domain and Integrin-Binding Peptides
The N-terminal domain of TSP-1 is involved in binding to various integrins, which are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions.[9][14] An α3β1 integrin-binding site was mapped to the sequence FQGVLQNVRFVF (residues 190-201) within the N-terminal domain.[14] Peptides derived from this region have been shown to inhibit cell adhesion and exhibit α3β1-dependent activities.[14][15]
Quantitative Data on Thrombospondin-1 Peptide Interactions
The following tables summarize key quantitative data related to the binding and activity of various TSP-1 derived peptides.
| Peptide Sequence/Name | Receptor Target | Binding Affinity (Kd) | IC50 / Effective Concentration | Assay Type | Reference(s) |
| CD36-Binding Peptides | |||||
| CSVTCG | CD36 | Not Reported | Stimulates osteoclast resorption | In vitro resorption assay | |
| TSP-1-derived hexapeptide | CD36 | Not Reported | 80 µM (IC50) | Inhibition of SK-N-SH cell attachment to TSP-1 | [6] |
| ABT-510 | CD36 | Saturable binding at 0.02-20 nM | 30-fold less active than ABT-526 in migration, 20-fold more active in tube formation | HMVEC migration and tube formation | [16] |
| CD47-Binding Peptides | |||||
| Full-length TSP-1 | CD47 | ~12 pM | Picomolar concentrations inhibit NO signaling | Cell binding and signaling assays | [11][14] |
| TAX2 | TSP-1 (blocks CD47 interaction) | 1.11 ± 0.22 µM | Not Reported | Microscale Thermophoresis | [17] |
| Integrin-Binding Peptides | |||||
| FQGVLQNVRFVF (TSP1678) | α3β1 Integrin | Not Reported | 3.5 µM (IC50) | Inhibition of cell adhesion | [14] |
| FQGVLQNVKFVF (TSP1702) | α3β1 Integrin | Not Reported | 6 µM (IC50) | Inhibition of cell adhesion | [14] |
Signaling Pathways of Thrombospondin-1 Peptides
TSP-1 peptides exert their biological effects by engaging specific cell surface receptors and initiating downstream signaling cascades. The following diagrams illustrate the key signaling pathways.
TSP-1/CD36 Signaling Pathway
Caption: TSP-1 peptide binding to CD36 initiates apoptosis and inhibits VEGF signaling.
TSP-1/CD47 Signaling Pathway
Caption: TSP-1 peptide interaction with CD47 inhibits NO/cGMP signaling and activates RhoA.
TSP-1/Integrin Signaling Pathway
Caption: TSP-1 peptide binding to integrins modulates cell adhesion and proliferation via FAK.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of Thrombospondin-1 peptides.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize TSP-1 derived peptides.
Principle: Peptides are synthesized in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, followed by sequential addition of amino acids with protected side chains. The protecting groups are removed at the end of the synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (for C-terminal amide peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate tube, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation and Purification: a. Precipitate the peptide by adding cold diethyl ether to the filtrate. b. Centrifuge to pellet the peptide and wash with cold ether. c. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of TSP-1 peptides on endothelial cell migration.
Principle: This assay measures the chemotactic response of endothelial cells to a chemoattractant across a porous membrane. The effect of inhibitory peptides on this migration can be quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Vascular Endothelial Growth Factor (VEGF)
-
TSP-1 peptides
-
Calcein AM stain
-
Fluorescence plate reader
Protocol:
-
Preparation: a. Coat the underside of the Transwell inserts with 10 µg/mL fibronectin overnight at 4°C. b. Starve HUVECs in serum-free medium for 4-6 hours before the assay.
-
Assay Setup: a. In the lower chamber of the 24-well plate, add serum-free medium containing 20 ng/mL VEGF as the chemoattractant. b. In the upper chamber (the Transwell insert), add a suspension of starved HUVECs (5 x 104 cells) in serum-free medium containing different concentrations of the TSP-1 peptide or a control peptide.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Quantification: a. After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Stain the migrated cells on the lower surface of the membrane with Calcein AM for 30 minutes. c. Measure the fluorescence of the migrated cells using a fluorescence plate reader. d. Calculate the percentage of migration inhibition compared to the control.
In Vivo Angiogenesis Assay (Corneal Micropocket Assay)
Objective: To evaluate the anti-angiogenic activity of TSP-1 peptides in a living animal model.
Principle: A slow-release pellet containing a pro-angiogenic factor is implanted into the avascular cornea of a mouse. The growth of new blood vessels from the limbus towards the pellet is measured. The inhibitory effect of co-implanted or systemically delivered TSP-1 peptides can be quantified.
Materials:
-
C57BL/6 mice
-
Sucralfate
-
Hydron polymer
-
Basic Fibroblast Growth Factor (bFGF)
-
TSP-1 peptides
-
Surgical microscope
-
Slit-lamp biomicroscope
Protocol:
-
Pellet Preparation: a. Prepare slow-release pellets by mixing sucralfate, Hydron polymer, bFGF (e.g., 80 ng/pellet), and the TSP-1 peptide (at desired concentrations) or a control peptide. b. Allow the mixture to dry and form small pellets.
-
Surgical Implantation: a. Anesthetize the mouse. b. Under a surgical microscope, create a small micropocket in the center of the cornea using a fine needle. c. Implant a single pellet into the corneal pocket.
-
Observation and Quantification: a. Five to six days after implantation, examine the cornea under a slit-lamp biomicroscope. b. Quantify the angiogenic response by measuring the length and clock hours of the new blood vessel growth from the limbal vasculature towards the pellet. c. Calculate the area of neovascularization. d. Compare the angiogenic response in the presence and absence of the TSP-1 peptide.
Conclusion
The discovery of bioactive peptides from Thrombospondin-1 has opened new avenues for therapeutic intervention in angiogenesis-dependent diseases. These peptides, derived from distinct functional domains of the parent protein, offer the advantage of smaller size and more specific targeting of key receptors like CD36, CD47, and various integrins. The in-depth understanding of their mechanisms of action, supported by quantitative binding data and robust experimental protocols, is crucial for the continued development of TSP-1 peptide-based therapeutics. This technical guide provides a comprehensive resource for researchers and drug development professionals to navigate the complex but promising field of Thrombospondin-1-derived peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The thrombospondin-1 receptor CD36 is an important mediator of ovarian angiogenesis and folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD36 tango in cancer: signaling pathways and functions [thno.org]
- 15. journals.plos.org [journals.plos.org]
- 16. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
In-Depth Technical Guide: The Role of Thrombospondin-1 (1016-1023) in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the Thrombospondin-1 (TSP-1) derived peptide, corresponding to amino acid sequence 1016-1023 (RFYVVMWK), in platelet aggregation. It delves into the underlying signaling mechanisms, presents available quantitative data, and details relevant experimental protocols.
Introduction to Thrombospondin-1 and Platelet Aggregation
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein released from platelet α-granules upon activation. It plays a complex and multifaceted role in hemostasis and thrombosis by interacting with various cell surface receptors on platelets, including CD36 and CD47. While TSP-1 as a whole molecule can modulate platelet function through multiple pathways, specific peptide sequences within its structure can elicit distinct biological activities. This guide focuses on the C-terminal peptide of TSP-1, residues 1016-1023, with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), also known in literature as 4N1-1 or 4N1K (a variant with an added lysine for solubility).
Platelet aggregation is a critical process in the formation of a hemostatic plug at sites of vascular injury. It is a tightly regulated process involving platelet adhesion, activation, and subsequent aggregation. Dysregulation of this process can lead to thrombotic or bleeding disorders. The RFYVVMWK peptide has been identified as a modulator of platelet aggregation, and understanding its mechanism of action is crucial for the development of novel anti-thrombotic or pro-hemostatic therapies.
Quantitative Data on the Effect of TSP-1 (1016-1023) on Platelet Aggregation
Quantitative data on the direct dose-dependent effect of the RFYVVMWK peptide on platelet aggregation is not extensively detailed in publicly available literature in the form of a complete dose-response curve or a specific EC50 value. However, existing studies provide valuable semi-quantitative and contextual data.
One study demonstrated that suboptimal concentrations of the RFYVVMWK peptide (10-20 µM, depending on the donor) that do not induce aggregation on their own can synergize with other platelet agonists, such as ADP or an anti-CD47 monoclonal antibody (B6H12), to induce a full aggregation response. This suggests that the peptide primes platelets, lowering their threshold for activation by other stimuli.
Furthermore, it has been shown that a specific inhibitor of Src family kinases can reduce platelet aggregation induced by the 4N1-1 peptide by approximately 50%, indicating a significant reliance on this kinase family for downstream signaling.
| Parameter | Value/Observation | Agonist(s) | Reference |
| Synergistic Aggregation | Induces full aggregation at suboptimal concentrations (10-20 µM) | With suboptimal ADP or anti-CD47 mAb B6H12 | [1] |
| Inhibition of Aggregation | ~50% reduction | With Src family kinase inhibitor | [2] |
Signaling Pathway of TSP-1 (1016-1023)-Induced Platelet Aggregation
Contrary to initial hypotheses that focused on the CD47 receptor, compelling evidence indicates that the pro-aggregatory effect of the RFYVVMWK peptide on platelets is primarily mediated through a CD47-independent signaling pathway involving the Fc receptor (FcR) γ-chain. This pathway shares significant similarities with the signaling cascade initiated by the collagen receptor, glycoprotein VI (GPVI).
Upon binding of the RFYVVMWK peptide to a yet-to-be-fully-characterized receptor on the platelet surface, a signaling cascade is initiated, leading to platelet activation and aggregation. The key steps in this pathway are:
-
FcRγ-chain Phosphorylation : The pathway is initiated by the rapid tyrosine phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the FcRγ-chain.
-
Syk Activation : The phosphorylated ITAM serves as a docking site for the spleen tyrosine kinase (Syk). Upon binding, Syk is activated through phosphorylation.
-
PLCγ2 Activation : Activated Syk, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).
-
Downstream Signaling : Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in platelet granule secretion, conformational activation of the integrin αIIbβ3, and ultimately, platelet aggregation.
It is noteworthy that studies have shown that the ability of the 4N1-1 peptide to stimulate aggregation and tyrosine phosphorylation is not affected in platelets pre-treated with anti-CD47 antibodies or in platelets from CD47-deficient mice. This strongly supports the FcRγ-chain-mediated pathway as the primary mechanism of action for this peptide in inducing platelet aggregation.
Diagram of the Signaling Pathway
Caption: Signaling pathway of TSP-1 (1016-1023) induced platelet aggregation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of the TSP-1 (1016-1023) peptide on platelet aggregation.
Platelet Preparation
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Acid-Citrate-Dextrose (ACD) solution (e.g., 85 mM sodium citrate, 71 mM citric acid, 111 mM glucose).
-
Prostaglandin E1 (PGE1) stock solution (1 mM in ethanol).
-
Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.5 mM glucose, 5 mM HEPES, pH 7.4).
Procedure:
-
Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature with no brake.
-
To obtain washed platelets, acidify the PRP with ACD solution (1:7 v/v) and add PGE1 to a final concentration of 1 µM to prevent platelet activation.
-
Pellet the platelets by centrifugation at 800 x g for 15 minutes at room temperature.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1 and repeat the centrifugation step.
-
Finally, resuspend the platelet pellet in Tyrode's buffer without PGE1 to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Materials:
-
Washed human platelets (2-3 x 10^8/mL).
-
TSP-1 (1016-1023) peptide (RFYVVMWK) stock solution (e.g., 10 mM in DMSO or water).
-
Platelet-poor plasma (PPP), obtained by centrifuging the remaining blood after PRP removal at 2000 x g for 20 minutes.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP as 100% light transmission and a suspension of washed platelets as 0% light transmission.
-
Add 250-500 µL of the washed platelet suspension to an aggregometer cuvette with a stir bar and allow it to equilibrate for at least 2 minutes with stirring (e.g., 1000 rpm).
-
To perform a dose-response analysis, add increasing concentrations of the RFYVVMWK peptide (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM) to the platelet suspension.
-
Record the change in light transmission for at least 5-10 minutes.
-
As a negative control, add the vehicle (e.g., DMSO or water) to the platelet suspension.
-
As a positive control, use a known platelet agonist such as ADP (e.g., 10 µM) or thrombin (e.g., 0.1 U/mL).
-
Calculate the percentage of aggregation from the maximum change in light transmission.
Diagram of the Platelet Aggregation Assay Workflow
Caption: Workflow for the light transmission aggregometry assay.
Flow Cytometry for Platelet Activation Markers
Materials:
-
Washed human platelets (2-3 x 10^8/mL).
-
TSP-1 (1016-1023) peptide (RFYVVMWK).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD62P (P-selectin) (e.g., PE-conjugated).
-
PAC-1 (binds to activated αIIbβ3) (e.g., FITC-conjugated).
-
Anti-CD41a (platelet marker) (e.g., APC-conjugated).
-
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Prepare tubes with washed platelets.
-
Add different concentrations of the RFYVVMWK peptide to the tubes and incubate for 5-10 minutes at 37°C. Include vehicle and positive controls (e.g., ADP or thrombin).
-
Add the fluorochrome-conjugated antibodies (anti-CD62P, PAC-1, and anti-CD41a) to the tubes and incubate for 20 minutes at room temperature in the dark.
-
Add fixation buffer to stop the reaction and fix the platelets.
-
Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and CD41a positivity.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity of PAC-1 binding.
Western Blotting for Signaling Proteins
Materials:
-
Washed human platelets (e.g., 5 x 10^8/mL).
-
TSP-1 (1016-1023) peptide (RFYVVMWK).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies:
-
Anti-phospho-Syk (e.g., Tyr525/526).
-
Anti-Syk (total).
-
Anti-phospho-PLCγ2 (e.g., Tyr759).
-
Anti-PLCγ2 (total).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Stimulate washed platelets with the RFYVVMWK peptide (e.g., 50 µM) for various time points (e.g., 0, 1, 2, 5, 10 minutes) at 37°C with stirring.
-
Lyse the platelets by adding an equal volume of ice-cold 2x lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The Thrombospondin-1 derived peptide 1016-1023 (RFYVVMWK) is a modulator of platelet aggregation. It acts primarily through a CD47-independent signaling pathway that involves the FcRγ-chain, Syk, and PLCγ2, mirroring the activation cascade of the collagen receptor GPVI. While further research is needed to fully elucidate its dose-dependent effects and the identity of its primary receptor, the available data provide a strong foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the intricate role of this peptide in platelet biology and to assess its potential as a therapeutic target in thrombotic and hemostatic disorders.
References
TSP-1 derived peptide and extracellular matrix interaction
An In-depth Technical Guide to the Interaction of Thrombospondin-1 (TSP-1) Derived Peptides with the Extracellular Matrix
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in tissue remodeling, angiogenesis, and fibrosis through complex interactions with the extracellular matrix (ECM) and cell surface receptors.[1][2] Rather than serving a primary structural role, TSP-1 modulates cell behavior and ECM organization.[2] Its multidomain structure allows it to bind to a wide array of ECM proteins, proteoglycans, and cell surface receptors, thereby regulating processes like cell adhesion, migration, proliferation, and apoptosis.[2][3] Specific peptides derived from distinct domains of TSP-1 have been identified that retain or antagonize the functions of the parent molecule, making them valuable tools for research and potential therapeutic agents. This guide provides a detailed overview of the interactions between key TSP-1 derived peptides and the ECM, summarizes quantitative data, outlines experimental protocols to study these interactions, and visualizes the critical pathways involved.
Domain Structure of Thrombospondin-1
TSP-1 is a modular protein, and its functions are distributed across several distinct structural domains. Understanding this structure is key to appreciating the specific actions of its derived peptides.[4][5]
-
N-Terminal Domain (NTD): A heparin-binding domain that interacts with proteoglycans, calreticulin, and certain integrins.[4][6]
-
Procollagen Homology Domain: Possesses anti-angiogenic properties.[5][7]
-
Type 1 Repeats (TSRs): Properdin-like repeats that are critical for the anti-angiogenic activity of TSP-1, primarily through interactions with the CD36 receptor.[8][9] They are also involved in the activation of latent TGF-β.[10]
-
Type 2 Repeats: Three epidermal growth factor (EGF)-like repeats.[5]
-
Type 3 Repeats: Seven calcium-binding repeats, one of which contains an RGD sequence for integrin binding.[5][11]
-
C-Terminal Globular Domain: Mediates cellular attachment and binds to receptors like CD47 (integrin-associated protein).[4][5]
Key TSP-1 Peptide Interactions with the ECM and Cell Receptors
Peptides derived from TSP-1's various domains have been instrumental in dissecting its complex biology. These peptides can mimic or block the functions of the full-length protein, offering targeted ways to modulate cellular processes.
N-Terminal Domain Peptides: Modulating Cell Adhesion and Matrix Organization
A key peptide sequence from the N-terminal domain, spanning amino acids 17-35 (often referred to as hep I), is known to bind to cell surface calreticulin.[2][6] This interaction initiates a signaling cascade involving the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), leading to the disassembly of focal adhesions in fibroblasts and endothelial cells.[2][6] This "de-adhesive" activity is crucial for regulating cell migration.
Furthermore, this N-terminal sequence has been shown to stimulate the expression and deposition of fibrillar collagen into the ECM, a function that is independent of TGF-β activation and instead relies on Akt signaling.[12] This highlights a novel role for the NTD of TSP-1 in directly mediating collagen matrix remodeling.[12]
Type 1 Repeat (TSR) Peptides: Potent Regulators of Angiogenesis
The TSRs are the primary locus of TSP-1's anti-angiogenic activity.[13] Peptides derived from the second and third TSRs inhibit neovascularization and endothelial cell proliferation.[8][13] This function is largely mediated through the binding of TSR peptides to the cell surface receptor CD36, which can induce apoptosis in endothelial cells and inhibit nitric oxide signaling.[14]
Two distinct subdomains within the TSRs have been identified that can independently inhibit angiogenesis.[9][13] One sequence includes conserved tryptophan residues, while the other involves amino acids near the CSVTCG motif.[13] The development of peptide mimetics based on these CD36-binding sites has shown anti-angiogenic and anti-tumor activities in preclinical models.[14] Additionally, specific sequences within the TSRs, such as KRFK, are responsible for activating latent TGF-β by binding to the latency-associated protein (LAP), a key mechanism in fibrosis.[10][15]
C-Terminal Domain Peptides: Influencing Cell Attachment and Signaling
The globular C-terminal domain contains binding sites for several receptors, including CD47 and various integrins, which mediate cell adhesion.[4][5] A well-studied peptide from this region, KRFYVVMWKK (known as 4N1K), was identified as a ligand for CD47. This interaction was reported to promote integrin activation and cell adhesion. However, subsequent studies have raised questions about the specificity of 4N1K for CD47, showing that some of its effects can occur independently of the receptor, potentially through non-specific interactions with the cell surface.[16] The C-terminal region in its trimeric form is essential for the retention and accumulation of TSP-1 within the ECM.[17]
Quantitative Data on TSP-1 Peptide Interactions
The following tables summarize key quantitative data from studies on TSP-1 derived peptides, providing insights into their potency and efficacy in various biological assays.
Table 1: Anti-Angiogenic and Anti-Migratory Activity of TSP-1 Peptides
| Peptide/Fragment | Source Domain | Assay | Target/Effect | Potency (ED50 / IC50) | Reference(s) |
| Peptides from TSRs | Type 1 Repeats | Endothelial Cell Migration | Inhibition of migration | 0.6 - 7 µM (ED50) | [7][18] |
| Mal III peptide | Type 1 Repeats | Corneal Neovascularization | Inhibition of angiogenesis | Active | [19] |
| 19-residue peptide | Procollagen-like | Sponge Granulation Tissue | Inhibition of vessel formation | Active | [7][18] |
| VR-10 peptide | Type 1 Repeats | RF/6A Cell Migration/Proliferation | Inhibition | Active at 25-100 µg/mL | [14] |
| VR-13 peptide | Type 1 Repeats | RF/6A Cell Migration/Proliferation | Inhibition | Active at 10-100 µg/mL | [14] |
Table 2: Receptor and ECM Binding Interactions
| Peptide/Fragment | Source Domain | Binding Partner | Assay Type | Potency (IC50) | Reference(s) |
| CD36 binding motif | Type 1 Repeats | TSP-1 | Cell Attachment Assay | 80 µM | [20] |
| TSP-1 | Full-length | Type V Collagen | Solid-Phase Binding Assay | Selective binding observed | [21] |
| TSP-1 | Full-length | Fibronectin | Solid-Phase Binding Assay | Binding demonstrated | [22] |
Signaling Pathways and Logical Relationships
Visualizing the complex interactions of TSP-1 peptides is crucial for understanding their mechanisms of action. The following diagrams, rendered in DOT language, illustrate key signaling pathways and relationships.
Signaling Pathways
Caption: TSP-1 N-Terminal peptide signaling through Calreticulin/LRP1.
Caption: Dual functions of TSP-1 TSR peptides in angiogenesis and fibrosis.
Logical Relationships
Caption: Overview of TSP-1 domains, derived peptides, and their interactions.
Detailed Experimental Protocols
Studying the interaction between TSP-1 peptides and the ECM requires robust in vitro assays. Below are detailed methodologies for key experiments.
Solid-Phase Binding Assay (ELISA-based)
This assay quantifies the direct binding of a TSP-1 peptide to an immobilized ECM protein.[23][24]
Methodology:
-
Coating: Coat high-binding 96-well microtiter plates with an ECM protein (e.g., 5 µg/mL of Type V Collagen or Fibronectin in a suitable buffer like PBS) overnight at 4°C.
-
Blocking: Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the wells again. Add serial dilutions of the TSP-1 derived peptide (solubilized in binding buffer, e.g., PBS with 0.1% BSA) to the wells and incubate for 1-2 hours at room temperature to allow binding.
-
Primary Antibody Incubation: Wash away unbound peptide. Add a primary antibody specific to the TSP-1 peptide (or a tag on the peptide) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the wells thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate until a blue color develops.
-
Quantification: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound peptide.
Caption: Workflow for a solid-phase protein-binding assay.
Endothelial Cell Adhesion Assay
This assay measures the ability of a TSP-1 peptide to promote or inhibit cell attachment to an ECM-coated surface.
Methodology:
-
Plate Coating: Coat 96-well tissue culture plates with an ECM protein (e.g., fibronectin at 10 µg/mL) or the TSP-1 peptide of interest overnight at 4°C.
-
Blocking: Wash the wells and block with 1% heat-denatured BSA for 1 hour at 37°C.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs or HMVECs) and resuspend them in a serum-free medium. Cells can be pre-labeled with a fluorescent dye like Calcein-AM for easier quantification.
-
Cell Seeding: Plate the cells (e.g., 5 x 10⁴ cells/well) onto the coated wells. For inhibition studies, add the soluble TSP-1 peptide to the cell suspension before plating on an ECM-coated surface.
-
Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow cells to adhere.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The force and number of washes should be standardized.
-
Quantification:
-
Fluorescent Labeling: If cells were pre-labeled, read the fluorescence in a plate reader.
-
Crystal Violet: Fix the remaining cells with methanol, stain with 0.5% crystal violet, wash, and then solubilize the dye with a detergent (e.g., 1% SDS). Read absorbance at ~570 nm.
-
Cell Titer Assay: Use a metabolic assay like MTT or CellTiter-Glo to quantify the number of viable, adherent cells.[25]
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the pro- or anti-angiogenic potential of TSP-1 peptides by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Methodology:
-
Matrix Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium. Add the TSP-1 peptide of interest (and a pro-angiogenic factor like VEGF or bFGF if testing for inhibition) to the cell suspension.
-
Incubation: Seed the cells onto the polymerized matrix (e.g., 1.5 x 10⁴ cells/well) and incubate at 37°C for 4-18 hours.
-
Visualization: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images at regular intervals.
-
Quantification: Analyze the captured images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the number of nodes, number of junctions, total tube length, and number of meshes. A decrease in these parameters indicates an anti-angiogenic effect.
Conclusion and Future Directions
TSP-1 derived peptides are powerful tools that have significantly advanced our understanding of how the extracellular matrix is dynamically regulated. Peptides from the N-terminus modulate cell adhesion and collagen deposition through calreticulin, while TSR-derived peptides serve as potent inhibitors of angiogenesis via CD36 and activators of TGF-β.[2][10][14] These distinct, and sometimes opposing, activities highlight the functional complexity of the parent TSP-1 molecule.
For drug development professionals, these peptides represent a promising class of therapeutics. Peptide mimetics targeting the TSR-CD36 interaction are being explored for anti-angiogenic cancer therapies and for treating neovascular eye diseases.[14][26] Similarly, peptides that block TGF-β activation could offer new treatments for fibrotic diseases.[15][27] The continued exploration of these peptide-ECM interactions, aided by the robust experimental protocols outlined in this guide, will undoubtedly uncover new therapeutic targets and refine our strategies for treating a wide range of pathologies driven by dysregulated cell-matrix communication.
References
- 1. The interaction of Thrombospondins with extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin 1 and Its Diverse Roles as a Regulator of Extracellular Matrix in Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 6. The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Inhibition of retinal angiogenesis by peptides derived from thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The matricellular protein thrombospondin-1 in lung inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of a thrombospondin C-terminal fragment reveals a novel calcium core in the type 3 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The calreticulin-binding sequence... preview & related info | Mendeley [mendeley.com]
- 13. ahajournals.org [ahajournals.org]
- 14. journals.plos.org [journals.plos.org]
- 15. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Interactions of thrombospondin with extracellular matrix proteins: selective binding to type V collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scholars.northwestern.edu [scholars.northwestern.edu]
- 27. TSP-1 in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thrombospondin-1 (1016-1023) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, apoptosis, and immune regulation.[1][2] The C-terminal peptide of TSP-1, encompassing amino acids 1016-1023 with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), is a key bioactive domain.[2][3][4] This octapeptide is a well-established agonist of the cell surface receptor CD47, also known as integrin-associated protein (IAP).[1][5][6] By binding to CD47, the TSP-1 (1016-1023) peptide can trigger a cascade of intracellular signaling events, making it a valuable tool for investigating CD47-mediated cellular functions and for the development of novel therapeutic agents. These application notes provide detailed protocols for the use of TSP-1 (1016-1023) peptide in cell culture, including reconstitution, storage, and various experimental assays.
Product Information
| Characteristic | Description |
| Peptide Name | Thrombospondin-1 (1016-1023), 4N1K |
| Sequence | H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH |
| Molecular Formula | C₅₆H₈₁N₁₃O₁₀S |
| Molecular Weight | 1128.41 g/mol |
| Appearance | Lyophilized white powder |
| Purity | Typically >95% as determined by HPLC |
| Solubility | Soluble in sterile water or DMSO.[6] |
| Storage | Store lyophilized peptide at -20°C or -80°C.[6][7] Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8] |
Reconstitution and Storage
Proper handling of the TSP-1 (1016-1023) peptide is critical for maintaining its biological activity.
Reconstitution Protocol:
-
Before opening, briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or DMSO. For a 1 mg vial, adding 1 ml of solvent will yield a 1 mg/ml stock solution.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter.
Storage of Reconstituted Peptide:
-
Short-term (up to 1 month): Store at -20°C.[6]
-
Long-term (up to 6 months): Store at -80°C.[6]
-
Working dilutions: Freshly prepare working dilutions from the stock solution for each experiment. Do not store diluted peptide solutions for extended periods.
Experimental Protocols
The TSP-1 (1016-1023) peptide can be utilized in a variety of cell-based assays to investigate its effects on cellular processes such as apoptosis, migration, and proliferation. The optimal concentration of the peptide should be determined empirically for each cell type and assay.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of TSP-1 (1016-1023) on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., endothelial cells, cancer cells)
-
Complete cell culture medium
-
TSP-1 (1016-1023) peptide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate overnight.
-
Prepare serial dilutions of the TSP-1 (1016-1023) peptide in complete medium. A starting range of 10-200 µg/ml can be used based on previous studies.[6][9]
-
Remove the medium from the wells and add 100 µl of the peptide dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic or chemokinetic effects of the TSP-1 (1016-1023) peptide on cell migration.[10][11]
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
TSP-1 (1016-1023) peptide
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-coat the underside of the Boyden chamber membrane with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) if required for the cell type.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/ml.
-
In the lower chamber, add serum-free medium containing different concentrations of the TSP-1 (1016-1023) peptide. Use serum-free medium alone as a negative control and a known chemoattractant as a positive control.
-
Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1023) peptide.[6][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TSP-1 (1016-1023) peptide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TSP-1 (1016-1023) peptide for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µl of 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of TSP-1 and its peptides in cell culture.
| Peptide/Protein | Cell Type | Assay | Concentration | Observed Effect | Reference |
| TSP-1 (1016-1023) | Immature Dendritic Cells | Apoptosis (Annexin V) | 25-200 µg/mL | Dose-dependent increase in apoptotic cells. | [6] |
| TSP-1 (1016-1023) | HL-60 cells | Apoptosis | 10⁻⁴ M | 9 ± 4% increase in apoptotic cells. | [2] |
| TSP-1 (1016-1023) | NB4 cells | Apoptosis | 10⁻⁴ M | 25 ± 4% increase in apoptotic cells. | [2] |
| Full-length TSP-1 | Human Brain MvEC | Apoptosis (TUNEL) | 10-30 nM | 20-40% of cells undergo apoptosis. | [13] |
| TSP-1 derived peptide (VR-13) | RF/6A cells | Proliferation (CCK-8) | 10-100 µg/mL | Dose-dependent inhibition of cell proliferation. | [9] |
| Recombinant TSP-1 | Osteosarcoma cells | Migration/Invasion | Not specified | Promoted cell migration and invasion. | [10] |
Signaling Pathways and Experimental Workflows
TSP-1 (1016-1023) Signaling Through CD47
The TSP-1 (1016-1023) peptide primarily exerts its effects by binding to the CD47 receptor. This interaction can trigger a variety of downstream signaling cascades that influence cell survival, migration, and function.
Caption: TSP-1 (1016-1023) peptide signaling via the CD47 receptor.
Experimental Workflow for Assessing Peptide Effects
The following diagram outlines a typical workflow for investigating the cellular effects of the TSP-1 (1016-1023) peptide.
Caption: A standard workflow for cell culture experiments using TSP-1 (1016-1023).
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Thrombospondins: Purification of human platelet thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thrombospondin-1 promotes cell migration, invasion and lung metastasis of osteosarcoma through FAK dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in Cells Treated with Thrombospondin-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large homotrimeric matricellular glycoprotein that plays a crucial role in regulating a variety of cellular processes, including angiogenesis, cell adhesion, and proliferation.[1] Notably, TSP-1 and its derived peptides are potent inducers of apoptosis, or programmed cell death, in various cell types, particularly endothelial cells.[2][3] This pro-apoptotic activity makes TSP-1 and its analogs promising candidates for anti-angiogenic and anti-cancer therapies.[4]
The induction of apoptosis by TSP-1 is a complex process mediated by several cell surface receptors, with CD36 being a primary mediator.[2] The binding of TSP-1 or its peptides to CD36 can trigger a signaling cascade involving the activation of p38 MAPK, JNK, and NF-κB, ultimately leading to the activation of the caspase cascade, including initiator caspase-8 and executioner caspase-3.[2][5]
These application notes provide detailed protocols for the detection and quantification of apoptosis in cells treated with TSP-1 peptides. The methodologies described herein are essential for researchers investigating the pro-apoptotic effects of TSP-1 peptides and for professionals in drug development evaluating novel therapeutic agents targeting apoptotic pathways.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative data from apoptosis assays on cells treated with Thrombospondin-1 (TSP-1) or its derived peptides. These values are illustrative and can vary depending on the cell type, peptide concentration, and incubation time.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Cell Line | TSP-1 Peptide/Concentration | Incubation Time | Apoptotic Cells (%) (Annexin V+/PI-) | Reference |
| Human Brain MvEC | TSP-1 (10 nM) | 17 hours | ~20-40% (TUNEL positive) | [6] |
| Human Brain MvEC | TSP-1 (30 nM) | 17 hours | ~20-40% (TUNEL positive) | [6] |
| HL-60 | TSP-1 (5 x 10⁻⁸ M) | 5 days | 37 ± 7% (TUNEL positive) | [7] |
| NB4 | TSP-1 (5 x 10⁻⁸ M) | 5 days | 46 ± 3% (TUNEL positive) | [7] |
| HL-60 | Hep-I peptide (10⁻⁴ M) | 5 days | 42 ± 2% (TUNEL positive) | [7] |
| NB4 | Hep-I peptide (10⁻⁴ M) | 5 days | 53 ± 9% (TUNEL positive) | [7] |
| HL-60 | RFYVVMWK peptide (10⁻⁴ M) | 5 days | 9 ± 4% (TUNEL positive) | [7] |
| NB4 | RFYVVMWK peptide (10⁻⁴ M) | 5 days | 25 ± 4% (TUNEL positive) | [7] |
Table 2: Fold Increase in Caspase-3/7 Activity
| Cell Line | TSP-1 Peptide/Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity | Reference |
| Human Brain MvEC | TSP-1 (5-30 nM) | 17 hours | Significant cleavage of caspase-3 observed | [6][8] |
| HUAEC | ABT-510/ABT-526 | Not Specified | Significant increase | [9] |
| Leukemia Cell Lines (CD36+) | TSP-1 | Dose-dependent | Up-regulation of active Caspase-3 | [10] |
Experimental Protocols
Detailed methodologies for key apoptosis detection assays are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for apoptosis detection.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
FACS tubes (5 mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the TSP-1 peptide or vehicle control for the indicated time.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells on glass coverslips (for microscopy) or in suspension.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
For Fluorescence Microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (DAPI or Hoechst). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green (or other color, depending on the label) nuclear fluorescence.
-
For Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric molecule.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing caspase substrate, e.g., DEVD-pNA or a fluorogenic substrate, and cell lysis buffer)
-
96-well microplate (black or clear, depending on the assay type)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Lysis:
-
Culture and treat cells in a 96-well plate.
-
After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a supplied lysis buffer and incubating for a short period.
-
-
Caspase Activity Measurement:
-
Prepare the caspase-3/7 substrate reaction mixture as per the kit instructions.
-
Add the reaction mixture to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity in the sample.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cell lysate).
-
Calculate the fold increase in caspase-3/7 activity in the treated samples compared to the untreated control.
-
Signaling Pathways
Thrombospondin-1 Induced Apoptotic Signaling Pathway
Caption: TSP-1 peptide induced apoptotic signaling cascade.
The binding of TSP-1 peptides to the CD36 receptor initiates a downstream signaling cascade.[2] This leads to the activation of the Src family kinase Fyn, which in turn activates the p38 MAPK and JNK pathways.[2] These pathways converge to activate the transcription factor NF-κB.[2] Activated NF-κB upregulates the expression of pro-apoptotic proteins, including initiator caspase-8.[2] Caspase-8 then proteolytically cleaves and activates executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor growth by systemic treatment with thrombospondin-1 peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Thrombospondin-1 (1016-1023) in a Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein with well-documented roles in the tumor microenvironment. It can influence angiogenesis, tumor growth, and metastasis through its interaction with various cell surface receptors. The C-terminal region of TSP-1 contains a highly conserved sequence, Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), corresponding to amino acids 1016-1023. This octapeptide, also known as 4N1K, is a potent agonist of the CD47 receptor.[1][2][3]
Activation of CD47 by this TSP-1-derived peptide has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.[1] Downregulation of TSP-1 expression has been linked to resistance to certain chemotherapies, and a CD47 agonist peptide has been shown to sensitize cancer cells to taxane-induced cytotoxicity.[4] These findings highlight the therapeutic potential of targeting the TSP-1/CD47 axis.
These application notes provide an overview of the mechanism of action of the Thrombospondin-1 (1016-1023) peptide and a representative protocol for its evaluation in a mouse tumor model. It is important to note that while in vitro studies have demonstrated the pro-apoptotic effects of this peptide, detailed in vivo efficacy studies in solid tumor models are not extensively documented in publicly available literature. The provided protocol is, therefore, a generalized methodology based on studies with other TSP-1 derived peptides and may require optimization.
Mechanism of Action
The primary mechanism of action for the anti-tumor effects of the Thrombospondin-1 (1016-1023) peptide is through its function as a CD47 agonist. Ligation of CD47 on cancer cells by this peptide can trigger a signaling cascade leading to programmed cell death (apoptosis).[1] The TSP-1/CD47 signaling pathway is also involved in the regulation of the cell cycle and inflammatory responses.[5] In some contexts, TSP-1 and its mimetics can also exert anti-angiogenic effects, further contributing to the inhibition of tumor growth.[6][7][8][9][10]
Data Presentation
In Vitro Pro-Apoptotic Activity of Thrombospondin-1 (1016-1023)
The following table summarizes the in vitro data on the pro-apoptotic effects of the RFYVVMWK peptide on human promyelocytic leukemia cell lines.
| Cell Line | Treatment | Observation | Reference |
| HL-60 | RFYVVMWK peptide | Mild but significant induction of apoptosis | [1] |
| NB4 | RFYVVMWK peptide | Mild but significant induction of apoptosis | [1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of Thrombospondin-1 (1016-1023) peptide-induced apoptosis via CD47.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for in vivo evaluation of Thrombospondin-1 (1016-1023) peptide.
Experimental Protocols
General Considerations
-
Peptide: The Thrombospondin-1 (1016-1023) peptide (RFYVVMWK) should be of high purity (>95%).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for xenograft models using human cancer cell lines. Syngeneic models in immunocompetent mice can be used if a murine cancer cell line expressing CD47 is chosen.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol: Evaluation of Thrombospondin-1 (1016-1023) in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Culture a human cancer cell line known to express CD47 (e.g., a breast, lung, or colon cancer cell line) in the recommended medium.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 107 cells/mL.
2. Tumor Implantation:
-
Anesthetize 6-8 week old female nude mice.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm3), randomly assign the mice to treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer the Thrombospondin-1 (1016-1023) peptide. The optimal dose and schedule need to be determined empirically, but a starting point could be 10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) daily or every other day. The peptide should be dissolved in a sterile vehicle such as PBS.
-
Control Group: Administer the vehicle (e.g., PBS) following the same schedule and route as the treatment group. A scrambled peptide sequence can also be used as a more rigorous control.
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at the end of the study period.
-
Excise the tumors, weigh them, and fix a portion in formalin for histological analysis and snap-freeze the remainder for molecular analysis.
5. Endpoint Analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Apoptosis: Conduct TUNEL staining or immunohistochemistry for cleaved caspase-3 to assess the level of apoptosis in the tumor tissue.
-
Microvessel Density (MVD): Perform immunohistochemistry for CD31 to stain endothelial cells and quantify MVD as a measure of angiogenesis.
Conclusion
The Thrombospondin-1 (1016-1023) peptide represents a promising therapeutic candidate due to its ability to induce apoptosis in cancer cells through the CD47 receptor. The provided application notes and protocols offer a framework for researchers to investigate the anti-tumor potential of this peptide in preclinical mouse models. Further studies are warranted to fully elucidate its in vivo efficacy, optimal dosing, and the detailed molecular mechanisms underlying its anti-cancer effects.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fondazionebeppeenuccyangiolini.it [fondazionebeppeenuccyangiolini.it]
- 5. Roles of TSP1-CD47 signaling pathway in senescence of endothelial cells: cell cycle, inflammation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1 suppresses spontaneous tumor growth and inhibits activation of matrix metalloproteinase-9 and mobilization of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Regulation of tumor growth and metastasis by thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of thrombospondin-1 in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Experimental Use of Thrombospondin-1 (1016-1023) in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and a dysregulated cytokine network, particularly the IL-23/IL-17 axis.[1][2] Emerging research has highlighted the immunomodulatory role of the Thrombospondin-1 (TSP-1) and its receptor CD47 signaling pathway in the pathogenesis of psoriasis.[3] Studies have shown that the expression of TSP-1 and CD47 is lower in psoriatic lesions compared to healthy skin.[3][4] The interaction between TSP-1 and CD47 has been found to inhibit the differentiation of pro-inflammatory Th17 cells and promote the differentiation of regulatory T cells (Tregs), suggesting a protective role in mitigating psoriatic inflammation.[3]
The Thrombospondin-1 (1016-1023) peptide, also known as 4N1K, is a C-terminal peptide of TSP-1 that acts as a CD47 agonist.[5][6] This peptide mimics the function of the parent protein in binding to CD47 and can be a valuable tool to investigate the therapeutic potential of targeting the TSP-1/CD47 pathway in psoriasis. These application notes provide detailed protocols for the experimental use of the TSP-1 (1016-1023) peptide in both in vivo and in vitro models of psoriasis research.
Key Signaling Pathway
The TSP-1/CD47 signaling axis plays a crucial role in modulating the adaptive immune response. In the context of psoriasis, agonistic binding to CD47 by TSP-1 or the TSP-1 (1016-1023) peptide is hypothesized to suppress T-cell activation and shift the balance from a pro-inflammatory Th17 phenotype towards an anti-inflammatory Treg phenotype. This can lead to a reduction in the production of key psoriatic cytokines like IL-17 and an amelioration of skin inflammation.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Psoriasis and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1/CD47 Interaction Regulates Th17 and Treg Differentiation in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with TSP-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that plays a crucial role in a variety of biological processes, including angiogenesis, inflammation, and apoptosis.[1][2] TSP-1 and its mimetic peptides are of significant interest in drug development, particularly in oncology and cardiovascular diseases, due to their ability to modulate cellular behavior. Flow cytometry is an indispensable tool for elucidating the effects of TSP-1 peptides on cells at a single-cell level, providing quantitative data on apoptosis, cell cycle progression, and the expression of cell surface receptors.
These application notes provide detailed protocols for the analysis of cells treated with TSP-1 peptide using flow cytometry, along with summaries of expected quantitative outcomes and diagrams of the key signaling pathways involved.
Key Cellular Effects of TSP-1 Peptide
TSP-1 peptides can induce apoptosis in various cell types, notably endothelial cells and certain cancer cells.[2][3][4] This pro-apoptotic activity is primarily mediated through its interaction with the cell surface receptors CD36 and CD47.[2][5] Binding to these receptors can trigger distinct signaling cascades, often culminating in the activation of caspases and the induction of programmed cell death.[2][6]
Data Presentation: Quantitative Analysis of TSP-1 Peptide Effects
The following tables summarize quantitative data from representative studies on the effects of TSP-1 peptide on apoptosis and cell surface marker expression as measured by flow cytometry.
Table 1: TSP-1 Peptide-Induced Apoptosis in Various Cell Lines
| Cell Line | TSP-1 Peptide/Concentration | Treatment Duration | Assay | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| NB4 (Promyelocytic Leukemia) | 5 x 10⁻⁸ M TSP-1 | 5 days | Annexin V/PI | 46% ± 3% | [4] |
| HL-60 (Promyelocytic Leukemia) | 5 x 10⁻⁸ M TSP-1 | 5 days | Annexin V/PI | 37% ± 7% | [4] |
| K7 (Osteosarcoma) | 1 µg/mL recombinant TSP-1 | 48 hours | Annexin V/PI | Increased apoptosis of co-cultured CD8+ T cells | [7] |
| Bovine Aortic Endothelial Cells | TSP-1 Analogues | Not Specified | DNA Fragmentation | Significant Induction | [3] |
Table 2: Modulation of Cell Surface Marker Expression by TSP-1 Peptide
| Cell Line | TSP-1 Peptide/Concentration | Treatment Duration | Marker | Change in Expression (Flow Cytometry) | Reference |
| K7 (Osteosarcoma) | 1 µg/mL recombinant TSP-1 | Not Specified | PD-L1 | Dose-dependent increase | [7] |
| WELL5 (Osteosarcoma) | 1 µg/mL recombinant TSP-1 | Not Specified | PD-L1 | Dose-dependent increase | [7] |
| Human Microvascular Endothelial Cells | 2 nM TSP-1 | Not Specified | CD36 | Not directly measured, but function blocked by anti-CD36 Ab | [8] |
| Melanoma Patient PBMCs | Anti-PD-1 Therapy (correlates with TSP-1 levels) | Pre- and Post-Therapy | CD47 on CD8+ T cells | Increased in non-responders | [9] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with a TSP-1 peptide.
Materials:
-
TSP-1 peptide of interest
-
Cell line of interest (e.g., endothelial cells, leukemia cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
TSP-1 Peptide Treatment:
-
Prepare a stock solution of the TSP-1 peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the TSP-1 peptide. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the cells with PBS and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Annexin V and PI Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[12]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in response to TSP-1 peptide treatment.
Materials:
-
TSP-1 peptide of interest
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest suspension or adherent cells as described in step 3 of Protocol 1.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Protocol 3: Analysis of Cell Surface Receptor Expression (CD36/CD47)
This protocol describes the staining of cell surface receptors to assess changes in their expression following TSP-1 peptide treatment.
Materials:
-
TSP-1 peptide of interest
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibodies against CD36 and CD47
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Cell Washing: Wash the cells with cold Flow Cytometry Staining Buffer.
-
Antibody Staining:
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1x10⁶ cells/100 µL.
-
Add the recommended amount of fluorochrome-conjugated anti-CD36, anti-CD47, or isotype control antibody to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use the isotype control to set the gate for positive staining.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for CD36 and CD47 expression.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 (TSP-1) and TSP-1-derived heparin-binding peptides induce promyelocytic leukemia cell differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thrombospondin‐1 induced programmed death‐ligand 1‐mediated immunosuppression by activating the STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CD47/thrombospondin-1 signaling axis regulates immune cell bioenergetics in the tumor microenvironment to potentiate antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Thrombospondin-1 (1016-1023) in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Thrombospondin-1 (TSP-1) derived peptide (1016-1023) in co-culture experiments. This peptide is a known agonist of the CD47 receptor and can be instrumental in studying cell-cell interactions, signaling pathways, and therapeutic interventions in various physiological and pathological contexts, including angiogenesis, immune responses, and cancer biology.
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a crucial role in regulating a wide array of cellular processes. The C-terminal peptide sequence of TSP-1, amino acids 1016-1023 (Arg-Phe-Tyr-Val-Val-Met-Trp-Lys), is a potent agonist of the cell surface receptor CD47, also known as integrin-associated protein (IAP).[1] Activation of CD47 by this peptide can mimic many of the cellular effects of the full-length TSP-1 protein, including the induction of apoptosis, inhibition of nitric oxide (NO) signaling, and modulation of immune cell function.[1][2]
Co-culture systems are invaluable in vitro models for studying the complex interplay between different cell types, mimicking the in vivo microenvironment more closely than monocultures. The application of the TSP-1 (1016-1023) peptide in these systems allows for the specific investigation of the TSP-1/CD47 signaling axis in mediating these interactions.
Data Presentation
Table 1: Effect of TSP-1 (1016-1023) on Apoptosis in a Co-culture of Endothelial Cells and Tumor Cells
| Treatment Group | Concentration (µM) | % Apoptotic Endothelial Cells (Annexin V+) | % Apoptotic Tumor Cells (Annexin V+) |
| Control (Vehicle) | 0 | 5.2 ± 1.1 | 3.8 ± 0.9 |
| TSP-1 (1016-1023) | 10 | 15.7 ± 2.5 | 4.1 ± 1.2 |
| TSP-1 (1016-1023) | 50 | 35.4 ± 4.1 | 5.5 ± 1.5 |
| TSP-1 (1016-1023) | 100 | 58.9 ± 5.8 | 6.2 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Cytokine Secretion in a Co-culture of Macrophages and Cancer Cells by TSP-1 (1016-1023)
| Treatment Group | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | TGF-β1 (pg/mL) |
| Control (Vehicle) | 0 | 450 ± 35 | 850 ± 62 | 150 ± 21 |
| TSP-1 (1016-1023) | 10 | 380 ± 28 | 720 ± 55 | 250 ± 29 |
| TSP-1 (1016-1023) | 50 | 250 ± 21 | 550 ± 43 | 480 ± 41 |
| TSP-1 (1016-1023) | 100 | 180 ± 15 | 410 ± 37 | 620 ± 53 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
TSP-1/CD47 Signaling Pathway
Caption: TSP-1 (1016-1023) binds to the CD47 receptor, initiating intracellular signaling cascades.
Experimental Workflow for Co-culture Experiments
Caption: A generalized workflow for conducting co-culture experiments with TSP-1 (1016-1023) peptide.
Experimental Protocols
Protocol 1: Endothelial Cell and Tumor Cell Co-culture for Apoptosis Assay
This protocol describes an indirect co-culture system using a transwell insert to assess the effect of TSP-1 (1016-1023) on endothelial cell apoptosis when cultured in the presence of tumor cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Tumor cell line (e.g., A549 lung carcinoma)
-
Endothelial Cell Growth Medium (EGM-2)
-
Tumor cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Thrombospondin-1 (1016-1023) peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed tumor cells in the lower chamber of a 24-well plate at a density of 5 x 10^4 cells/well in their specific culture medium and incubate overnight.
-
On the following day, seed HUVECs onto the transwell inserts at a density of 2 x 10^4 cells/insert in EGM-2 medium.
-
-
Co-culture Assembly:
-
Once the HUVECs have adhered to the insert (approximately 4-6 hours), carefully place the inserts into the wells containing the tumor cells.
-
Replace the medium in both the upper and lower chambers with a 1:1 mixture of EGM-2 and tumor cell culture medium.
-
-
Peptide Treatment:
-
Prepare a stock solution of the TSP-1 (1016-1023) peptide by reconstituting the lyophilized powder in sterile water to a concentration of 1 mM. Further dilute the stock solution in the co-culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).
-
Add the peptide solution to the lower chamber of the co-culture setup. A vehicle control (the same buffer used to dissolve the peptide) should be included.
-
-
Incubation:
-
Incubate the co-culture plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Apoptosis Analysis:
-
After incubation, carefully remove the transwell inserts.
-
Harvest the HUVECs from the inserts by trypsinization.
-
Stain the harvested HUVECs with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 2: Macrophage and Cancer Cell Co-culture for Cytokine Analysis
This protocol details a direct co-culture system to investigate the influence of TSP-1 (1016-1023) on cytokine secretion from macrophages in the presence of cancer cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cancer cell line (e.g., MCF-7 breast cancer)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation
-
Thrombospondin-1 (1016-1023) peptide
-
ELISA kits for IL-6, TNF-α, and TGF-β1
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating them with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA and rest them for 24 hours.
-
-
Co-culture Setup:
-
Seed cancer cells directly onto the differentiated macrophage monolayer at a density of 1 x 10^5 cells/well.
-
-
Peptide Treatment:
-
Treat the co-cultures with varying concentrations of the TSP-1 (1016-1023) peptide (e.g., 10, 50, 100 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the co-culture plates for 48 hours.
-
-
Cytokine Analysis:
-
After incubation, collect the culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of IL-6, TNF-α, and TGF-β1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
These protocols provide a foundation for investigating the role of the TSP-1 (1016-1023) peptide in various co-culture settings. Researchers are encouraged to optimize cell densities, incubation times, and peptide concentrations based on their specific cell types and experimental goals.
References
Application of Thrombospondin-1 Peptides in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that plays a pivotal role in the regulation of cardiovascular homeostasis and disease. It exerts its multifaceted effects through interactions with various cell surface receptors, most notably CD47 and CD36, thereby modulating critical cellular processes such as angiogenesis, cell migration, and apoptosis. Peptides derived from different domains of TSP-1 have emerged as valuable tools in cardiovascular research, enabling the dissection of its complex signaling pathways and offering potential therapeutic avenues. These peptides often mimic or block the function of specific domains of the full-length TSP-1 protein, allowing for targeted investigation of its biological activities.
This document provides detailed application notes and protocols for the use of Thrombospondin-1 peptides in key cardiovascular research assays.
Key Signaling Pathways of Thrombospondin-1 in the Cardiovascular System
Thrombospondin-1 influences cardiovascular cells through several interconnected signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
TSP-1/CD47 Signaling Axis
The interaction between TSP-1 and its receptor CD47 is a major inhibitory pathway for nitric oxide (NO) signaling.[1][2][3] This axis plays a critical role in regulating vascular tone, blood flow, and responses to ischemic stress.[1] Ligation of CD47 by TSP-1 or its mimetic peptides leads to the inhibition of soluble guanylate cyclase (sGC), thereby reducing cyclic guanosine monophosphate (cGMP) production and dampening downstream signaling.[1][4] This results in vasoconstriction and can limit tissue perfusion.[2][4] Furthermore, the TSP-1/CD47 pathway can stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase 1 (Nox1), contributing to vascular dysfunction.[4][5]
Figure 1: TSP-1/CD47 signaling pathway in vascular cells.
TSP-1/CD36 Signaling in Angiogenesis
The interaction of TSP-1 with the CD36 receptor is a key mechanism for its anti-angiogenic effects.[6] Peptides derived from the type 1 repeats of TSP-1, which contain the CD36-binding motif (e.g., CSVTCG), can mimic this effect.[7][8] Binding to CD36 on endothelial cells triggers a signaling cascade that can involve the recruitment of SHP-1 to the VEGFR2 complex, leading to its dephosphorylation and attenuation of VEGF-mediated signaling.[9] This ultimately results in the inhibition of endothelial cell migration, proliferation, and survival, and can induce apoptosis.[6][10]
Figure 2: TSP-1/CD36 anti-angiogenic signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of TSP-1 and its derived peptides in various cardiovascular-related assays.
Table 1: Effects of TSP-1 Peptides on Angiogenesis
| Peptide/Compound | Assay | Model | Concentration | Effect | Reference |
| TSP-1 | Follicular Angiogenesis | Rat ovarian follicles | 10-1000 ng/mL | Dose-dependent inhibition (P < 0.01) | [11] |
| TSP-1 Type 1 Repeat Peptides | Chorioallantoic Membrane (CAM) Assay | Chick embryo | Not specified | Inhibition of FGF-2 and VEGF-driven angiogenesis | [12][13] |
| ABT-510 (TSP-1 mimetic) | In vivo | Mouse model of ovarian cancer | Not specified | Inhibition of tumor growth and angiogenesis | [14] |
| TSP-1 Type 1 Repeat Peptides | Retinal Explant Assay | Mouse retina | Not specified | Inhibition of endothelial cell outgrowth | [15] |
Table 2: Effects of TSP-1 Peptides on Cell Migration
| Peptide/Compound | Cell Type | Assay | Concentration | Effect | Reference |
| Recombinant TSP-1 | Osteosarcoma cells | Boyden Chamber | Not specified | Promoted migration and invasion | [16] |
| ABT-510 (TSP-1 mimetic) | LNCaP prostate cancer cells | Transwell Assay | Not specified | 3.5-fold increase in migrating cells | [17] |
| TSP-1 | Dermal fibroblasts | Transwell Migration | 20 µg/mL | Inhibition of migration towards collagen and fibronectin | [18] |
Table 3: Effects of TSP-1 Peptides on Apoptosis
| Peptide/Compound | Cell Type | Assay | Concentration | Effect | Reference |
| TSP-1 | Granulosa cells | Caspase-3/7 Assay | 10-1000 ng/mL | Dose-dependent increase in apoptosis (P < 0.05) | [11] |
| TSP-1 | Endothelial cells | DNA Fragmentation | Not specified | Induced apoptosis | [10][19] |
| TSP-1 Type 1 Repeat Peptides | Endothelial cells | DNA Fragmentation | Not specified | Induced apoptosis | [19] |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. TSP-1 peptides can be tested for their inhibitory or stimulatory effects.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
TSP-1 peptide of interest and vehicle control
-
24-well tissue culture plates
-
Calcein AM
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50-100 µL of the matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in basal medium containing 0.5-1% FBS.
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of the TSP-1 peptide or vehicle control for 30 minutes at 37°C.
-
Seeding: Seed the treated HUVECs (e.g., 2 x 10^4 cells/well) onto the polymerized matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Figure 3: Experimental workflow for the in vitro tube formation assay.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the chemotactic response of cells towards a chemoattractant, a fundamental process in vascular remodeling and disease. TSP-1 peptides can be evaluated for their ability to promote or inhibit cell migration.[16][20]
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) or Endothelial Cells
-
Cell Culture Medium
-
Boyden chamber apparatus (e.g., Transwell® inserts with 8.0 µm pore size)
-
Chemoattractant (e.g., PDGF for VSMCs, VEGF for endothelial cells)
-
TSP-1 peptide of interest and vehicle control
-
Calcein AM or Crystal Violet
-
Fluorescence microscope or plate reader
Procedure:
-
Chamber Preparation: Place the Transwell® inserts into a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 4-24 hours prior to the assay. Harvest and resuspend the cells in serum-free medium.
-
Treatment: Add the TSP-1 peptide or vehicle control to the cell suspension and/or the lower chamber, depending on the experimental design.
-
Seeding: Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet and count them under a microscope.
-
Alternatively, stain the migrated cells with Calcein AM, elute the dye, and measure the fluorescence using a plate reader.
-
Figure 4: Experimental workflow for the Boyden chamber cell migration assay.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis. TSP-1 peptides can be assessed for their pro-apoptotic effects on cardiovascular cells.
Materials:
-
Cardiomyocytes or Endothelial Cells
-
Cell Culture Medium
-
TSP-1 peptide of interest and vehicle control
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TSP-1 peptide or vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 6-24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal.
-
Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Figure 5: Experimental workflow for the caspase-3/7 apoptosis assay.
Conclusion
Thrombospondin-1 derived peptides are indispensable tools for investigating the complex roles of TSP-1 in cardiovascular biology and pathology. The protocols and data presented here provide a framework for researchers to effectively utilize these peptides in their studies. By carefully selecting the appropriate peptide and experimental model, scientists can further unravel the intricate signaling networks governed by TSP-1 and explore novel therapeutic strategies for a range of cardiovascular diseases.
References
- 1. The Matricellular Protein Thrombospondin-1 Globally Regulates Cardiovascular Function and Responses to Stress via CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 and CD47 regulation of cardiac, pulmonary and vascular responses in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. CD36: Implications in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD36 Signaling in Diabetic Cardiomyopathy [aginganddisease.org]
- 10. Thrombospondin-1 induces endothelial cell apoptosis and inhibits angiogenesis by activating the caspase death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Thrombospondin-1 promotes cell migration, invasion and lung metastasis of osteosarcoma through FAK dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. embopress.org [embopress.org]
- 19. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
Custom Peptide Synthesis of Thrombospondin-1 Fragments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the custom synthesis and biological evaluation of Thrombospondin-1 (TSP-1) fragments. TSP-1 is a large, multidomain matricellular glycoprotein that plays a crucial role in regulating a wide array of biological processes, including angiogenesis, immune responses, and tissue remodeling. Synthetic peptides derived from specific domains of TSP-1 have emerged as valuable tools for dissecting its complex signaling pathways and as potential therapeutic agents.
Introduction to Thrombospondin-1 Fragments
Thrombospondin-1 is a modular protein containing several distinct domains, each with specific binding partners and biological functions. Custom synthesis of peptides corresponding to these functional domains allows for the targeted investigation of their roles in cellular signaling. Key TSP-1 fragments and their primary receptors include:
-
Type 1 Repeats (TSRs): These repeats, particularly the sequence CSVTCG , are well-characterized for their interaction with the CD36 receptor . This interaction is primarily associated with anti-angiogenic effects.
-
C-terminal Domain: This domain contains the RFYVVMWK sequence, which is a binding motif for the CD47 receptor (also known as integrin-associated protein). The TSP-1/CD47 interaction is implicated in the regulation of nitric oxide (NO) signaling, T-cell activation, and apoptosis.
-
N-terminal Domain: This region is known for its ability to bind heparin and various integrins , playing a role in cell adhesion and migration.
The synthesis and application of these peptide fragments offer a powerful approach to modulate specific TSP-1 signaling pathways for research and therapeutic development.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of TSP-1 fragments with their receptors. This data is essential for designing experiments and understanding the potency of different synthetic peptides.
| Peptide Sequence/Fragment | Receptor | Binding Affinity (Kd) | IC50 | Notes |
| CSVTCG (CD36-binding motif) | CD36 | - | 80 µM[1] | Inhibits attachment of SK-N-SH cells to TSP-1.[1] |
| Intact TSP-1 | Heparin | 41 nM[2] | - | High-affinity binding. |
| N-terminal Domain (TSPN-1) | Heparin | ~850 nM[2] | - | Lower affinity than intact TSP-1. |
| Intact TSP-1 | Polyhistidine | 5 nM[2] | - | High-affinity binding, potentially through the heparin-binding domain. |
| TAX2 (CD47-derived peptide) | TSP-1 | Low µM range[3] | - | Binds to the C-terminal domain of TSP-1, disrupting the TSP-1/CD47 interaction. |
| TSP-1 | CD47 | ~12 pM[4] | - | High-affinity interaction. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by TSP-1 fragments and a general workflow for custom peptide synthesis and validation.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of TSP-1 Fragments
This protocol provides a general guideline for the synthesis of TSP-1 peptides using Fmoc chemistry. It should be adapted based on the specific peptide sequence, particularly for peptides containing disulfide bonds like CSVTCG.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to step 3.
-
If using a non-loaded resin, couple the first Fmoc-protected amino acid to the resin according to standard protocols for the specific resin type.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under vacuum.
-
For CSVTCG Synthesis: Special consideration is needed for the disulfide bond formation between the two cysteine residues. This can be achieved either on-resin after selective deprotection of the cysteine side chains or in solution after cleavage and purification of the linear peptide. On-resin cyclization often provides better yields and purity.
Protocol 2: HPLC Purification of Synthetic Peptides
Materials:
-
Crude synthetic peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent mixture. Filter the sample through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a broad gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to achieve good separation of the target peptide from impurities.
-
-
Preparative Purification:
-
Switch to the preparative C18 column and equilibrate with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution.
-
Run the optimized gradient from the analytical scale, adjusting the flow rate for the preparative column.
-
Collect fractions corresponding to the peak of the target peptide.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final purified peptide as a powder.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of TSP-1 fragments to inhibit or promote the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plate
-
Synthetic TSP-1 peptide and controls (e.g., scrambled peptide)
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in basal medium at a density of 1-2 x 10^5 cells/mL.
-
Prepare different concentrations of the synthetic TSP-1 peptide in the cell suspension. Include a vehicle control and a scrambled peptide control.
-
Seed the cell suspension onto the solidified basement membrane extract.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM and capture fluorescent images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 4: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of TSP-1 fragments on the migration of endothelial cells towards a chemoattractant.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF or FGF-2)
-
Endothelial cell basal medium
-
Synthetic TSP-1 peptide and controls
-
Calcein AM or other cell stain
Procedure:
-
Chamber Setup: Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Cell Preparation:
-
Harvest and resuspend endothelial cells in basal medium.
-
Pre-incubate the cells with different concentrations of the synthetic TSP-1 peptide or controls for 30 minutes.
-
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C for 4-6 hours to allow cell migration through the porous membrane.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. Alternatively, for fluorescently labeled cells, measure the fluorescence of the migrated cells.
-
Protocol 5: T-Cell Proliferation Assay (CFSE-Based)
This assay measures the effect of TSP-1 fragments on the proliferation of T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
Synthetic TSP-1 peptide and controls
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Label PBMCs or T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction with complete medium.
-
-
Cell Culture:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add the T-cell mitogen to stimulate proliferation.
-
Add different concentrations of the synthetic TSP-1 peptide or controls to the wells.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C.
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence in the T-cell population. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.
-
Quantify the percentage of proliferating cells and the proliferation index.
-
Conclusion
The custom synthesis of Thrombospondin-1 fragments provides a versatile platform for investigating the multifaceted roles of this important matricellular protein. The protocols outlined in this document offer a starting point for researchers to produce and functionally characterize these peptides. By carefully selecting the peptide sequence and employing rigorous synthesis, purification, and biological validation methods, scientists can gain valuable insights into TSP-1 signaling and explore the therapeutic potential of its fragments.
References
Troubleshooting & Optimization
Technical Support Center: Thrombospondin-1 (1016-1023) Peptide
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Thrombospondin-1 (TSP-1) peptide fragment (1016-1023). This peptide is a CD47 agonist and its sequence is Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH[1][2].
I. Troubleshooting Guide
This section addresses common problems encountered during the handling and use of the TSP-1 (1016-1023) peptide.
1. Issue: Peptide is not dissolving in aqueous buffers (e.g., PBS, Tris).
-
Cause: The TSP-1 (1016-1023) peptide has a sequence of RFYVVMWK[1][2]. While it contains charged residues (Arg, Lys), the presence of several hydrophobic residues (Phe, Tyr, Val, Val, Met, Trp) can lead to poor solubility in neutral aqueous solutions[3][4]. Aggregation can also be an issue with peptides containing hydrophobic amino acids[3][5].
-
Solutions:
-
Acidic Conditions: Since the peptide has a net positive charge due to the Arginine and Lysine residues, solubility is often improved in acidic conditions. Try dissolving the peptide in a small amount of 10% acetic acid and then dilute with your aqueous buffer to the desired concentration[6][7][8][9][10].
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution before dilution in an aqueous buffer.[3][6] Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in many biological assays.[3] However, since this peptide contains Methionine, which is susceptible to oxidation, Dimethylformamide (DMF) may be a better alternative to DMSO.[6]
-
Sonication: Brief sonication can help to break up aggregates and improve solubility.[3][5] It is important to do this in short bursts on ice to avoid heating the sample, which can lead to peptide degradation.[3][5]
-
2. Issue: Precipitate forms after adding the peptide stock solution to my cell culture media or assay buffer.
-
Cause: This is often due to the "salting out" effect, where the high salt concentration in buffers like PBS can decrease the solubility of the peptide.[11] It can also occur if the final concentration of the organic solvent used for the stock solution is too high in the final aqueous solution.
-
Solutions:
-
Dissolve in Water First: Whenever possible, try to dissolve the peptide in sterile, distilled water before adding it to a buffer.[11]
-
Stepwise Dilution: Add the peptide stock solution to the final buffer or media slowly while vortexing or stirring to ensure rapid and even mixing.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the peptide in your experiment.
-
3. Issue: Loss of peptide activity over time in solution.
-
Cause: Peptides in solution are less stable than in their lyophilized form.[12] The Methionine residue in the TSP-1 (1016-1023) sequence is susceptible to oxidation, which can lead to a loss of biological activity.[5][11] Repeated freeze-thaw cycles can also degrade the peptide.[11]
-
Solutions:
-
Proper Storage: Store the lyophilized peptide at -20°C or colder.[11][13] Once reconstituted, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[8][11]
-
Use Oxygen-Free Solvents: To minimize oxidation of the Methionine residue, consider dissolving the peptide in oxygen-free water or buffers.[3][5] This can be prepared by degassing the solvent.[5]
-
Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared peptide solutions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the TSP-1 (1016-1023) peptide?
A1: The optimal solvent depends on the final application. Based on its sequence, a stepwise approach is recommended:
-
If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid).[6][7][8][9][10]
-
For a stock solution at a higher concentration, a small amount of an organic solvent like DMSO or DMF may be necessary.[3][6] One supplier suggests that for in vitro use, the peptide is soluble in H2O up to 14.29 mg/mL (with sonication) and in DMSO at ≥ 10 mg/mL.[14]
Q2: How should I store the reconstituted peptide solution?
A2: Aliquot the peptide solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[8][11]
Q3: My peptide solution is cloudy. Is it usable?
A3: A cloudy solution indicates that the peptide is not fully dissolved or has aggregated.[11] Do not use a cloudy solution in your experiments as the peptide concentration will be inaccurate. Try the solubilization methods mentioned in the troubleshooting section, such as sonication or using a different solvent system.
Q4: What is the mechanism of action for the TSP-1 (1016-1023) peptide?
A4: The TSP-1 (1016-1023) peptide is a known agonist of the CD47 receptor.[14][15] The interaction of TSP-1 with CD47 can modulate various cellular processes, including cell signaling, apoptosis, and nitric oxide (NO) signaling.[15][16]
III. Data Presentation
Table 1: Solubility of Thrombospondin-1 (1016-1023) Peptide
| Solvent | Concentration | Observations | Reference |
| H₂O | 14.29 mg/mL (12.66 mM) | Requires sonication | [14][17] |
| DMSO | ≥ 10 mg/mL (8.86 mM) | - | [14] |
IV. Experimental Protocols
Protocol 1: Reconstitution of TSP-1 (1016-1023) for Aqueous-Based Assays
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[3][11]
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[3]
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Further dilute the stock solution with your desired aqueous buffer (e.g., PBS, Tris) to the final working concentration.
-
If any precipitation occurs, try the sonication method described below.
Protocol 2: Reconstitution of TSP-1 (1016-1023) Using an Organic Solvent
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal amount of DMF to the vial to dissolve the peptide.
-
Slowly add the dissolved peptide solution dropwise to your stirring aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or artifacts.
Protocol 3: Improving Solubility with Sonication
-
After adding the solvent to the peptide, if it remains insoluble or cloudy, place the vial in an ice bath.
-
Sonicate the solution in short bursts of 10-15 seconds.[3]
-
Allow the solution to cool on ice between sonication bursts to prevent overheating and degradation.[3]
-
Repeat until the solution is clear.
V. Visualizations
Caption: TSP-1 (1016-1023) signaling pathway.
Caption: Workflow for solubilizing TSP-1 (1016-1023).
References
- 1. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. How to reconstitute my peptide [biosyn.com]
- 6. jpt.com [jpt.com]
- 7. biobasic.com [biobasic.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com.cn [genscript.com.cn]
- 10. genscript.com [genscript.com]
- 11. biosynth.com [biosynth.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. omizzur.com [omizzur.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
Thrombospondin-1 (TSP-1) Peptide Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Thrombospondin-1 (TSP-1) peptides in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing lyophilized and reconstituted TSP-1 peptides?
Proper storage is critical to maintaining the biological activity of TSP-1 peptides. For lyophilized peptides, storage at -20°C or -80°C in a desiccated environment is recommended to prevent degradation from moisture and temperature fluctuations.[1][2][3] Once reconstituted, the stability of the peptide solution is more limited.
Quantitative Storage Recommendations:
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed storage, away from moisture.[4] |
| -20°C | Up to 1 year | Sealed storage, away from moisture.[4] | |
| Stock Solution in Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[4] Aliquot into single-use volumes. |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[4] | |
| Diluted Working Solution | 4°C | Up to 1 week | Use sterile buffers (pH 5-6) to prolong storage life.[1] |
Q2: What is the best way to reconstitute lyophilized TSP-1 peptide?
To reconstitute a lyophilized TSP-1 peptide, it is recommended to first allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.[1][2] For initial solubilization, use a small amount of a solvent in which the peptide is known to be soluble, such as sterile distilled water, dilute acetic acid (0.1%), or a buffer appropriate for your experiment.[1][2] If solubility in aqueous solutions is limited, sonication may help.[2] For peptides intended for cell culture, it is advisable to filter-sterilize the stock solution through a 0.22 µm filter after reconstitution.[4]
Q3: What are the primary pathways of TSP-1 peptide degradation in solution?
TSP-1 peptides in solution are susceptible to several degradation pathways:
-
Proteolytic Cleavage: TSP-1 and its derived peptides can be cleaved by various proteases, including thrombin, matrix metalloproteinases (MMPs), ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs), cathepsins, and plasmin.[5][6] This can lead to the generation of fragments with altered biological activity.
-
Oxidation: Amino acid residues such as methionine (M), cysteine (C), and tryptophan (W) are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.[1] This is particularly relevant for TSP-1 peptides containing these residues.
-
Deamidation and Hydrolysis: Asparagine (N) and glutamine (Q) residues can undergo deamidation, while peptide bonds can be hydrolyzed, especially at acidic or alkaline pH.[1][7]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of biological activity and precipitation out of solution.[8] Hydrophobic interactions between peptide molecules are a common cause of aggregation.[8]
Troubleshooting Guide
Problem 1: Loss of Biological Activity in My TSP-1 Peptide Experiment
A loss of biological activity is a common issue that can often be traced back to peptide instability.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Improper Storage | Review the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure that the peptide has been stored at the correct temperature and protected from moisture and light.[1][2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Proteolytic Degradation | If your experimental system contains proteases, consider adding a protease inhibitor cocktail. Be aware that TSP-1 itself can be cleaved by endogenous proteases like thrombin and MMPs.[6] |
| Oxidation | For peptides containing cysteine, methionine, or tryptophan, prepare solutions in degassed buffers and consider storing them under an inert gas like nitrogen or argon.[1] |
| Incorrect pH | The pH of the solution can significantly impact peptide stability.[9][10] The optimal pH is peptide-specific, but a slightly acidic pH (5-6) is often recommended for storage in solution.[1] |
Problem 2: My TSP-1 Peptide Solution Appears Cloudy or Has Precipitate
Cloudiness or precipitation is a sign of poor solubility or aggregation.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Poor Solubility | Refer to the manufacturer's instructions for the recommended solvent. If the peptide is difficult to dissolve in aqueous buffers, try using a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution, which can then be diluted into your experimental buffer. |
| Aggregation | Aggregation can be influenced by peptide concentration, temperature, pH, and ionic strength. Try dissolving the peptide at a lower concentration or in a different buffer. Sonication may also help to break up small aggregates.[2] |
| Isoelectric Point | Peptides are least soluble at their isoelectric point (pI). Avoid dissolving or storing your peptide in a buffer with a pH close to its pI. |
Experimental Protocols
Protocol 1: Assessment of TSP-1 Peptide Stability by RP-HPLC
This protocol outlines a method to assess the stability of a TSP-1 peptide in a specific buffer over time.
Methodology:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized TSP-1 peptide in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide solution into several vials and incubate them at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from incubation and immediately freeze it at -80°C to stop any further degradation.
-
RP-HPLC Analysis:
-
Thaw the samples and inject a standard amount of each onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to elute the peptide.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Compare the chromatograms from the different time points. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated by comparing the peak area at each time point to the peak area at time 0.
Protocol 2: Functional Assay to Determine Biological Activity
This protocol provides a general framework for assessing the biological activity of a TSP-1 peptide, which can be used to infer its stability. The specific assay will depend on the function of the peptide being studied (e.g., anti-angiogenic, anti-tumor, or platelet aggregation effects).
Example: Inhibition of Endothelial Cell Migration Assay
-
Prepare Peptide Solutions: Prepare serial dilutions of your TSP-1 peptide (both a fresh stock and a stored stock) in serum-free cell culture medium.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in the upper chamber of a Boyden chamber or a similar migration assay system.
-
Chemoattractant and Peptide Addition: In the lower chamber, add a chemoattractant (e.g., VEGF). In the upper chamber, add the different concentrations of your TSP-1 peptide solutions.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Quantification: Stain the migrated cells on the underside of the membrane and count them under a microscope.
-
Data Analysis: Compare the inhibitory effect of the fresh versus the stored peptide. A decrease in the inhibitory activity of the stored peptide suggests degradation.
Visualizations
Caption: Major degradation pathways for TSP-1 peptides in solution.
Caption: Troubleshooting workflow for TSP-1 peptide experiments.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. jpt.com [jpt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Thrombospondin1 by Extracellular Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Stability of the thrombolytic protein fibrolase: effect of temperature and pH on activity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thrombospondin-1 (TSP-1) Peptide In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thrombospondin-1 (TSP-1) peptides in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a TSP-1 peptide in an in vitro assay?
A1: The effective concentration of TSP-1 peptides can vary significantly depending on the specific peptide sequence, the cell type being studied, and the experimental assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. However, based on published literature, a general starting range can be recommended. For anti-angiogenic and anti-migration assays, concentrations often range from the nanomolar (nM) to the micromolar (µM) scale. For instance, some studies have shown inhibition of endothelial cell migration with ED50 values in the range of 0.6-7 µM for certain peptides.[1] In contrast, intact TSP-1 has shown anti-proliferative effects with an IC50 of 45 nM on C6 glioma cells.[2]
Q2: I am observing a biphasic or non-monotonic dose-response with my TSP-1 peptide. Is this normal?
A2: Yes, a biphasic or non-monotonic dose-response is a known characteristic of some TSP-1 peptides and other endogenous anti-angiogenic peptides.[3][4] This means that the peptide's activity may increase with concentration up to a certain point, after which higher concentrations lead to a decrease in activity.[3] This phenomenon is thought to be due to the complex interactions of TSP-1 with multiple cell surface receptors, which can trigger opposing signaling pathways.[4] For example, at low concentrations, TSP-1 can inhibit endothelial cell migration, while at higher concentrations, it may stimulate migration.[4] It is crucial to perform a wide-range dose-response curve to identify the optimal inhibitory concentration and to avoid misinterpreting data from a narrow concentration range.
Q3: How can I be sure that the observed effects are specific to the TSP-1 peptide sequence?
A3: To ensure the specificity of your TSP-1 peptide's effect, it is essential to include proper controls in your experiments. A common and effective control is a scrambled peptide. This is a peptide with the same amino acid composition as your active peptide but in a randomized sequence. A scrambled peptide should not elicit the same biological response, and its inclusion helps to rule out non-specific effects related to the peptide's charge, hydrophobicity, or other general properties.[3]
Q4: What are the key signaling pathways activated by TSP-1 peptides in vitro?
A4: TSP-1 and its peptides mediate their effects through interactions with several cell surface receptors, leading to the activation of various signaling pathways. One of the most well-characterized pathways involves the CD36 receptor, which is crucial for the anti-angiogenic effects of TSP-1.[5][6] Binding of TSP-1 to CD36 can inhibit endothelial cell migration and induce apoptosis.[6] Another important receptor is CD47 (integrin-associated protein), which can mediate both pro- and anti-angiogenic signals depending on the context.[6][7] TSP-1 can also activate latent TGF-β, which has a wide range of effects on cell proliferation, differentiation, and extracellular matrix production.[7][8][9]
Troubleshooting Guides
Problem 1: No effect or weak activity of the TSP-1 peptide is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a broad dose-response experiment with concentrations ranging from nanomolar to high micromolar to identify the optimal effective concentration. Remember that some peptides exhibit a biphasic response.[3][4] |
| Peptide Degradation | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Peptide Folding | Some TSP-1 peptides contain disulfide bonds that are critical for their activity. Ensure that the peptide was synthesized and purified under conditions that promote correct disulfide bond formation. |
| Cell Type Insensitivity | The target cells may not express the appropriate receptors (e.g., CD36, CD47) for the specific TSP-1 peptide. Verify receptor expression using techniques like flow cytometry, western blotting, or qPCR. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. Serum can contain factors that may interfere with TSP-1 peptide activity. |
Problem 2: High background or inconsistent results in the assay.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Visually inspect the peptide solution for any precipitates. Peptides can sometimes aggregate at high concentrations. Consider dissolving the peptide in a different solvent or using sonication to aid dissolution. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and overall health. Stressed or senescent cells can respond differently to stimuli. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents. Use high-quality reagents to minimize variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the peptide and other reagents. |
Quantitative Data Summary
Table 1: Effective Concentrations of Intact Thrombospondin-1 (TSP-1) in In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Corneal Endothelial Cells | Proliferation | IC50 = 7 nM | Inhibition of proliferation | [2] |
| Aortic Endothelial Cells | Proliferation | IC50 = 3 nM | Inhibition of proliferation | [2] |
| C6 Glioma Cells | Proliferation | IC50 = 45 nM | Inhibition of proliferation | [2] |
| Endothelial Cells | Migration | < 20 nM | Inhibition of migration | [4] |
| Endothelial Cells | Migration | > 20 nM | Stimulation of migration | [4] |
| Human Tumor Cells | TIMP-1 Production | 20-60 µg/ml | Upregulation of TIMP-1 | [10] |
| Kidney Proximal Tubule Cells | Apoptosis | 1 µg/ml | Induction of apoptosis | [11] |
Table 2: Effective Concentrations of Thrombospondin-1 (TSP-1) Derived Peptides in In Vitro Assays
| Peptide | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Peptide 246 | Retinal Endothelial Cells | Vascular Outgrowth | 100 and 200 µM | Significant inhibition | [12] |
| amKRFKQDGGWSHWSPWSSac | C6 Glioma Cells | Proliferation | 0.04 µM to 50 µM | Inhibition of proliferation | [2] |
| 19-residue peptides | Capillary Endothelial Cells | Migration | ED50 = 0.6-7 µM | Inhibition of migration | [1] |
| Various Peptides | HUVECs | Migration | 1, 10, and 30 µg/ml | Inhibition of migration | [3] |
| VR-13 | RF/6A Cells | Proliferation & Migration | 10, 25, 50, 75, 100 µg/mL | Inhibition of proliferation and migration | [5][13] |
| CSVTCG | SK-N-SH Cells | Cell Attachment | IC50 = 80 µM | Inhibition of attachment to TSP-1 | [14] |
| CSVTCG | Human Breast Cancer Cells | TIMP-1 Production | 10 µg/ml | Inhibition of TSP-1 induced TIMP-1 production | [10] |
| ABT-526 | HMVEC | Migration & Tube Formation | Nanomolar range | Inhibition | [15] |
Experimental Protocols
1. Endothelial Cell Migration Assay (Modified Boyden Chamber)
This protocol is a generalized procedure based on common practices for assessing the effect of TSP-1 peptides on endothelial cell migration.
-
Materials:
-
Boyden chamber apparatus with polycarbonate filters (e.g., 8 µm pore size)
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Basal endothelial cell growth medium (serum-free)
-
Chemoattractant (e.g., VEGF, 20 ng/ml)[3]
-
TSP-1 peptide stock solution
-
Scrambled control peptide
-
Cell staining solution (e.g., Diff-Quik, crystal violet)
-
Cotton swabs
-
Microscope
-
-
Procedure:
-
Coat the underside of the polycarbonate filters with an appropriate extracellular matrix protein (e.g., gelatin, fibronectin) and allow to dry.
-
Prepare a single-cell suspension of endothelial cells in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing the chemoattractant (positive control) or medium alone (negative control).
-
In the upper chamber, add the endothelial cell suspension.
-
Add different concentrations of the TSP-1 peptide or the scrambled control peptide to the upper chamber with the cells.
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 4-20 hours).[3]
-
After incubation, remove the filter.
-
Gently wipe the upper side of the filter with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the filter.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the effect of the TSP-1 peptide to the controls.
-
2. Cell Proliferation Assay (WST-1 or similar colorimetric assay)
This protocol outlines a common method for evaluating the impact of TSP-1 peptides on cell proliferation.
-
Materials:
-
96-well tissue culture plates
-
Target cells (e.g., endothelial cells, tumor cells)
-
Complete growth medium
-
TSP-1 peptide stock solution
-
Scrambled control peptide
-
WST-1 or similar proliferation reagent (e.g., MTT, XTT)
-
Microplate reader
-
-
Procedure:
-
Seed the target cells into a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[3]
-
The next day, replace the medium with fresh medium containing various concentrations of the TSP-1 peptide or the scrambled control peptide. Include a vehicle control (medium with the same solvent concentration used for the peptides).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
At the end of the incubation period, add the WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Visualizations
Caption: TSP-1 peptide signaling through CD36 and CD47 receptors.
Caption: Workflow for a modified Boyden chamber cell migration assay.
Caption: Troubleshooting logic for weak or no TSP-1 peptide activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Treatment of Experimental Brain Tumors with Trombospondin-1 Derived Peptides: an In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 6. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 The Good, The Bad, and The Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evidence that Thrombospondin-1 (TSP-1) Contributes to Stirring- and Shear-Dependent Activation of Platelet-Derived TGF-β1 | PLOS One [journals.plos.org]
- 10. Thrombospondin-1 (TSP-1) Up-regulates Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) Production in Human Tumor Cells: Exploring the Functional Significance in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of thrombospondin 1 (TSP-1) as a novel mediator of cell injury in kidney ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Thrombospondin-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Thrombospondin-1 (THBS1/TSP-1).
General FAQs
Q1: Why am I seeing inconsistent THBS1 levels in my samples?
A1: Inconsistent Thrombospondin-1 (THBS1) levels can arise from several factors related to its biological properties and handling:
-
Protein Instability: THBS1 is susceptible to degradation by proteases such as plasmin and elastase.[1] It is also rapidly internalized and degraded by cells like fibroblasts and endothelial cells.[2][3] Ensure protease inhibitors are always included in your lysis buffers and handle samples quickly on ice.
-
Sample Type and Source: THBS1 expression is low in most healthy adult tissues but is induced by injury, ischemia, and certain growth factors.[2][4] Its levels can vary significantly depending on the cell type, tissue condition, and the presence of stimuli. For instance, it is abundant in platelets.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to protein degradation. It is recommended to aliquot samples after collection and before freezing to avoid multiple freeze-thaw cycles.[5][6]
-
Post-Translational Modifications: THBS1 is a heavily glycosylated protein.[7] Alterations in glycosylation, which can be influenced by factors like high glucose levels, can affect THBS1 expression and potentially antibody recognition.[8]
Q2: My anti-THBS1 antibody is not performing as expected. What should I do?
A2: Antibody performance is critical for reliable results. Here are some steps to troubleshoot your anti-THBS1 antibody:
-
Check Antibody Validation: Ensure the antibody is validated for your specific application (e.g., Western Blot, ELISA, IHC) and for the species you are studying.[9][10][11]
-
Confirm Specificity: Some antibodies may show mild cross-reactivity with other proteins like Thrombospondin-2 (TSP-2).[9] Review the antibody datasheet for any known cross-reactivities.
-
Optimize Antibody Concentration: The optimal antibody concentration can vary between experiments and batches. It is crucial to perform a titration to determine the best dilution for your specific experimental conditions.
-
Proper Storage: Verify that the antibody has been stored according to the manufacturer's instructions to prevent loss of activity.[11]
Western Blotting Troubleshooting Guide
Q1: Why am I getting no or a very weak signal for THBS1 in my Western Blot?
A1: A lack of signal for THBS1 can be due to several reasons related to the protein itself, the antibodies, or the protocol.
| Possible Cause | Recommended Solution |
| Low THBS1 Abundance | Increase the amount of protein loaded per well. For low-abundance targets, consider using an antibody enhancer solution or enriching your sample for THBS1 via immunoprecipitation.[12][13] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like THBS1 (monomer ~170-180 kDa, trimer ~450 kDa), optimize transfer time and voltage.[14][15] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12][13] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated use of pre-diluted antibodies.[12] |
| Incorrect Molecular Weight | THBS1 is a large glycoprotein; its migration on SDS-PAGE can be affected by glycosylation. Under reducing conditions, it runs as a monomer at approximately 170-180 kDa, while the non-reduced form is a trimer of about 450 kDa.[14] |
Q2: My Western Blot for THBS1 shows high background. How can I reduce it?
A2: High background can obscure your target band and make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).[13] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a dilution series to find the optimal antibody concentration.[16] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help.[12] |
| Contamination | Ensure all buffers are freshly made and that equipment is clean. Handle the membrane with forceps to avoid contamination.[16] |
ELISA Troubleshooting Guide
Q1: I am observing low signal or poor sensitivity in my THBS1 ELISA.
A1: Low signal in an ELISA can prevent accurate quantification.
| Possible Cause | Recommended Solution |
| Sample Issues | Ensure proper sample collection and storage. Avoid repeated freeze-thaw cycles.[6] For cell culture supernatants, remove particulates by centrifugation.[6] |
| Reagent Problems | Check the expiration dates of all kit components. Ensure standards were reconstituted correctly and allowed to sit for the recommended time before use.[6][17] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[17][18] |
| Inadequate Washing | Ensure thorough washing between steps to remove unbound reagents. However, avoid letting the wells dry out completely. |
Q2: My THBS1 ELISA results show high background.
A2: High background can be caused by non-specific binding or issues with the detection reagents.
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | If using a self-developed ELISA, the capture or detection antibody concentration may be too high. |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells. |
| Contaminated Substrate | The TMB substrate should be colorless before use. If it has a blue tint, it is contaminated and should be replaced.[6] |
| Cross-reactivity | While most commercial kits have high specificity, check for any known cross-reactivity with other proteins in your sample matrix.[6] |
Immunohistochemistry (IHC) Troubleshooting Guide
Q1: I am getting weak or no staining for THBS1 in my tissue sections.
A1: Achieving optimal staining in IHC requires careful optimization of several steps.
| Possible Cause | Recommended Solution |
| Improper Tissue Fixation | The type and duration of fixation can affect antigenicity. Formalin-fixed, paraffin-embedded tissues are commonly used.[19] |
| Ineffective Antigen Retrieval | This is a critical step for THBS1 detection in FFPE tissues. High-temperature antigen retrieval using a microwave with a low-pH Tris-HCl buffer has been shown to be effective.[19] |
| Suboptimal Antibody Dilution | The primary antibody concentration needs to be optimized for your specific tissue and protocol. Perform a titration to find the ideal dilution.[9] |
| Low THBS1 Expression | THBS1 may be expressed at low levels in your tissue of interest.[2] Ensure you are using a sensitive detection system. |
Experimental Protocols
Thrombospondin-1 Western Blotting Protocol
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Mix 20-40 µg of protein with Laemmli sample buffer. For reduced samples, include a reducing agent like DTT or β-mercaptoethanol and boil at 95-100°C for 5-10 minutes. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For the large THBS1 protein, a wet transfer overnight at 4°C is recommended.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-THBS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The expected band for the THBS1 monomer is ~129-180 kDa.[10]
Thrombospondin-1 ELISA Protocol (Sandwich ELISA)
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human THBS1. Incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash three times.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting recombinant THBS1 protein. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[18] Wash four times.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody against THBS1 to each well. Incubate for 1 hour at room temperature. Wash four times.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature in the dark.[18] Wash four times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the THBS1 concentration in your samples by interpolating from the standard curve.
Thrombospondin-1 Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. A recommended method is to use a microwave in a low pH Tris-HCl buffer.[19]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Block non-specific binding with a blocking serum for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary anti-THBS1 antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash sections three times with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.
-
Chromogen Application: Develop the signal with a chromogen such as DAB. Monitor the color development under a microscope.
-
Counterstaining: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
Visualizations
Caption: THBS1 signaling through CD36 and CD47 receptors.
Caption: General experimental workflow for THBS1 analysis.
References
- 1. Thrombospondin-1 (D7E5F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. THBS1 (thrombospondin-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular internalization and degradation of thrombospondin-1 is mediated by the amino-terminal heparin binding domain (HBD). High affinity interaction of dimeric HBD with the low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development - Thrombospondin-1 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Thrombospondins: Purification of human platelet thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.abclonal.com [img.abclonal.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycosylation mediates up-regulation of a potent antiangiogenic and proatherogenic protein, thrombospondin-1, by glucose in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anti-Thrombospondin 1 Antibody [ABIN337292] - Cow, Dog, Horse, WB, IHC, IP [antibodies-online.com]
- 10. Anti-Thrombospondin 1 antibody [EPR22927-54] (ab267388) | Abcam [abcam.com]
- 11. biomatik.com [biomatik.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Thrombospondin-1 Antibody (A6.1) (NB100-2059): Novus Biologicals [novusbio.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Immunohistochemical detection of thrombospondin-1 in formalin-fixed, paraffin-embedded tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thrombospondin-1 (TSP-1) Peptide Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Thrombospondin-1 (TSP-1) peptides. Here you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for my TSP-1 peptide treatment?
A1: The optimal incubation time for TSP-1 peptide treatment is dependent on the specific biological question, cell type, and experimental endpoint. There is no single universal time course. Here is a general approach to determine the optimal incubation time:
-
Review Literature: Start by reviewing studies with similar experimental systems. Published data can provide a valuable starting point for a time-course experiment.
-
Time-Course Experiment: It is highly recommended to perform a time-course experiment. This involves treating your cells with the TSP-1 peptide and collecting samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 6 hrs, 12 hrs, 24 hrs, 48 hrs). The specific time points should be chosen based on the expected kinetics of the response you are measuring.
-
Short-Term vs. Long-Term Effects:
-
Signaling Events: For studying rapid signaling events like protein phosphorylation (e.g., VEGFR2), short incubation times are typically required. Effects can often be observed within minutes (e.g., 5 to 20 minutes).[1]
-
Gene Expression: Changes in gene expression may require several hours of incubation.
-
Cellular Processes: For assessing effects on cell proliferation, migration, or apoptosis, longer incubation times are generally necessary, ranging from several hours to days.[2] For instance, anti-proliferative effects on C6 glioma cells were observed after a specific incubation period.[2] In vivo studies have shown that continuous treatment over several days is effective in reducing tumor volume.[3]
-
Q2: What is the recommended concentration range for TSP-1 peptides?
A2: The effective concentration of TSP-1 peptides can vary significantly depending on the peptide sequence, the cell type, and the biological effect being measured.
-
In Vitro Studies: Concentrations can range from nanomolar (nM) to micromolar (µM). For example, the IC50 for the antiproliferative effect of intact TSP-1 on C6 glioma cells was found to be 45 nM.[2] Some bioactive TSP-1 derived peptides have been used at concentrations up to 200 µM to inhibit platelet aggregation or cell attachment.[3]
-
In Vivo Studies: Dosages in animal models are often reported in mg/kg. For instance, a dose of 10 mg/kg has been used in murine models of human colon cancer and brain tumors.[3]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store my TSP-1 peptide?
A3: Proper handling and storage are critical for maintaining peptide stability and activity.
-
Reconstitution: Lyophilized peptides should be reconstituted in a sterile, appropriate solvent. The choice of solvent depends on the peptide's sequence and solubility. For many TSP-1 peptides, sterile water, PBS, or a small amount of a polar organic solvent like DMSO may be suitable. Always refer to the manufacturer's instructions.
-
Storage: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[4] One supplier suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4]
Q4: What are appropriate controls for a TSP-1 peptide experiment?
A4: Including proper controls is essential for interpreting your results accurately.
-
Vehicle Control: Treat a set of cells or animals with the same solvent used to dissolve the TSP-1 peptide. This accounts for any effects of the solvent itself.
-
Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as the active peptide but in a random sequence. This is a crucial control to demonstrate that the observed effect is specific to the peptide's sequence and not due to non-specific peptide effects.
-
Untreated Control: A group of cells or animals that receives no treatment serves as a baseline for your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of the TSP-1 peptide | 1. Suboptimal Incubation Time or Concentration: The chosen time or concentration may not be optimal for the desired effect. 2. Peptide Degradation: Improper storage or handling may have led to peptide degradation. 3. Cell Line Insensitivity: The cell line used may not express the appropriate receptors (e.g., CD36, CD47) for the TSP-1 peptide. | 1. Perform a dose-response and/or time-course experiment to identify the optimal parameters. 2. Ensure proper reconstitution and storage of the peptide. Use fresh aliquots for experiments. 3. Verify the expression of TSP-1 receptors in your cell line using techniques like Western blot, flow cytometry, or qPCR. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent Peptide Preparation: Variations in peptide reconstitution or dilution can lead to different effective concentrations. 3. Experimental Technique Variability: Minor differences in experimental procedures can introduce variability. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare a large batch of reconstituted peptide stock solution and aliquot for single use to ensure consistency across experiments. 3. Maintain consistent experimental protocols and techniques. |
| High background or off-target effects | 1. Peptide Concentration is Too High: High concentrations can lead to non-specific binding and off-target effects. 2. Contamination of Peptide Stock: The peptide solution may be contaminated. 3. Vehicle Effects: The solvent used to dissolve the peptide may have its own biological effects. | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Filter-sterilize the reconstituted peptide solution. 3. Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Always include a vehicle control. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Thrombospondin-1 and its Peptides
| Peptide/Protein | Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| Intact TSP-1 | C6 glioma | Proliferation | Not Specified | 45 nM | [2] |
| TSP-1 derived peptide (amKRFKQDGGWSHWSPWSSac) | C6 glioma | Proliferation | Not Specified | - | [2] |
| TSP-1 derived CD36 binding motif | SK-N-SH cells | Cell Attachment | Not Specified | 80 µM (IC50) | [3] |
| TSP-1 derived CD36 binding motif | Activated Platelets | Aggregation | Not Specified | 200 µM | [3] |
| TSP-1 | Bovine Aortic Endothelial Cells (BAEC) | VEGFR2 Phosphorylation | 20 min pretreatment | 0.2 - 2 nM | [1] |
Table 2: In Vivo Efficacy of Thrombospondin-1 Peptides
| Peptide | Animal Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| TSP-1 derived peptide (D-reverse amKRFKQDGGWSHWSPWSSac) | Rat C6 & 9L brain tumors | 10 mg/kg (IV or subcutaneous pump) | 11 days | Significant reduction in tumor volume | |
| TSP-1 derived CD36 binding motif | Murine model of human colon cancer | 10 mg/kg (i.p. every other day) | 4 weeks | 69% reduction in primary tumor volume | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is adapted from studies on the antiproliferative effects of TSP-1 peptides on C6 glioma cells.[2]
-
Cell Seeding: Plate C6 glioma cells in a 96-well tissue culture plate at a density of 5,000 cells/well in 100 µL of DMEM containing 1% FBS.
-
Peptide Preparation: Prepare a stock solution of the TSP-1 peptide in a suitable sterile solvent. Serially dilute the peptide to the desired final concentrations in culture medium.
-
Treatment: Add the different concentrations of the TSP-1 peptide to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Proliferation: Measure cell proliferation using a standard method such as MTS or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control and determine the IC50 value if applicable.
Protocol 2: Western Blot for VEGFR2 Phosphorylation
This protocol is based on the methodology used to assess the effect of TSP-1 on VEGF-stimulated VEGFR2 phosphorylation.[1]
-
Cell Culture and Serum Starvation: Culture endothelial cells (e.g., HUVECs or BAECs) to about 80-90% confluency. Serum-starve the cells for 18-24 hours prior to the experiment.
-
Peptide Pretreatment: Pretreat the cells with the TSP-1 peptide at the desired concentration for a specific duration (e.g., 20 minutes).
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 30 ng/mL) for a short period (e.g., 5 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.
Signaling Pathways and Experimental Workflows
TSP-1/CD47 Signaling Pathway Inhibiting VEGF-Induced Angiogenesis
Caption: TSP-1 inhibits VEGF-induced angiogenesis via CD47.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal incubation time.
Logical Relationship for Troubleshooting Peptide Activity
Caption: Troubleshooting logic for TSP-1 peptide inactivity.
References
Technical Support Center: Quality Control for Synthetic Thrombospondin-1 (TSP-1) Peptides
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control and troubleshooting of synthetic Thrombospondin-1 (TSP-1) peptides used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control parameters for synthetic TSP-1 peptides?
A1: The most critical quality control (QC) parameters are purity, identity, and peptide content. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), identity is confirmed by Mass Spectrometry (MS), and peptide content is often determined by amino acid analysis or nitrogen determination.[1] These parameters ensure that the peptide has the correct sequence and is free from significant impurities that could interfere with experimental results.
Q2: How should I properly store and handle my synthetic TSP-1 peptide?
A2: For long-term storage, synthetic peptides should be stored lyophilized at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store reconstituted aliquots at -80°C.
Q3: My TSP-1 peptide is difficult to dissolve. What should I do?
A3: Solubility issues are common with synthetic peptides, particularly those with a high content of hydrophobic amino acids.[2] First, consult the vendor's certificate of analysis for recommended solvents. If not available, start with sterile, purified water. If solubility remains an issue, you can try adding a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with an aqueous buffer. Sonication can also aid in dissolution.
Q4: What is a typical purity level I should expect for a research-grade TSP-1 peptide?
A4: For most research applications, a purity of >95% as determined by HPLC is recommended. For sensitive applications like in vivo studies or clinical trials, a purity of >97% or even higher may be required.[1] It is crucial to check for the presence of single major impurities, which should ideally be less than 1%.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with synthetic TSP-1 peptides.
Q5: My TSP-1 peptide shows lower-than-expected or no biological activity. What are the potential causes?
A5: Several factors could contribute to a lack of bioactivity. Refer to the table below for a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Action |
| Peptide Degradation | Ensure proper storage conditions (lyophilized at -20°C or -80°C, aliquoted after reconstitution). Avoid repeated freeze-thaw cycles. Run a fresh HPLC and MS to check for degradation products. |
| Incorrect Peptide Concentration | Verify the peptide concentration. If the peptide was quantified by weight, be aware that lyophilized peptides can contain water and salts. Use Amino Acid Analysis for precise quantification. |
| Peptide Aggregation | Highly hydrophobic peptides are prone to aggregation, which can mask active sites.[2] Try different solubilization methods or include chaotropic agents if compatible with your assay. |
| Experimental Assay Issues | Confirm that all other assay components (cells, reagents, buffers) are working correctly. Include positive and negative controls, such as a previously validated batch of the peptide or a scrambled control peptide.[3] |
| Oxidation/Modification | Peptides containing Cys, Met, or Trp residues are susceptible to oxidation.[4] Store under an inert gas (argon or nitrogen) and use degassed solvents. Confirm peptide integrity with MS. |
Q6: I am observing unexpected or off-target effects in my experiment. Could the peptide be the cause?
A6: Yes, impurities from the synthesis process can cause off-target effects.[5] These impurities may include deletion sequences, truncated sequences, or molecules with remaining protecting groups.[5][6]
| Potential Cause | Recommended Action |
| Bioactive Impurities | Request a detailed certificate of analysis from the manufacturer, including HPLC and MS data. If possible, test individual impurity peaks (if they can be isolated) for biological activity. |
| Residual Synthesis Reagents | Reagents like trifluoroacetic acid (TFA) from HPLC purification can be cytotoxic or affect cell behavior. Ensure the peptide has been properly salt-exchanged or dialyzed if TFA is incompatible with your assay. |
| Endotoxin Contamination | For in vivo studies or experiments with sensitive cell lines, endotoxin contamination can cause significant inflammatory responses. Use peptides specified for in vivo use and test for endotoxin levels. |
Data Presentation: Quality Control Specifications
The following table summarizes typical quality control specifications for a high-quality synthetic TSP-1 peptide intended for research use.
| Parameter | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Confirms the expected physical state of the product. |
| Purity | RP-HPLC | ≥ 95% | Ensures that the majority of the material is the target peptide.[1] |
| Identity | Mass Spectrometry (e.g., ESI-MS) | Observed Molecular Weight ± 1 Da of Calculated MW | Confirms that the peptide has the correct amino acid sequence. |
| Major Impurity | RP-HPLC | No single impurity > 2% | Minimizes the risk of off-target effects from a single contaminating species.[1] |
| Solubility | Visual Inspection | Soluble in specified solvent at a defined concentration | Provides guidance for proper handling and use. |
Key Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of a synthetic TSP-1 peptide.
-
Preparation:
-
Reconstitute the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a stock concentration of 1 mg/mL.
-
Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
-
Chromatography:
-
Equilibrate a C18 analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient of mobile phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Analysis:
-
Integrate the peak areas. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of your synthetic peptide.
-
Sample Preparation:
-
Dilute the peptide stock solution from Protocol 1 to approximately 10-20 pmol/µL in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Infusion and Analysis:
-
Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
The ESI-MS will produce a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the resulting spectrum to determine the experimental molecular weight (MW) of the peptide.
-
Compare the experimental MW to the calculated theoretical MW based on the peptide's amino acid sequence. A match within ±1 Da confirms the identity.
-
Protocol 3: Cell Migration (Wound Healing) Bioassay
This assay assesses the anti-migratory activity of TSP-1 peptides on endothelial cells.
-
Cell Seeding:
-
Plate endothelial cells (e.g., HUVECs) in a 24-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells.
-
-
Peptide Treatment:
-
Add fresh culture medium containing different concentrations of the TSP-1 peptide (e.g., 1-100 µg/mL).[7] Include a vehicle control (no peptide) and a scrambled peptide control.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the wound area at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
-
Analysis:
-
Measure the width or area of the wound at each time point for all conditions.
-
Calculate the percentage of wound closure relative to the time 0 image. A bioactive anti-migratory TSP-1 peptide will significantly inhibit wound closure compared to controls.
-
Visualizations: Pathways and Workflows
Caption: Key signaling pathways initiated by Thrombospondin-1 (TSP-1) peptides.
References
- 1. polypeptide.com [polypeptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and manufacture of synthetic peptides - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thrombospondin-1 (1016-1023)
Welcome to the technical support center for the Thrombospondin-1 (1016-1023) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the adjustment of pH and its impact on the peptide's activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of Thrombospondin-1 (1016-1023) peptide?
A1: While there is no definitive study that has determined a narrow optimal pH for the activity of the Thrombospondin-1 (1016-1023) peptide, it is consistently shown to be active in standard physiological buffers with a pH range of 7.2-7.4. Most in vitro cell-based assays, such as cell adhesion, migration, and apoptosis assays, are conducted in cell culture media like DMEM or RPMI-1640, which are buffered to maintain a physiological pH. For instance, studies on platelet aggregation have successfully used Tyrode buffer at pH 7.4.[1]
It is important to consider the physiological context of your experiment. In certain pathological conditions, such as the tumor microenvironment or sites of inflammation, the extracellular pH can be acidic (ranging from pH 6.5 to 7.0).[2][3][4] The activity of the TSP-1 (1016-1023) peptide in these acidic conditions has not been extensively characterized, and it is advisable to test a pH range relevant to your specific model system.
Q2: How should I reconstitute and store the Thrombospondin-1 (1016-1023) peptide?
A2: For reconstitution, sterile, distilled water or a buffer such as PBS at a neutral pH is generally recommended.[2][5] To avoid solubility issues, it is best to allow the lyophilized peptide and the solvent to reach room temperature before mixing. Gently swirl or vortex to dissolve the peptide; do not shake vigorously as this can cause aggregation.
For storage, it is crucial to follow the supplier's recommendations. In general:
-
Lyophilized peptide: Store at -20°C or -80°C for long-term stability.[5][6]
-
Reconstituted peptide solution: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is recommended for longer preservation.
Q3: What are the known receptors for the Thrombospondin-1 (1016-1023) peptide?
A3: The primary and most well-characterized receptor for the Thrombospondin-1 (1016-1023) peptide is CD47, also known as integrin-associated protein (IAP).[2] This peptide sequence is located in the C-terminal domain of TSP-1 and acts as a CD47 agonist, mimicking the effect of the full-length protein in many cellular contexts.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the Thrombospondin-1 (1016-1023) peptide.
Issue 1: Low or no biological activity of the peptide.
| Possible Cause | Troubleshooting Step |
| Improper peptide storage or handling | Ensure the peptide was stored correctly in its lyophilized form at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the reconstituted stock solution by preparing single-use aliquots. |
| Incorrect peptide concentration | Verify the calculations for peptide reconstitution and dilution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Sub-optimal assay buffer pH | While the peptide is active at physiological pH (7.2-7.4), your specific cell line or assay might have different requirements. If you suspect pH is an issue, test a range of pH values (e.g., 6.8 to 7.6) in your assay buffer to determine the optimal condition. |
| Low or absent CD47 expression on target cells | Confirm the expression of the CD47 receptor on your target cells using techniques like flow cytometry or western blotting. If CD47 expression is low, the cellular response to the peptide may be minimal. |
| Peptide degradation | If the peptide solution has been stored for an extended period, its activity may have diminished. Use a fresh stock of the peptide for your experiments. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Changes in these parameters can affect cellular responses. |
| Inconsistent peptide preparation | Prepare fresh dilutions of the peptide from a single, well-characterized stock aliquot for each experiment to ensure consistency in concentration. |
| Fluctuations in assay buffer pH | Ensure the pH of your assay buffer is consistent across all experiments. Prepare fresh buffer and verify the pH before each use. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Typical Working Concentration | 1-100 µM | Cell adhesion, migration, and apoptosis assays | [2][7][8] |
| Physiological pH Range for Activity | 7.2 - 7.4 | In vitro cell-based assays | [1] |
| Acidic Microenvironment pH | 6.5 - 7.0 | Tumor microenvironment, sites of inflammation | [2][3][4] |
Key Experimental Methodologies
Cell Adhesion Assay:
-
Coat 96-well plates with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) or directly with the TSP-1 (1016-1023) peptide and incubate overnight at 4°C.
-
Block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Harvest cells and resuspend them in serum-free medium.
-
Add the cell suspension to the coated wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
Cell Migration Assay (Boyden Chamber):
-
Coat the underside of a porous membrane (e.g., 8 µm pores) in a Boyden chamber insert with a chemoattractant.
-
Place the insert into a well containing serum-free medium with or without the TSP-1 (1016-1023) peptide.
-
Add a suspension of cells in serum-free medium to the upper chamber of the insert.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Apoptosis Assay (Annexin V Staining):
-
Treat cells with the TSP-1 (1016-1023) peptide for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Visualizations
Signaling Pathways
Caption: TSP-1 (1016-1023) signaling through CD47.
Experimental Workflow
References
- 1. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uk-peptides.com [uk-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. jpt.com [jpt.com]
- 7. Cell Contact–dependent Activation of α3β1 Integrin Modulates Endothelial Cell Responses to Thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 (TSP-1) Stimulates Expression of Integrin α6 in Human Breast Carcinoma Cells: A Downstream Modulator of TSP-1-Induced Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. biotech.illinois.edu [biotech.illinois.edu]
dealing with batch-to-batch variability of Thrombospondin-1 peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thrombospondin-1 (TSP-1) peptides. Our goal is to help you navigate the challenges of batch-to-batch variability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in synthetic TSP-1 peptides?
A1: Batch-to-batch variability in synthetic TSP-1 peptides can arise from several factors inherent to the manufacturing and handling processes:
-
Synthesis Purity and Byproducts: The complexity of peptide synthesis can lead to variations in purity. Side reactions, such as aspartimide formation, especially in sequences containing Asp-Gly, can result in impurities that may have altered biological activity.[1] Incomplete removal of protecting groups or the presence of deletion sequences can also contribute to variability.[2]
-
Oxidation: TSP-1 peptide sequences containing amino acids like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met) are susceptible to oxidation, which can alter the peptide's structure and function.[3]
-
Peptide Counterion and Salt Form: Peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of purification. Variations in the amount of TFA or other salts can affect the net peptide content and solubility.
-
Improper Storage and Handling: Exposure to moisture, repeated freeze-thaw cycles, and storage at incorrect temperatures can lead to peptide degradation.[3][4]
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can contaminate peptide preparations and elicit strong inflammatory responses in cell-based assays, confounding experimental results.[5]
Q2: How should I properly store and handle my TSP-1 peptide to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity and activity of your TSP-1 peptide.
-
Long-term Storage: For long-term storage, lyophilized peptides should be kept at -20°C or preferably -80°C in a tightly sealed container, protected from light.[3] Under these conditions, peptides can be stable for several years.[6]
-
Short-term Storage: For short-term use, storing the lyophilized peptide at 4°C in a dark, dry place is acceptable.[3]
-
Reconstitution: Before opening, allow the peptide vial to warm to room temperature (preferably in a desiccator) to prevent moisture condensation.[4][6] Use sterile, oxygen-free solvents for peptides containing Cys, Met, or Trp.[6]
-
Storing Peptide Solutions: It is generally not recommended to store peptides in solution for extended periods.[3] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] Peptide solutions are typically stable for up to a week at 4°C. For longer storage of solutions, use sterile buffers at a pH of 5-6.[4]
Q3: What are the recommended quality control specifications for a new batch of TSP-1 peptide?
A3: To ensure consistency and reliability in your experiments, each new batch of TSP-1 peptide should be validated against a set of quality control specifications.
| Parameter | Recommended Specification | Method of Analysis |
| Purity | >95% (ideally >97%) | High-Performance Liquid Chromatography (HPLC)[2][7] |
| Identity | Correct molecular weight confirmed | Mass Spectrometry (MS)[2] |
| Peptide Content | Determined by Amino Acid Analysis (AAA) or UV spectrophotometry | AAA or UV Spectrophotometry |
| Endotoxin Level | < 0.1 ng/µg (1 EU/µg) for in vitro/in vivo studies | Limulus Amebocyte Lysate (LAL) Assay[8] |
| Solubility | Soluble in the recommended solvent at a specified concentration | Visual Inspection |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
Q4: My TSP-1 peptide is not showing the expected biological activity. What are the potential reasons?
A4: Lack of biological activity can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common reasons include:
-
Degradation of the peptide due to improper storage or handling.
-
Use of a suboptimal peptide concentration.
-
Issues with the experimental setup, including cell passage number, serum concentration in the media, or the specific assay protocol.
-
Batch-to-batch variability leading to a less active peptide lot.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with TSP-1 peptides.
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Batch-to-batch variability of the TSP-1 peptide. | 1. Verify the purity and identity of the new peptide batch using HPLC and Mass Spectrometry.2. Perform a dose-response curve with the new batch to determine the optimal working concentration.3. If possible, test a reference batch of known activity in parallel. |
| Improper storage or handling of the peptide. | 1. Review the storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from moisture and light.[3][4]2. Prepare fresh stock solutions and aliquots. Avoid repeated freeze-thaw cycles. | |
| Variability in cell culture conditions. | 1. Use cells within a consistent and low passage number range.2. Standardize serum concentrations, as serum components can interfere with TSP-1 activity.3. Regularly test for mycoplasma contamination. | |
| Low or no biological activity (e.g., in cell adhesion or migration assays) | Peptide degradation. | 1. Obtain a new vial of peptide, preferably from a different lot.2. Ensure proper reconstitution of the lyophilized peptide in a suitable solvent. |
| Suboptimal peptide concentration. | 1. Perform a dose-response experiment to determine the effective concentration range for your specific cell type and assay.[9][10] | |
| Incorrect assay setup. | 1. Review and optimize the experimental protocol. For adhesion assays, ensure proper coating of plates and appropriate incubation times.[11]2. For migration assays, check the pore size of the transwell insert and the chemoattractant concentration.[9][12] | |
| Unexpected or off-target effects | Endotoxin contamination. | 1. Check the endotoxin level of your peptide stock using an LAL assay.2. If endotoxin levels are high, consider using an endotoxin removal kit or obtaining a new batch of peptide with certified low endotoxin levels. |
| Presence of impurities from peptide synthesis. | 1. Review the certificate of analysis for the peptide batch, paying attention to the purity and the presence of any identified impurities. |
Experimental Protocols
1. Cell Adhesion Assay
This protocol is a general guideline for assessing cell adhesion to TSP-1 peptide-coated surfaces.
-
Plate Coating:
-
Dissolve the TSP-1 peptide in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 10-40 µg/ml).
-
Add 100 µl of the peptide solution to each well of a 96-well tissue culture plate.
-
Include positive (e.g., fibronectin or collagen) and negative (e.g., BSA) controls.[11]
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µl of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C.
-
-
Cell Plating:
-
Harvest cells and resuspend them in serum-free media at a concentration of 2 x 10^5 cells/ml.[11]
-
Wash the blocked wells with PBS and add 100 µl of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.[11]
-
-
Quantification:
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with 10% acetic acid or 0.5% Triton X-100.[11]
-
Read the absorbance at 595 nm using a plate reader.
-
2. Transwell Cell Migration Assay
This protocol provides a framework for evaluating the effect of TSP-1 peptides on cell migration.
-
Preparation of Transwell Inserts:
-
Assay Setup:
-
Add serum-free media containing a chemoattractant (e.g., growth factors) to the lower chamber of the transwell plate.
-
Harvest cells and resuspend them in serum-free media at a concentration of 3 x 10^5 cells/ml.[12]
-
Incubate the cell suspension with different concentrations of the TSP-1 peptide for 30 minutes at 37°C.[7]
-
Add 500 µl of the cell/peptide suspension to the upper chamber of the transwell insert.[12]
-
-
Incubation:
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with a staining solution (e.g., Diff-Quik or crystal violet).[12]
-
Count the number of migrated cells in several random fields under a microscope.
-
Signaling Pathways and Experimental Workflows
TSP-1 Signaling Pathways
Thrombospondin-1 mediates its diverse biological effects by interacting with multiple cell surface receptors, which in turn activate various intracellular signaling cascades.
Caption: Overview of major TSP-1 signaling pathways.
Experimental Workflow for Troubleshooting TSP-1 Peptide Activity
A logical workflow can help systematically address issues with peptide activity.
Caption: A stepwise workflow for troubleshooting TSP-1 peptide experiments.
References
- 1. Synthesis of peptide sequences related to thrombospondin: factors affecting aspartimide by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. abbiosciences.com [abbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cyclic thrombospondin-1 mimetics: grafting of a thrombospondin sequence into circular disulfide-rich frameworks to inhibit endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Thrombospondin-1 suppresses wound healing and granulation tissue formation in the skin of transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
Technical Support Center: Enhancing the Pharmacokinetic Properties of TSP-1 Mimetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the pharmacokinetic properties of Thrombospondin-1 (TSP-1) mimetic peptides.
Troubleshooting Guides
This section addresses common problems encountered during the development and in vivo testing of TSP-1 mimetic peptides.
| Problem | Possible Causes | Recommended Solutions |
| Poor in vivo stability / Short half-life | 1. Rapid enzymatic degradation: Peptides are susceptible to proteases in plasma and tissues.[1] 2. Rapid renal clearance: Small peptides are quickly filtered by the kidneys.[2] | 1. Amino Acid Substitution: Replace L-amino acids with D-amino acids or other unnatural amino acids to resist proteolytic breakdown. 2. Cyclization: Create cyclic peptides to enhance structural rigidity and resistance to enzymes.[3][4] 3. PEGylation: Conjugate with polyethylene glycol (PEG) to increase molecular size and shield from proteases, thus reducing renal clearance.[3][5] 4. Lipidation: Attach a lipid moiety to promote binding to serum albumin, extending circulation time.[3] 5. Antibody Conjugation: Fuse the peptide to an antibody scaffold (e.g., CovX-Body) to leverage the long half-life of antibodies.[6] |
| Low Bioavailability | 1. Poor membrane permeability: The hydrophilic nature of peptides limits their ability to cross cell membranes.[1] 2. Degradation in the gastrointestinal tract (for oral delivery). [7] | 1. Chemical Modifications: Incorporate lipophilic groups or use cell-penetrating peptides (CPPs) to enhance membrane permeability.[3][8] 2. Formulation Strategies: For oral delivery, co-formulate with protease inhibitors or permeation enhancers.[7] 3. Alternative Delivery Routes: Utilize parenteral (subcutaneous, intravenous), transdermal, or pulmonary administration.[8] |
| Inconsistent results in serum stability assays | 1. Variability in serum/plasma collection and handling: Protease activity can differ based on sample preparation.[9] 2. Inappropriate protein precipitation method: The chosen method may lead to peptide loss.[10][11] 3. Analytical method limitations: The detection method may not be sensitive or specific enough.[10] | 1. Standardize Sample Handling: Use consistent procedures for blood collection (e.g., use of specific anticoagulants for plasma) and immediately add protease inhibitors.[9] 2. Optimize Precipitation: Test different protein precipitation agents (e.g., acetonitrile, ethanol, or a combination) to maximize peptide recovery. Avoid strong acids like trichloroacetic acid (TCA) which can cause significant peptide loss.[10][11] 3. Use Robust Analytical Techniques: Employ LC-MS/MS for accurate quantification of the parent peptide and its degradation products.[9][10] |
| High inter-animal variability in pharmacokinetic studies | 1. Inconsistent dosing: Inaccurate administration of the peptide solution. 2. Differences in animal physiology: Age, sex, and health status of the animals can affect drug metabolism. 3. Variability in blood sampling: Technique and timing of blood collection can influence results.[12] | 1. Ensure Accurate Dosing: Carefully calibrate all equipment and use appropriate techniques for the chosen route of administration (e.g., intravenous, subcutaneous).[12] 2. Use Homogeneous Animal Groups: Use animals of the same age, sex, and strain, and ensure they are healthy. 3. Standardize Sampling Protocol: Follow a strict timeline for blood collection from a consistent site (e.g., submandibular vein for serial sampling in mice).[12] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in developing TSP-1 mimetic peptides with good pharmacokinetic properties?
The main challenges are their short in vivo half-life due to rapid enzymatic degradation by proteases and fast clearance by the kidneys.[2][13][14] Additionally, their hydrophilic nature can lead to poor membrane permeability and low bioavailability.[1][15]
2. What are the most common strategies to extend the half-life of TSP-1 mimetic peptides?
Several strategies are employed to improve the pharmacokinetic profile of therapeutic peptides:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's size, which reduces renal clearance and protects it from enzymatic degradation.[3][5] This strategy can extend the plasma half-life by many folds.[5]
-
Lipidation: Acylating the peptide with a fatty acid chain enhances its binding to serum albumin, a long-lived plasma protein. This complex is too large for renal filtration and the peptide is protected from degradation.[3]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids at sites susceptible to cleavage can significantly increase resistance to proteases.[3] For example, the development of ABT-510 involved the substitution of D-allo-isoleucine for D-isoleucine, which improved its properties compared to its predecessor, ABT-526.[13][14]
-
Fusion to a Larger Protein/Antibody: Genetically fusing or chemically conjugating the peptide to a large protein like albumin or an antibody fragment (Fc) leverages the long half-life of the fusion partner.[3] An example is CVX-045, a TSP-1 mimetic peptide fused to an antibody scaffold, which results in a significantly extended half-life.[6][16]
-
Cyclization: Constraining the peptide's structure through cyclization can make it less accessible to proteases and improve its stability.[3][4]
3. How do I choose the best modification strategy for my TSP-1 mimetic peptide?
The choice of strategy depends on several factors, including the peptide's sequence, its mechanism of action, the desired therapeutic profile (e.g., required dosing frequency), and potential effects on biological activity. It is often necessary to empirically test several strategies. For instance, while PEGylation is effective at extending half-life, it can sometimes reduce the peptide's potency due to steric hindrance.[2]
4. What are the key pharmacokinetic parameters I should measure for my modified TSP-1 mimetic peptide?
The key parameters to determine are:
-
Half-life (t½): The time it takes for the concentration of the peptide in the plasma to reduce by half. This is a primary indicator of its stability and duration of action.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit of time. A lower clearance rate indicates a longer circulation time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Peptides generally have a small Vd due to their hydrophilicity.[15]
-
Area Under the Curve (AUC): The total exposure to the peptide over time.
5. How does modification of a TSP-1 mimetic peptide affect its biological activity?
Modifications can potentially alter the peptide's binding affinity to its receptors (e.g., CD36 and CD47) and its overall biological function.[2] For example, ABT-510, a modified version of ABT-526, showed reduced activity in a cell migration assay but was more potent in a tube formation assay.[13][14] It is crucial to perform in vitro and in vivo functional assays to ensure that the modification does not abrogate the desired therapeutic effect.
Data Presentation
Table 1: Pharmacokinetic Parameters of Modified TSP-1 Mimetic Peptides
| Peptide | Modification Strategy | Species | Half-life (t½) | Key Findings | Reference(s) |
| Unmodified Heptapeptide | N/A | Rodents | Very short | Therapeutic utility could not be demonstrated due to the short half-life. | [13][14] |
| ABT-526 | Nonapeptide with D-amino acid and other modifications | Dog | 0.8 hours | Showed acceptable pharmacokinetic properties in rodents, dogs, and monkeys. | [13][17][18] |
| ABT-510 | Enantiomer of ABT-526 (D-allo-isoleucine substitution) | Dog | 0.7 hours | Slower clearance and increased water solubility compared to ABT-526. | [13][18] |
| CVX-045 | Peptide fused to an antibody (CovX-Body) | Mouse | 50 hours (beta half-life) | Pharmacokinetic profile resembles that of an antibody, allowing for weekly dosing. | [6] |
| CVX-045 | Peptide fused to an antibody (CovX-Body) | Non-human primate | ~80 hours | Demonstrates a long half-life, supporting less frequent administration. | [6] |
Table 2: Comparison of Half-life Extension Strategies for Therapeutic Peptides (General Examples)
| Modification | Example Peptide/Protein | Unmodified Half-life | Modified Half-life | Fold Increase | Reference(s) |
| PEGylation | rhTIMP-1 | 1.1 hours (mice) | 28 hours (mice) | ~25 | [5] |
| D-amino acid substitution | Kn2-7 (antimicrobial peptide) | 1.0% remaining after 24h | 78.5% remaining after 24h | >78 | [11] |
| Reversible binding to serum protein | GnRH agonist conjugate | ~2-30 minutes (typical for small peptides) | Significantly extended in vivo efficacy | Not quantified | [2] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Human Serum
This protocol is a general guideline for assessing the stability of a TSP-1 mimetic peptide in human serum.
Materials:
-
TSP-1 mimetic peptide stock solution (e.g., 1 mM in an appropriate solvent like water or DMSO).
-
Human serum (commercially available).
-
Incubator or water bath at 37°C.
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid, or a 1:1 mixture of acetonitrile and ethanol).[10][11]
-
Microcentrifuge tubes.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (LC-MS/MS).
Procedure:
-
Thaw human serum and keep it on ice.
-
In a microcentrifuge tube, dilute the peptide stock solution with human serum to a final concentration of 10-20 µM. Prepare a control sample by diluting the peptide in a buffer (e.g., PBS) instead of serum.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold protein precipitation solution to the aliquot.
-
Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide and its metabolites.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.
-
Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.[10]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of a modified TSP-1 mimetic peptide in mice.[12][19]
Materials:
-
Modified TSP-1 mimetic peptide formulated for injection (e.g., dissolved in sterile saline).
-
8-10 week old mice (e.g., C57BL/6 or Swiss Webster).
-
Dosing syringes and needles appropriate for the route of administration (e.g., intravenous via tail vein, or subcutaneous).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane for terminal cardiac puncture).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Administer a single dose of the modified peptide to each mouse via the chosen route (e.g., 10 mg/kg, intravenous).
-
Collect blood samples (approximately 20-30 µL) at predetermined time points. For a full PK profile from a single mouse, serial sampling can be performed.[12] Example time points: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
For early time points, blood can be collected from the submandibular or saphenous vein. The final time point can be a terminal collection via cardiac puncture under anesthesia.
-
Immediately process the blood to obtain plasma by centrifuging at ~2,000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
Extract the peptide from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the peptide concentration in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and AUC.[6]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
- 5. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Efficacy of a Thrombospondin 1 Mimetic CovX-Body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. prisysbiotech.com [prisysbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and ABT-510, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for Thrombospondin-1 peptide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Thrombospondin-1 (TSP-1) peptides. The information is tailored for scientists and drug development professionals to aid in the design and execution of robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common TSP-1 derived peptides and their functions?
A1: TSP-1 is a large, multi-domain protein, and various peptides derived from it are used to study its specific functions. Peptides from the Type 1 Repeats (TSRs) are frequently used for their anti-angiogenic properties.[1][2] Another key peptide is derived from the C-terminal domain and is known for its high-affinity binding to the CD47 receptor, often referred to as the CD47-binding peptide (e.g., 4N1K or p4N1).[3][4] These peptides can inhibit endothelial cell proliferation and migration, and induce apoptosis.[2][5][6]
Q2: I am seeing conflicting effects of TSP-1 in my experiments (e.g., both pro- and anti-inflammatory). Why is this happening?
A2: TSP-1's functions can be highly context-dependent. Its dual roles are possible due to its interaction with multiple receptors (like CD36, CD47, and integrins) and the specific cellular or tissue environment.[7][8] For example, TSP-1 can activate the anti-inflammatory cytokine TGF-β1, but also engage in pro-inflammatory signaling through receptors like CD36 by activating the NF-κB pathway.[8] The net effect can depend on the cell type, the presence of other matricellular proteins, and the dose of the TSP-1 peptide used.[8]
Q3: How do I choose the correct concentration for my TSP-1 peptide experiment?
A3: The optimal concentration is peptide and assay-dependent. For in vitro cell-based assays, concentrations can range from nanomolar (nM) to micromolar (µM). For instance, in one study, a TSP-1 peptide inhibited C6 glioma cell proliferation with an IC50 of 45 nM.[5] For endothelial cell migration assays, effective concentrations (ED50) of certain peptides have been reported in the 0.6-7 µM range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Problem 1: The TSP-1 peptide shows no effect in my anti-angiogenesis assay.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the peptide (typically lyophilized at -20°C or -80°C). Reconstitute just before use in a recommended sterile solvent. Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Sequence | Verify the sequence of your active peptide. Use a scrambled or reverse sequence peptide as a negative control to ensure the observed effect is sequence-specific.[5] |
| Sub-optimal Concentration | Perform a dose-response experiment. Start with a broad range of concentrations based on literature values (e.g., 10 nM to 50 µM).[5] |
| Cell Type Insensitivity | The target cells may not express the relevant TSP-1 receptor (e.g., CD36 or CD47). Confirm receptor expression using techniques like Western Blot, flow cytometry, or qPCR. |
| Assay Conditions | The pro-angiogenic stimulus (e.g., VEGF, bFGF) may be too strong, masking the inhibitory effect. Try reducing the concentration of the growth factor.[9] |
Problem 2: High background or non-specific effects are observed with the control peptide.
| Possible Cause | Troubleshooting Step |
| Contaminated Peptide | Ensure the peptide is of high purity (typically >95%). Impurities from synthesis can have biological activity. Consider sourcing from a different vendor. |
| Control Peptide is Not Inert | A scrambled peptide should ideally have the same amino acid composition but in a random order. Some scrambled sequences can acquire unexpected biological activity. Test a different scrambled or a mutated control peptide where key binding residues are altered (e.g., mutating the RFK sequence for TGF-β activation).[2][4] |
| Solvent/Vehicle Effects | The solvent used to dissolve the peptide (e.g., DMSO, water) might be causing cellular stress or other effects. Always include a "vehicle-only" control group in your experimental design. |
Selecting Appropriate Controls
Choosing the right controls is critical for interpreting results from TSP-1 peptide experiments. The table below summarizes the essential controls for a typical in vitro experiment, such as a cell migration or proliferation assay.
| Control Type | Description | Purpose | Example |
| Negative Control (Baseline) | Cells cultured in basal or serum-free media without any treatment. | To establish the baseline level of the measured parameter (e.g., migration, proliferation). | Endothelial cells in serum-free medium for a migration assay.[6] |
| Vehicle Control | Cells treated with the same solvent used to dissolve the TSP-1 peptides. | To ensure that the solvent itself does not have an effect on the cells. | Cells treated with the same concentration of DMSO used for the peptide groups. |
| Positive Control | Cells treated with a known inducer of the biological process being studied. | To confirm that the experimental system is responsive and working as expected. | VEGF or bFGF to induce endothelial cell migration or proliferation.[6][9] |
| Peptide Specificity Control (Inactive Peptide) | Cells treated with a peptide that is structurally related to the active peptide but is biologically inactive. | To demonstrate that the observed effect is specific to the active peptide's sequence and not a general effect of adding a peptide. | A scrambled-sequence peptide or a peptide with a key mutation (e.g., d-reverse amKRAKQAGGASHASPASSac vs the active peptide).[5] |
| Assay-specific Inhibitor (Optional) | Cells treated with a known inhibitor of the process. | To define the dynamic range of the assay. | Mitomycin C to block cell proliferation.[10] |
Experimental Protocols & Workflows
Below is a generalized workflow and protocol for a common TSP-1 peptide experiment.
Experimental Workflow: In Vitro Angiogenesis Assay
Caption: Workflow for testing a TSP-1 peptide's anti-angiogenic effect.
Protocol: Modified Boyden Chamber Cell Migration Assay
This protocol is used to assess the effect of a TSP-1 peptide on endothelial cell migration towards a chemoattractant.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) until they reach approximately 80% confluency.
-
Starvation: The day before the assay, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours.
-
Chamber Preparation:
-
Rehydrate the Boyden chamber inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.
-
In the lower chamber, add medium containing the chemoattractant (Positive Control, e.g., 20 ng/ml VEGF).[6] For the Negative Control, add serum-free medium only.[6]
-
For the experimental groups, add the chemoattractant plus the TSP-1 peptide, the scrambled control peptide, or the vehicle to the lower chamber at the desired final concentrations.
-
-
Cell Seeding:
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1x10^6 cells/ml.
-
Add 100 µl of the cell suspension (1x10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-20 hours.[6] The optimal time should be determined empirically.
-
Analysis:
-
Remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane (e.g., with methanol) and stain them (e.g., with Crystal Violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the treatment groups to the positive and negative controls.
-
Signaling Pathways
TSP-1 exerts its effects by interacting with multiple cell surface receptors. The diagram below illustrates a simplified view of two major inhibitory pathways relevant to TSP-1 peptide experiments.
Caption: Simplified TSP-1 signaling via CD36 and CD47 receptors.
References
- 1. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Experimental Brain Tumors with Trombospondin-1 Derived Peptides: an In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 interactions regulate eicosanoid metabolism and signaling in cancer-related inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thrombospondin 1 in hypoxia-conditioned media blocks the growth of human microvascular endothelial cells and is increased in systemic sclerosis tissues - PMC [pmc.ncbi.nlm.nih.gov]
reconstitution protocol for Thrombospondin-1 (1016-1023) peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reconstitution, handling, and application of the Thrombospondin-1 (1016-1023) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Thrombospondin-1 (1016-1023) peptide?
A1: The Thrombospondin-1 (1016-1023) peptide, with the amino acid sequence RFYVVMWK, is a synthetic octapeptide corresponding to the C-terminal region of human, bovine, and mouse Thrombospondin-1 (TSP-1).[1] It is known to be a CD47 agonist, meaning it binds to and activates the CD47 receptor, mimicking some of the functions of the full-length TSP-1 protein.[2][3]
Q2: What is the primary mechanism of action for this peptide?
A2: The peptide primarily acts as a CD47 agonist.[2][4] Ligation of the CD47 receptor by this peptide can trigger various cellular responses, including the induction of apoptosis (programmed cell death) in certain cell types like endothelial cells and T-lymphocytes, and modulation of cell adhesion and migration.[5][6] It can also play a role in inhibiting nitric oxide (NO)/cGMP signaling.[7]
Q3: What are the common applications of this peptide in research?
A3: Researchers utilize this peptide to investigate the biological roles of the TSP-1/CD47 signaling axis. Common applications include studying angiogenesis, apoptosis, immune regulation, and cancer therapy.[3][8] For example, it has been used to sensitize cancer cells to taxane cytotoxicity and to induce apoptosis in endothelial cells.[3][6]
Q4: How should the lyophilized peptide be stored?
A4: Lyophilized peptides are stable when stored at -20°C or -80°C and can be kept for extended periods in this state.[9][10][11] It is recommended to only reconstitute the amount of peptide needed for immediate use to maintain its integrity.[9]
Q5: What is the recommended storage condition for the reconstituted peptide solution?
A5: Once reconstituted, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12] Store the aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.[12]
Reconstitution Protocol
The solubility of a peptide is largely determined by its amino acid composition. The Thrombospondin-1 (1016-1023) peptide sequence (RFYVVMWK) contains a mix of hydrophobic (V, M, W) and charged (R, K) amino acids. This composition suggests that it may have limited solubility in aqueous solutions alone.
Recommended Solvents and Procedure:
A step-wise approach is recommended to determine the best solvent for your specific experimental needs.
| Solvent Tier | Solvent | Procedure | Suitability |
| Primary | Sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.2-7.4) | 1. Bring the peptide vial to room temperature before opening.[13] 2. Add a small amount of solvent to the vial. 3. Gently swirl or vortex to dissolve the peptide.[10] 4. If solubility is poor, proceed to the secondary solvent. | Suitable for many biological assays. |
| Secondary | 10% Acetic Acid in sterile water | 1. If the peptide does not dissolve in water/buffer, add a small amount of 10% acetic acid to the vial.[14] 2. Once dissolved, the solution can be further diluted with your experimental buffer. | The peptide has a net positive charge, so an acidic solution should aid solubility.[15] |
| Tertiary | Organic Solvents (DMSO, DMF) | 1. For highly concentrated stock solutions or if aqueous solutions fail, dissolve the peptide in a minimal amount of DMSO or DMF.[15][16] 2. Slowly add this stock solution dropwise to your aqueous buffer while gently stirring. | DMSO is generally well-tolerated in cell-based assays at low final concentrations (<0.5%). DMF can be more cytotoxic.[17] |
General Reconstitution Steps:
-
Centrifuge: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10][15]
-
Equilibrate: Allow the peptide and your chosen solvent to reach room temperature before mixing.[13]
-
Solvent Addition: Add the appropriate solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to aid dissolution.[15] Avoid vigorous shaking, which can cause peptide aggregation.[12]
-
Verification: A successfully reconstituted peptide will result in a clear, particle-free solution.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent selection. - Peptide concentration is too high. - Peptide has aggregated. | - Try a different solvent based on the peptide's properties (see Reconstitution Protocol).[18] - Increase the volume of the solvent to lower the concentration.[12] - Use sonication to help break up aggregates.[15] - For very hydrophobic peptides, dissolve in a small amount of organic solvent (like DMSO) first, then dilute with your aqueous buffer.[15] |
| Solution is cloudy or contains precipitates | - Peptide has low solubility in the chosen solvent. - The peptide has aggregated. - The solution is supersaturated. | - Gentle warming (<40°C) may help dissolve the peptide.[19] - Filter the solution to remove any undissolved particles.[12] - Re-evaluate the required concentration and consider using a more dilute solution. |
| Peptide appears to have lost activity | - Improper storage (e.g., repeated freeze-thaw cycles). - Peptide degradation due to contamination. - Oxidation of sensitive amino acids (e.g., M, W). | - Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.[12] - Use sterile techniques and high-purity solvents during reconstitution.[12] - When using organic solvents, be mindful of potential oxidation. For peptides with Cys, Met, or Trp, using oxygen-free buffers is recommended.[15] |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution. - Peptide aggregation affecting biological activity. | - Ensure the peptide is fully dissolved before use.[12] - Visually inspect the solution for any precipitates before each experiment. - Consider performing a concentration determination (e.g., UV-Vis spectroscopy) on your stock solution. |
Signaling Pathway & Experimental Workflow Diagrams
The Thrombospondin-1 (1016-1023) peptide primarily signals through the CD47 receptor, influencing pathways related to apoptosis and cell adhesion.
Caption: TSP-1 (1016-1023) peptide signaling pathway via the CD47 receptor.
Caption: Recommended experimental workflow for peptide reconstitution.
References
- 1. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 9. powerofpeptidesodyssey.com [powerofpeptidesodyssey.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. pacificimmunology.com [pacificimmunology.com]
- 12. jpt.com [jpt.com]
- 13. uk-peptides.com [uk-peptides.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 17. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. lifetein.com [lifetein.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Thrombospondin-1 (1016-1023) Peptide Versus Full-Length Thrombospondin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the synthetic peptide Thrombospondin-1 (1016-1023) against its parent molecule, the full-length Thrombospondin-1 (TSP-1). This analysis is supported by experimental data to inform research and development decisions.
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a complex role in regulating cellular phenotype and the extracellular matrix. Its functions are mediated through multiple domains that interact with a variety of cell surface receptors, including CD47, CD36, and various integrins. The peptide TSP-1 (1016-1023), with the sequence RFYVVMWK, is derived from the C-terminal, CD47-binding domain of TSP-1 and is often used as a specific CD47 agonist. This guide will compare the activity of this peptide to the full-length protein, focusing on their shared ability to modulate cell signaling through the CD47 receptor.
Data Presentation: Quantitative Comparison of Activity
Direct, side-by-side quantitative comparisons of the binding affinity and functional potency of TSP-1 (1016-1023) and full-length TSP-1 are not extensively reported in the same studies. However, by comparing data from different studies, a clear picture of their relative potencies emerges. Full-length TSP-1 consistently demonstrates significantly higher potency, likely due to its trimeric nature and the presence of multiple receptor binding domains that can lead to cooperative binding and signaling effects.
| Parameter | Full-Length TSP-1 | Thrombospondin-1 (1016-1023) Peptide | Reference(s) |
| Receptor Specificity | CD47, CD36, Integrins, etc. | Primarily CD47 | [1][2] |
| Effective Concentration (Inhibition of NO/cGMP Signaling) | Picomolar (pM) range | Micromolar (µM) range | [3][4] |
| IC50 (Inhibition of NO-stimulated Chemotaxis) | ~7 pM | Not directly reported, but effects seen at µM concentrations. | [3] |
| IC50 (Inhibition of NO-stimulated Adhesion, via Type 1 Repeats) | ~100 pM (for 3TSR fragment) | Not applicable | [3] |
Note: The IC50 value for the full-length TSP-1 in chemotaxis inhibition highlights its extremely high potency. While a direct IC50 for the 1016-1023 peptide in the same assay is not available, studies typically use it at concentrations several orders of magnitude higher to elicit a biological response.[4][5]
Signaling Pathways
The biological activities of both full-length TSP-1 and the 1016-1023 peptide are largely mediated through their interaction with the cell surface receptor CD47. This interaction triggers a signaling cascade that can inhibit pro-angiogenic and pro-survival pathways, primarily through the antagonism of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. Full-length TSP-1, however, can also signal through other receptors like CD36, leading to a broader and more complex range of cellular responses.
Caption: Signaling pathways of full-length TSP-1 and the 1016-1023 peptide.
Experimental Protocols
Radioligand Binding Assay for TSP-1/CD47 Interaction
This protocol is adapted from general radioligand binding assay procedures and would require optimization for the specific ligands.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of full-length TSP-1 and TSP-1 (1016-1023) peptide to the CD47 receptor on target cells.
Materials:
-
Target cells expressing CD47 (e.g., Jurkat T cells)
-
Radiolabeled full-length TSP-1 (e.g., with ¹²⁵I)
-
Radiolabeled TSP-1 (1016-1023) peptide (e.g., with ¹²⁵I)
-
Unlabeled full-length TSP-1 and TSP-1 (1016-1023) peptide
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
96-well filtration plates with GF/C filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture and harvest CD47-expressing cells. Prepare a cell suspension or membrane preparation at a predetermined optimal concentration in binding buffer.
-
Saturation Binding:
-
To a series of wells, add a constant amount of cell suspension/membrane preparation.
-
Add increasing concentrations of the radiolabeled ligand (either full-length TSP-1 or the 1016-1023 peptide).
-
For non-specific binding determination, add a high concentration of the corresponding unlabeled ligand to a parallel set of wells.
-
Incubate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Competition Binding:
-
To a series of wells, add a constant amount of cell suspension/membrane preparation and a fixed concentration of the radiolabeled ligand (at or below its Kd).
-
Add increasing concentrations of the unlabeled competitor (either full-length TSP-1 or the 1016-1023 peptide).
-
Incubate as in the saturation binding experiment.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand to determine Kd and Bmax using non-linear regression.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.
-
Caption: Experimental workflow for a radioligand binding assay.
Inhibition of NO-stimulated cGMP Production
This protocol is based on published methods for assessing the inhibitory effect of TSP-1 on NO signaling.[6][7]
Objective: To determine the IC50 for the inhibition of NO-stimulated cGMP production by full-length TSP-1 and the TSP-1 (1016-1023) peptide.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
NO donor (e.g., Diethylamine NONOate - DEA/NO)
-
Full-length TSP-1 and TSP-1 (1016-1023) peptide
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Culture: Seed endothelial cells in 96-well plates and grow to confluence.
-
Pre-treatment:
-
Serum-starve the cells for a few hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of either full-length TSP-1 or the TSP-1 (1016-1023) peptide for a specified time (e.g., 15 minutes).
-
-
Stimulation:
-
Add a fixed concentration of an NO donor (e.g., 10 µM DEA/NO) to each well to stimulate cGMP production.
-
Incubate for a short period (e.g., 5 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
Lyse the cells according to the cGMP EIA kit manufacturer's instructions.
-
Perform the cGMP EIA on the cell lysates. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of cGMP in each sample based on a standard curve.
-
Plot the percentage of inhibition of cGMP production against the concentration of the inhibitor (full-length TSP-1 or peptide) to determine the IC50 value.
-
Caption: Workflow for measuring inhibition of cGMP production.
Conclusion
The TSP-1 (1016-1023) peptide is a valuable tool for specifically investigating the role of the TSP-1/CD47 signaling axis. Its primary advantage is its specificity for CD47, which allows for the deconvolution of CD47-mediated effects from those mediated by other TSP-1 receptors. However, it is crucial for researchers to recognize the significant difference in potency between the peptide and the full-length TSP-1 protein. Full-length TSP-1 is a much more potent inhibitor of CD47-mediated signaling, likely due to its trimeric structure and the presence of other domains that may facilitate receptor binding and clustering. Therefore, while the 1016-1023 peptide can mimic the qualitative effects of full-length TSP-1 on CD47, the quantitative aspects of its activity are not directly comparable. This disparity should be a key consideration in experimental design and data interpretation. For studies where the physiological potency of TSP-1 is a critical factor, the use of the full-length protein is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 Inhibition of Vascular Smooth Muscle Cell Responses Occurs via Modulation of Both cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CD47 Agonist Peptides: Thrombospondin-1 (1016-1023) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thrombospondin-1 (1016-1023), also known as 4N1K, and its derivatives, most notably the serum-stable analog PKHB1. These peptides are agonists of the CD47 receptor, a key regulator of cellular processes including apoptosis and immune surveillance. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to CD47 and Agonist Peptides
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells. It plays a crucial role in cell proliferation, migration, phagocytosis, and apoptosis by interacting with its ligands, such as thrombospondin-1 (TSP-1) and signal regulatory protein α (SIRPα).[1] The interaction of CD47 with SIRPα on macrophages initiates a "don't eat me" signal, which prevents the phagocytosis of healthy cells.[1] However, many cancer cells overexpress CD47 to evade immune clearance.[1]
Thrombospondin-1 is a natural ligand of CD47. The peptide sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), corresponding to amino acids 1016-1023 of human TSP-1, has been identified as a key binding motif to CD47 and is commonly referred to as 4N1K.[2] This peptide and its analogs act as CD47 agonists, capable of inducing apoptosis in various cancer cells.[3] PKHB1 is a notable analog of 4N1K, engineered for increased stability in serum by the addition of terminal D-lysines (kRFYVVMWKk).[4]
Quantitative Comparison of CD47 Agonist Peptides
A direct quantitative comparison of the binding affinities and cytotoxic effects of Thrombospondin-1 (1016-1023) and other CD47 agonist peptides is crucial for evaluating their therapeutic potential. The following tables summarize the available data.
Table 1: Peptide Sequences
| Peptide Name | Sequence | Modifications |
| Thrombospondin-1 (1016-1023) / 4N1K | RFYVVMWK | None |
| PKHB1 | kRFYVVMWKk | Terminal D-lysines for serum stability |
Table 2: In Vitro Cytotoxicity (EC50/CC50 Values)
| Peptide | Cell Line | Cancer Type | EC50/CC50 (µM) | Reference |
| PKHB1 | CEM | T-cell Acute Lymphoblastic Leukemia | 200 | [5] |
| PKHB1 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | [5] |
| PKHB1 | L5178Y-R | Murine T-cell Lymphoma | 200 | [5] |
| PKHB1 | MCF-7 | Breast Cancer | 200 | [3] |
| PKHB1 | MDA-MB-231 | Breast Cancer | 200 | [3] |
| PKHB1 | 4T1 | Murine Breast Cancer | 300 | [3] |
| 4N1K | Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | ~300 (induces ~25% cytotoxicity at 2h) | [3][6] |
| PKHB1 | Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | ~200 (induces ~49% cytotoxicity at 2h) | [3][6] |
Note: EC50 (half maximal effective concentration) and CC50 (half maximal cytotoxic concentration) values represent the concentration of a peptide required to induce a 50% response (e.g., cell death).
A Critical Note on CD47-Independent Effects:
Several studies have raised important questions about the specificity of 4N1K and PKHB1. Research indicates that these peptides can induce cell death in a CD47-independent manner.[7][8] This suggests that their cytotoxic effects may not be solely mediated through the CD47 receptor, a crucial consideration for their development as targeted therapies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CD47 agonist peptides.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for assessing the binding affinity of peptides to the CD47 receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of the peptide-CD47 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD47 extracellular domain
-
Peptide of interest (e.g., Thrombospondin-1 (1016-1023), PKHB1)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant CD47 protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate pre-concentration on the surface.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer.
-
Inject the peptide solutions over the immobilized CD47 surface at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to observe the association and dissociation phases.
-
-
Surface Regeneration:
-
After each peptide injection, inject the regeneration solution to remove the bound analyte and restore the baseline.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized CD47) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.[9][10][11]
Objective: To measure the pro-apoptotic activity of CD47 agonist peptides on cancer cells.
Materials:
-
Cancer cell line of interest
-
CD47 agonist peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat the cells with varying concentrations of the CD47 agonist peptide for the desired time period. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12]
Objective: To determine the effect of CD47 agonist peptides on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
CD47 agonist peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the CD47 agonist peptide for the desired time period. Include an untreated control.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the peptide concentration to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CD47 signaling and the experimental procedures used to study them can aid in understanding.
Caption: CD47 agonist peptide-induced apoptotic signaling pathway.
Caption: Experimental workflow for comparing CD47 agonist peptides.
Caption: Logical relationship of different CD47-targeting peptides.
Conclusion
Thrombospondin-1 (1016-1023) and its analog PKHB1 are promising CD47 agonist peptides that induce apoptosis in cancer cells. PKHB1 demonstrates enhanced serum stability and, in some cases, greater cytotoxic potency compared to the parent 4N1K peptide. However, the potential for CD47-independent effects necessitates careful interpretation of experimental results and highlights the need for rigorous controls in future studies. The provided data and protocols offer a foundation for researchers to objectively evaluate and compare the therapeutic potential of these and other emerging CD47 agonist peptides. Further research is warranted to fully elucidate their mechanisms of action and to identify peptides with improved specificity and efficacy for clinical development.
References
- 1. CD47 as a promising therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchhub.com [researchhub.com]
Unveiling the Cross-Reactivity of Human Thrombospondin-1 Peptides in Murine Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and efficacy of human Thrombospondin-1 (TSP-1) derived peptides in mouse models. The significant sequence homology between human and mouse TSP-1, particularly within key bioactive domains, allows for the effective use of human-derived peptides in preclinical murine studies, paving the way for translational research in areas like oncology and angiogenesis.
Thrombospondin-1 is a large, multifunctional glycoprotein that plays a crucial role in regulating a wide array of cellular processes, including angiogenesis, apoptosis, and immune responses. Its biological activity is largely mediated through interactions with cell surface receptors, notably CD36 and CD47. Peptides derived from the receptor-binding domains of human TSP-1 have been extensively studied as potential therapeutic agents. Their ability to elicit biological responses in mice is a critical aspect of their preclinical development. This guide delves into the sequence similarities, comparative efficacy, and underlying signaling mechanisms that support the use of human TSP-1 peptides in mouse models.
High Sequence Homology Underpins Cross-Species Activity
A detailed analysis of the amino acid sequences of human and mouse Thrombospondin-1 reveals a high degree of conservation, particularly in the regions responsible for receptor binding. This homology is the molecular basis for the observed cross-reactivity of human TSP-1 peptides in murine systems.
The critical binding motif for the CD36 receptor, CSVTCG , is identical in both human and mouse TSP-1. Similarly, the VVM (Val-Val-Met) motif, a key component of the CD47 binding site, is also conserved. This high level of sequence identity in these crucial domains ensures that human-derived peptides can effectively engage with their murine receptor counterparts, triggering downstream signaling pathways.
To visualize the degree of similarity, a sequence alignment of the full-length human and mouse TSP-1 proteins was performed. The alignment highlights the extensive conservation across the entire protein, with near-identical sequences in the functionally critical domains.
Caption: Sequence alignment of human and mouse Thrombospondin-1, highlighting the conserved bioactive domains.
Comparative Efficacy of Human TSP-1 Peptides in Murine In Vivo Models
Numerous studies have demonstrated the potent biological effects of human TSP-1 derived peptides in various mouse models, particularly in the context of cancer therapy. These peptides have been shown to inhibit tumor growth and angiogenesis by inducing apoptosis in endothelial cells.
One key study investigated the anti-tumor effects of a human TSP-1-derived peptide that binds to the CD36 receptor in a murine model of human colon cancer. The results, summarized in the table below, showcase the significant efficacy of this human peptide in a mouse xenograft model.
| Experimental Parameter | Control Group | Human TSP-1 Peptide-Treated Group |
| Animal Model | Female BALB/c nu/nu mice with human colon cancer xenografts | Female BALB/c nu/nu mice with human colon cancer xenografts |
| Treatment | Phosphate-Buffered Saline (PBS) | 10 mg/kg of a human TSP-1 derived CD36-binding peptide |
| Administration | Intraperitoneal injection, every other day for 4 weeks | Intraperitoneal injection, every other day for 4 weeks |
| Primary Tumor Volume Reduction | - | 69% reduction compared to the control group |
Data sourced from a study on the anti-tumor effects of a TSP-1 derived CD36 binding motif in a murine model of human colon cancer.[1]
These findings strongly suggest that the human TSP-1 peptide effectively interacts with the mouse CD36 receptor to exert its anti-tumor and anti-angiogenic effects. While direct comparative studies using the homologous mouse peptide are limited in the public domain, the high degree of efficacy observed with the human peptide in mouse models provides compelling evidence for its cross-reactivity and utility in preclinical research.
Signaling Pathways Activated by Human TSP-1 Peptides in Mouse Cells
The biological effects of TSP-1 peptides are mediated through the activation of specific signaling cascades upon binding to their receptors. The conservation of these receptors and their downstream signaling components between humans and mice allows for the translation of mechanistic studies from murine models to human physiology.
TSP-1, CD36, and CD47 Signaling Network
The interaction of TSP-1 with its receptors, CD36 and CD47, initiates a complex signaling network that regulates cellular processes such as apoptosis, cell migration, and nitric oxide (NO) signaling. The following diagram illustrates the key pathways involved.
Caption: TSP-1 signaling through CD36 and CD47 receptors.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed experimental protocols for key assays are provided below.
In Vivo Murine Xenograft Model for Colon Cancer
This protocol outlines the methodology used to assess the anti-tumor efficacy of a human TSP-1 derived peptide in a mouse model.
1. Animal Model:
-
Female BALB/c nude (nu/nu) mice, 6-8 weeks old.
2. Cell Line and Tumor Induction:
-
Human colon cancer cells (e.g., HCT116) are cultured under standard conditions.
-
A suspension of 1 x 10^6 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Peptide Preparation and Administration:
-
The human TSP-1 derived peptide (CD36-binding motif) is dissolved in sterile PBS to a final concentration of 1 mg/mL.
-
Mice are randomly assigned to a treatment group (10 mg/kg peptide) or a control group (PBS).
-
The peptide or PBS is administered via intraperitoneal injection every other day for a total of 4 weeks.
4. Tumor Growth Measurement and Data Analysis:
-
Tumor dimensions are measured every 2-3 days using a digital caliper.
-
Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor growth between the treatment and control groups.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the in vivo xenograft study.
Caption: In vivo xenograft study workflow.
References
A Comparative Guide to Inactive Control Peptides for Thrombospondin-1 (1016-1023) Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the active Thrombospondin-1 (TSP-1) derived peptide, 4N1K, and its commonly used inactive control peptide, 4NGG. This information is critical for researchers investigating the roles of the TSP-1/CD47 signaling axis in various physiological and pathological processes.
The TSP-1-derived peptide corresponding to amino acids 1016-1023, known as 4N1K (sequence: Arg-Phe-Tyr-Val-Val-Met-Trp-Lys), is a well-established agonist of the CD47 receptor. It is widely used to mimic the biological effects of the C-terminal domain of TSP-1. To ensure the specificity of the observed effects, it is imperative to use a suitable inactive control peptide in all experimental setups. The peptide 4NGG, which has a critical VVM motif replaced with GGN, serves as this control.
Peptide Specifications
| Feature | Active Peptide (4N1K) | Inactive Control Peptide (4NGG) |
| Sequence | RFYVVMWK | RFYGGNWK |
| Target Receptor | CD47 | None (designed to be inactive) |
| Known Activity | Agonist of CD47, stimulates cell adhesion, inhibits angiogenesis, induces apoptosis in some cell types | Lacks significant biological activity in relevant assays, used as a negative control |
Comparative Experimental Data
The following table summarizes the differential effects of 4N1K and its inactive control, 4NGG, in key biological assays.
| Biological Assay | Active Peptide (4N1K) | Inactive Control Peptide (4NGG) | Reference |
| Platelet Adhesion to Collagen | Stimulates platelet adhesion | No significant effect on platelet adhesion | [1] |
| Binding to CD47-deficient Jurkat cells | Significant binding observed, suggesting CD47-independent interactions | Lower, but still detectable, non-specific binding | [2] |
| Cell Adhesion to Immobilized Peptide | Promotes adhesion of various cell types, including CD47-deficient cells | Significantly lower cell adhesion compared to 4N1K | [2] |
It is important to note that some studies suggest that 4N1K may exhibit CD47-independent effects, highlighting the critical need for the inclusion of the 4NGG control to accurately attribute observed phenomena to CD47 engagement.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies involving these peptides.
Cell Adhesion Assay
This protocol is adapted for assessing the adhesion of Jurkat T-cells to immobilized peptides.
Materials:
-
96-well, flat-bottom microplates
-
4N1K peptide (RFYVVMWK)
-
4NGG control peptide (RFYGGNWK)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Jurkat T-cells
-
Serum-free RPMI-1640 medium
-
Crystal Violet stain (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of 4N1K or 4NGG peptide solution (10-50 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Cell Seeding: Wash the wells three times with PBS. Resuspend Jurkat T-cells in serum-free RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 100 µL of methanol for 10 minutes. Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Quantification: Wash the wells extensively with water and allow them to air dry. Solubilize the stain by adding 100 µL of Sorensen's buffer to each well. Measure the absorbance at 595 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in endothelial cells treated with 4N1K or 4NGG.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
4N1K peptide
-
4NGG control peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in EGM until they reach 80% confluency. Treat the cells with 4N1K or 4NGG peptide (e.g., 100 µM) for 24 hours. Include an untreated control.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of 4N1K and 4NGG on the migration of endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Basal Medium (EBM) supplemented with growth factors
-
4N1K peptide
-
4NGG control peptide
-
P200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HAECs in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells. Add EBM containing a low concentration of serum or growth factors, supplemented with either 4N1K or 4NGG peptide (e.g., 50 µM).
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure is an indicator of cell migration. Compare the migration rates between the different treatment groups.
Signaling Pathway
The TSP-1/CD47 signaling pathway is a complex network that regulates various cellular processes. The binding of the C-terminal domain of TSP-1 (containing the 4N1K sequence) to its receptor CD47 initiates a cascade of intracellular events.
Caption: TSP-1/CD47 Signaling Pathway
This guide provides a foundational understanding for researchers working with the TSP-1 (1016-1023) peptide. The appropriate use of the inactive control peptide 4NGG is essential for elucidating the specific roles of the TSP-1/CD47 signaling axis in health and disease.
References
A Comparative Guide to the Anti-Angiogenic Effects of Thrombospondin-1 Fragments
For Researchers, Scientists, and Drug Development Professionals
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its multifaceted role in regulating vascular growth has made it a focal point in cancer research and the development of novel anti-angiogenic therapies. TSP-1 is a large, multidomain glycoprotein, and its anti-angiogenic activity is not monolithic. Instead, different fragments of the protein exert distinct, and sometimes opposing, effects on endothelial cells and the process of neovascularization. This guide provides an objective comparison of the anti-angiogenic and pro-angiogenic effects of various TSP-1 fragments, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
Unraveling the Dichotomous Nature of TSP-1 in Angiogenesis
The biological activity of TSP-1 is a classic example of molecular multitasking, with specific domains mediating distinct functions. The protein can be broadly divided into three key regions concerning its effects on angiogenesis: the N-terminal domain, the Type 1 Repeats (TSRs), and the C-terminal domain. While the full-length TSP-1 molecule is predominantly anti-angiogenic, proteolytic cleavage can release fragments with divergent activities.[1][2]
-
N-Terminal Domain (NTD): A Surprising Pro-Angiogenic Player. Contrary to the overall anti-angiogenic reputation of TSP-1, its N-terminal domain has been shown to promote angiogenesis. This heparin-binding domain can stimulate endothelial cell migration and survival, highlighting the complexity of TSP-1's role in vascular biology.[3]
-
Type 1 Repeats (TSRs): The Anti-Angiogenic Workhorse. The three Type 1 Repeats, particularly the second and third repeats, are considered the primary mediators of TSP-1's anti-angiogenic effects.[4][5] These domains inhibit endothelial cell migration, proliferation, and induce apoptosis, primarily through interaction with the CD36 receptor.[1][6]
-
C-Terminal Domain: A Second Front of Angiogenesis Inhibition. The C-terminal domain of TSP-1 also contributes significantly to its anti-angiogenic properties.[7] This region interacts with the CD47 receptor, also known as integrin-associated protein (IAP), to inhibit nitric oxide (NO)-mediated signaling, a crucial pathway for angiogenesis.[8][9]
Quantitative Comparison of TSP-1 Fragment Activity
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of different TSP-1 fragments in key in vitro angiogenesis assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| TSP-1 Fragment | Assay | Cell Type | Concentration/Dosage | Observed Effect | Reference |
| Full-length TSP-1 | Endothelial Cell Proliferation | Bovine Aortic Endothelial Cells (BAECs) | 5-70 nM (IC50) | Inhibition of proliferation | [10] |
| Type 1 Repeats (3TSR) | Endothelial Cell Migration | Human Dermal Microvascular Endothelial Cells (HDMECs) | Not specified | Inhibition of migration | [8] |
| Peptide from 2nd TSR | Endothelial Cell Migration | Cultured Capillary Endothelial Cells | 0.6-7 µM (ED50) | Inhibition of migration | [11] |
| N-Terminal Domain | Angiogenesis (in vivo) | Not applicable | Not specified | Promotion of angiogenesis | |
| C-terminal domain peptide (4N1K) | T-cell apoptosis | T-cells | Not specified | Induction of apoptosis | [12] |
Signaling Pathways: A Visual Guide
The distinct effects of TSP-1 fragments are mediated by their interaction with specific cell surface receptors, triggering unique intracellular signaling cascades.
N-Terminal Domain: Pro-Angiogenic Signaling
The N-terminal domain of TSP-1 promotes angiogenesis through its interaction with various cell surface receptors, including integrins and syndecan-4. This interaction can activate pro-survival and pro-migratory pathways within endothelial cells.
Caption: Pro-angiogenic signaling pathway of the TSP-1 N-terminal domain.
Type 1 Repeats (TSRs): CD36-Mediated Anti-Angiogenic Signaling
The anti-angiogenic activity of the TSRs is primarily mediated by their binding to the CD36 receptor on endothelial cells. This interaction triggers a signaling cascade that leads to the activation of caspases and ultimately, apoptosis.
Caption: Anti-angiogenic signaling of TSP-1 Type 1 Repeats via CD36.
C-Terminal Domain: CD47-Mediated Inhibition of NO Signaling
The C-terminal domain of TSP-1 interacts with CD47 to inhibit nitric oxide (NO) signaling, a key pathway for vasodilation and angiogenesis. This inhibition is achieved by suppressing the activity of soluble guanylate cyclase (sGC) and subsequent cGMP production.
Caption: Anti-angiogenic signaling of the TSP-1 C-terminal domain via CD47.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays commonly used to assess the anti-angiogenic effects of TSP-1 fragments.
In Vitro Assays
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs, HDMECs) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TSP-1 fragment or control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for another 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay assesses the ability of a confluent monolayer of endothelial cells to migrate and close a "wound."
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow to full confluency.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the TSP-1 fragment or control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Seed endothelial cells (1-2 x 104 cells per well) onto the solidified Matrigel in medium containing the TSP-1 fragment or control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vivo Assays
This assay assesses angiogenesis in the naturally avascular cornea of a rodent.
-
Pellet Preparation: Prepare slow-release pellets containing a pro-angiogenic factor (e.g., bFGF, VEGF) and the TSP-1 fragment or control. Sucralfate and hydron are commonly used as pellet components.[12]
-
Surgical Implantation: Anesthetize a mouse or rabbit and surgically create a small pocket in the cornea. Implant the prepared pellet into this pocket.[8]
-
Observation: Observe the cornea daily for the growth of new blood vessels from the limbus towards the pellet.
-
Quantification: After a set period (typically 5-7 days), quantify the angiogenic response by measuring the vessel length, clock hours of neovascularization, and the area of vessel growth.[13]
The CAM of a developing chick embryo is a highly vascularized membrane suitable for studying angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37.5°C and 85% humidity.[6][14]
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a carrier (e.g., a small filter paper disc or a sterilized coverslip) containing the TSP-1 fragment or control onto the CAM.[3]
-
Incubation: Reseal the window and continue incubation for another 2-3 days.
-
Analysis: Observe and photograph the CAM to assess the formation or inhibition of blood vessels around the carrier. The number of blood vessel branch points can be counted for quantification.[6][14]
Conclusion
The diverse and often opposing biological activities of different Thrombospondin-1 fragments underscore the complexity of angiogenesis regulation. While the N-terminal domain exhibits pro-angiogenic properties, the Type 1 Repeats and the C-terminal domain are potent inhibitors of neovascularization, acting through distinct receptor-mediated signaling pathways. This detailed comparison, including quantitative data, signaling pathway diagrams, and experimental protocols, provides a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-function relationships of TSP-1 fragments is crucial for the rational design of novel anti-angiogenic therapeutics that can effectively target pathological angiogenesis in diseases such as cancer. Further research focusing on the in vivo efficacy and safety of these fragments will be instrumental in translating these findings into clinical applications.
References
- 1. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 Activation by Thrombospondin-1 in Lymphatic Endothelial Cells Suppresses Lymphangiogenesis and Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endothelial Tube Formation Assay [cellbiologics.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pro-Apoptotic Activity of Thrombospondin-1 (1016-1023)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic activity of the Thrombospondin-1 (TSP-1) derived peptide (amino acids 1016-1023), with the sequence RFYVVMWK, against other apoptosis-inducing agents. The content is designed to offer an objective overview supported by experimental data to aid in research and development.
Performance Comparison: TSP-1 (1016-1023) vs. Alternative Apoptosis Inducers
The pro-apoptotic efficacy of TSP-1 (1016-1023) is compared here with a well-established pro-apoptotic peptide, (KLAKLAK)₂, and a commonly used small molecule inducer of apoptosis, Staurosporine. The data presented is compiled from various studies and highlights the activity across different cancer cell lines.
| Compound | Target/Mechanism of Action | Cell Line | Concentration | % Apoptotic Cells | Citation |
| Thrombospondin-1 (1016-1023) | CD47 Agonist | HL-60 (Human promyelocytic leukemia) | 100 µM | 9 ± 4% | [1] |
| Thrombospondin-1 (1016-1023) | CD47 Agonist | NB4 (Human promyelocytic leukemia) | 100 µM | 25 ± 4% | [1] |
| (KLAKLAK)₂ | Mitochondrial membrane disruption | A549 (Human lung carcinoma) | 2.975 µM (IC50) | 50% inhibition of proliferation | [2] |
| (KLAKLAK)₂ | Mitochondrial membrane disruption | MCF-7 (Human breast adenocarcinoma) | Not specified | Induces apoptosis | [3] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | PaTu 8988t (Pancreatic carcinoma) | 1 µM | Significant increase | [4] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Panc-1 (Pancreatic carcinoma) | 1 µM | Significant increase | [4] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | HBL-100 (Non-malignant breast) | 50 nM | ~100% (after 48h) | [5] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | T47D (Metastatic breast cancer) | 50 nM | ~4% (after 48h) | [5] |
Note: Direct comparison of potency is challenging due to variations in experimental conditions and cell lines across studies. The IC50 value represents the concentration at which 50% of cell proliferation is inhibited.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pro-apoptotic activity are provided below.
Annexin V Staining for Apoptosis Detection
This protocol is a common method for detecting early-stage apoptosis.
Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between apoptotic, necrotic, and viable cells.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and induce apoptosis by treating with the test compound (e.g., TSP-1 (1016-1023) peptide) for the desired time and concentration.
-
Include positive (e.g., treated with Staurosporine) and negative (untreated) controls.
-
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Avoid using trypsin as it can damage the cell membrane.
-
-
Washing:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspase-3 or -7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.
Procedure:
-
Assay Plate Preparation:
-
Plate cells in a white-walled 96-well plate and treat with the test compounds. Include appropriate controls.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TSP-1 (1016-1023)-Induced Apoptosis
The TSP-1 peptide (1016-1023) primarily induces apoptosis through interaction with the CD47 receptor, initiating a caspase-independent cell death pathway in several cell types.[6][7][8][9][10]
Caption: TSP-1 (1016-1023) induced apoptosis pathway via CD47.
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a typical workflow for assessing the pro-apoptotic activity of a test compound.
Caption: Workflow for assessing pro-apoptotic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of CD47-induced caspase-independent cell death in normal and leukemic cells: link between phosphatidylserine exposure and cytoskeleton organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD47 ligation induces caspase-independent cell death in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Binding Landscape of Thrombospondin-1 (1016-1023): A Comparative Guide to On-Target and Off-Target Interactions
For researchers, scientists, and drug development professionals, understanding the binding specificity of therapeutic peptides is paramount. This guide provides a comparative analysis of the off-target binding of the Thrombospondin-1 (TSP-1) derived peptide, amino acids 1016-1023 (sequence: RFYVVMWK), a known agonist of the cell surface receptor CD47. We delve into its on-target affinity, explore evidence of off-target interactions, and present comparative data with other TSP-1 derived peptides, supported by detailed experimental protocols.
The TSP-1 (1016-1023) peptide, often referred to by its sequence RFYVVMWK or as 4N1K (with terminal lysines for solubility), has garnered significant interest for its role in mimicking the anti-angiogenic and pro-apoptotic effects of its parent protein, Thrombospondin-1. These effects are primarily mediated through its interaction with the "don't eat me" signal receptor, CD47. However, a thorough evaluation of its binding profile reveals a more complex picture that includes potential off-target interactions, which are critical to consider in the development of novel therapeutics.
On-Target Binding: Interaction with CD47
The primary and intended target of the TSP-1 (1016-1023) peptide is the ubiquitously expressed transmembrane protein, CD47. Ligation of CD47 by this peptide can trigger a cascade of intracellular events, including the induction of programmed cell death in certain cancer cells.
Quantitative Binding Affinity
The binding affinity of TSP-1 derived peptides to CD47 has been quantified using various biophysical techniques. A study utilizing fluorescence polarization, isothermal titration calorimetry, and microscale thermophoresis reported the following dissociation constants (Kd):
| Peptide Variant | Sequence | Binding Affinity (Kd) to CD47 |
| 4N1K | KRFYVVMWKK | 1,500 nM |
| PKHB1 | KRFYVVMWKK | 400 nM |
| 4NGG | KRFYGGMWKK | 1,000,000 nM (control) |
| Table 1: Binding affinities of TSP-1 derived peptides to CD47. Data sourced from a study on CD47 agonist peptides. |
It is noteworthy that the full-length TSP-1 protein binds to CD47 with a significantly higher affinity, in the picomolar range, suggesting that the conformation of the peptide within the parent protein plays a crucial role in its binding potency.
Off-Target Binding Profile of TSP-1 (1016-1023)
A critical aspect of peptide-based drug development is the characterization of its off-target interactions to anticipate potential side effects and understand its full mechanism of action.
Evidence of Non-Specific Binding
Research has indicated that the 4N1K peptide may exhibit CD47-independent effects, particularly at higher concentrations. One study demonstrated that 4N1K could stimulate a potent increase in the binding of non-specific IgG antibodies to cells in suspension. Furthermore, the study revealed that both the stimulatory and inhibitory effects of 4N1K on cell adhesion to fibronectin occurred with similar efficiency in both CD47-expressing and CD47-deficient cells, suggesting a CD47-independent mechanism. These findings suggest that 4N1K may interact non-specifically with other cell surface epitopes.
Comparison with Other TSP-1 Derived Peptides
To contextualize the binding specificity of TSP-1 (1016-1023), it is useful to compare it with other functional peptides derived from different domains of the full-length TSP-1 protein.
| Peptide/Domain | Sequence/Region | Primary Receptor | Reported Function |
| TSP-1 (1016-1023) | RFYVVMWK | CD47 | Pro-apoptotic, Anti-angiogenic |
| CD36-binding motif | CSVTCG | CD36 | Stimulates osteoclast resorption, Anti-angiogenic |
| Integrin-binding motif | RGD | Integrins | Cell adhesion |
| N-terminal domain | Heparin-binding | Proteoglycans | Cell adhesion, Growth factor sequestration |
| Table 2: Comparison of different functional peptides derived from Thrombospondin-1. |
A study investigating the stimulation of resorption by osteoclasts found that the CD36-binding peptide CSVTCG mimicked the effect of the intact TSP-1 molecule, while the RFYVVMWK peptide had no effect on this CD36-mediated process. This provides evidence for the specificity of RFYVVMWK in not engaging the CD36 receptor in this particular cellular context.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
A Comparative Guide to the Species-Specific Effects of Human, Bovine, and Mouse Thrombospondin-1 Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thrombospondin-1 (TSP-1) peptides from human, bovine, and mouse sources, focusing on their species-specific effects relevant to biomedical research and drug development. While direct comparative studies are limited, this document synthesizes available data on sequence homology, receptor interactions, and functional activities to offer insights into their potential interchangeability and species-specific considerations.
Introduction to Thrombospondin-1
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, wound healing, and inflammation.[1] Its functions are mediated through interactions with various cell surface receptors, such as CD36 and CD47, and other extracellular matrix components.[1] Bioactive peptides derived from different domains of TSP-1, particularly the type 1 repeats (TSRs), have garnered significant interest as potential therapeutic agents due to their ability to modulate these processes. Given that preclinical research often involves animal models, understanding the species-specific differences in TSP-1 peptide activity is paramount for the successful translation of research findings.
Sequence Homology of Thrombospondin-1 Type 1 Repeats
The biological activity of TSP-1 peptides is intrinsically linked to their amino acid sequence. Analysis of the full-length protein sequences obtained from the UniProt database (Human: P07996, Bovine: A0A3Q1MQV3, Mouse: Q3TR40) reveals a high degree of conservation among the three species, particularly within the functionally critical Type 1 Repeats.
Amino Acid Sequence Alignment of the Second Type 1 Repeat (TSR2):
| Species | Sequence |
| Human | D GW SH WS PW SS CS VT CG DG VQ VR IR |
| Bovine | D GW SH WS PW SS CS VT CG DG VQ VR IR |
| Mouse | D GW SH WS PW SS CS VT CG DG VQ VR I**R |
Note: The highly conserved CSVTCG motif, critical for CD36 binding, is identical across all three species.
The remarkable conservation of the TSR domains, especially the key binding motifs, suggests a strong likelihood of cross-reactivity of TSP-1 peptides across these species. This is further supported by numerous studies where human TSP-1 or its derived peptides have been effectively used in bovine and murine experimental models.
Comparative Biological Activity
Table 1: Summary of Reported Biological Activities of TSP-1 Peptides
| Biological Effect | Human TSP-1 Peptide | Bovine TSP-1 Peptide | Mouse TSP-1 Peptide | Key Receptor(s) |
| Inhibition of Endothelial Cell Migration | Potent inhibitor | Active | Potent inhibitor | CD36, CD47 |
| Inhibition of Angiogenesis | Potent inhibitor | Assumed active | Potent inhibitor | CD36, CD47 |
| Induction of Endothelial Cell Apoptosis | Induces apoptosis | Induces apoptosis | Induces apoptosis | CD36 |
| Inhibition of Platelet Aggregation | Inhibits aggregation | Not reported | Inhibits aggregation | CD47 |
| Activation of Latent TGF-β | Activates TGF-β | Not reported | Activates TGF-β | - |
Signaling Pathways
The signaling pathways activated by TSP-1 peptides are primarily initiated through their interaction with cell surface receptors, most notably CD36 and CD47. The high conservation of these receptors and the TSP-1 binding motifs across mammalian species suggests that the downstream signaling cascades are also likely to be conserved.
Caption: General signaling pathways of TSP-1 peptides.
Experimental Protocols
Detailed, standardized protocols for directly comparing the species-specific effects of TSP-1 peptides are not widely published. However, established in vitro assays can be adapted for this purpose. Below are representative protocols for assessing endothelial cell migration and proliferation.
Endothelial Cell Migration Assay (Modified Boyden Chamber Assay)
This assay is used to quantify the chemotactic and chemokinetic effects of TSP-1 peptides on endothelial cells.
Caption: Workflow for a cell migration assay.
Detailed Steps:
-
Preparation:
-
Coat the underside of a porous membrane (8 µm pores) of a transwell insert with an extracellular matrix protein like fibronectin (10 µg/mL in PBS) and allow it to dry.
-
Culture endothelial cells (e.g., HUVECs, BAECs, or mouse microvascular endothelial cells) to sub-confluency and then serum-starve for 4-6 hours.
-
-
Assay:
-
To the lower chamber of the Boyden apparatus, add serum-free media containing a chemoattractant such as VEGF (20 ng/mL).
-
Harvest the starved endothelial cells and resuspend them in serum-free media.
-
In separate tubes, pre-incubate the cells with varying concentrations of human, bovine, or mouse TSP-1 peptides for 30 minutes at 37°C.
-
Add the cell/peptide suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
-
Analysis:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a solution such as crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Plot the number of migrated cells against the peptide concentration to determine the IC50 for each species-specific peptide.
-
Endothelial Cell Proliferation Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Detailed Steps:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2 x 10³ cells/well in complete growth medium and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of human, bovine, or mouse TSP-1 peptides. Include a positive control (e.g., with VEGF) and a negative control (no peptide).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 for each peptide.
Conclusion
The available evidence strongly suggests a high degree of functional conservation among human, bovine, and mouse TSP-1 peptides, particularly those derived from the highly conserved type 1 repeats. This conservation allows for a degree of interchangeability in preclinical research, with human TSP-1 peptides often being used in rodent models with expected efficacy. However, for studies where subtle differences in potency or pharmacokinetics could be critical, or for the development of species-specific therapeutics, direct comparative studies using standardized assays are essential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Future research should focus on generating robust, quantitative data to fully elucidate the species-specific nuances of TSP-1 peptide activity.
References
Navigating Purity and Identity: A Comparative Guide to Synthetic Thrombospondin-1 (1016-1023)
For researchers, scientists, and drug development professionals, the quality of synthetic peptides is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative assessment of commercially available synthetic Thrombospondin-1 (TSP-1) peptide (1016-1023), focusing on purity and identity. We present supporting experimental data and detailed protocols for key analytical techniques to aid in the selection of the most suitable product for your research needs.
The TSP-1 (1016-1023) peptide, with the amino acid sequence H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, is a biologically active fragment of the native Thrombospondin-1 protein. It is recognized as a potent agonist of the CD47 receptor, playing a crucial role in various signaling pathways, including the inhibition of nitric oxide (NO)/cGMP signaling and the induction of apoptosis.[1][2] Given its significance in cellular processes, the purity and correct identity of the synthetic version of this peptide are critical for in vitro and in vivo studies.
Comparative Analysis of Commercial Synthetic TSP-1 (1016-1023)
To facilitate an informed decision, the following table summarizes the purity data of synthetic TSP-1 (1016-1023) from various commercial suppliers. Purity is a critical quality attribute, as impurities can lead to off-target effects and misinterpretation of experimental data.
| Supplier | Purity (%) | Analytical Method(s) |
| MedChemExpress | 98.40% | RP-HPLC, MS |
| Cenmed | ≥99% | Not Specified |
| CP Lab Safety | 95% | Not Specified |
Note: The data presented is based on information available from the suppliers' websites. It is recommended to request lot-specific certificates of analysis for the most accurate and up-to-date information.
Experimental Protocols for Quality Assessment
The identity and purity of synthetic peptides are commonly assessed using a combination of analytical techniques. The most prevalent methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination and Electrospray Ionization Mass Spectrometry (ESI-MS) for identity confirmation.[3] Amino acid analysis can further corroborate the peptide's composition and quantity.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for assessing the purity of synthetic peptides.[4] It separates the target peptide from impurities based on hydrophobicity.
Methodology:
-
Column: A C18 reversed-phase column is typically used for peptides of this size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over a set period (e.g., 20-30 minutes) is a common starting point for method development.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 214 nm, which detects the peptide bonds.
-
Sample Preparation: The lyophilized peptide is reconstituted in a suitable solvent, such as water or a low concentration of acetonitrile, to a final concentration of approximately 1 mg/mL.
The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique to confirm the molecular weight of the synthetic peptide, thereby verifying its identity.
Methodology:
-
Sample Preparation: The peptide sample is typically diluted in a solution compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Ionization: The sample is introduced into the mass spectrometer through an electrospray source, which generates multiply charged ions of the peptide.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the peptide. This experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the peptide's amino acid sequence.
Composition Verification by Amino Acid Analysis (AAA)
Amino acid analysis provides quantitative information about the amino acid composition of the peptide, confirming that the correct amino acids are present in the expected ratios.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by incubation in 6N HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are often derivatized to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated by chromatography (e.g., ion-exchange or reversed-phase) and quantified by comparing their peak areas to those of known standards.
Visualizing Workflows and Pathways
To further clarify the processes and biological context, the following diagrams illustrate the experimental workflow for peptide analysis and the signaling pathway of TSP-1 (1016-1023).
Caption: Experimental workflow for synthetic peptide production and quality control.
References
Safety Operating Guide
Thrombospondin-1 (1016-1023) (human, bovine, mouse) proper disposal procedures
Proper Disposal Procedures for Thrombospondin-1 (1016-1023)
This document provides essential safety and logistical information for the proper disposal of Thrombospondin-1 (1016-1023) (human, bovine, mouse), a bioactive CD47 agonist peptide.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's specific Safety Data Sheet (SDS) for this product and follow all protocols established by their Environmental Health & Safety (EHS) department. Procedures may vary based on local, state, and federal regulations.
Immediate Safety and Handling Precautions
Thrombospondin-1 (1016-1023) is a bioactive peptide that has been shown to induce apoptosis (programmed cell death) in certain cell types.[1][3] Therefore, it must be handled with appropriate care to avoid unintended exposure.
-
Engineering Controls: Handle the solid peptide and concentrated stock solutions within a chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Personal Protective Equipment (PPE): All personnel handling the peptide or its waste must wear appropriate PPE.
-
Spill Management: In case of a spill, secure the area. For solid spills, gently cover with absorbent paper wetted with a suitable solvent (e.g., 70% ethanol) to avoid generating dust, then wipe clean. For liquid spills, absorb with inert material and decontaminate the area. Dispose of all cleanup materials as hazardous waste.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes of solutions. |
| Hand Protection | Nitrile or latex gloves (check manufacturer's SDS for specific compatibility). | Prevents skin contact with the bioactive peptide. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The proper disposal route depends on the form of the waste: unused solid peptide, peptide solutions, or contaminated labware.
Step 1: Waste Assessment & Segregation
Identify and segregate all waste streams associated with Thrombospondin-1 (1016-1023). Never mix incompatible waste types.[4][5]
Table 2: Waste Stream Segregation
| Waste Form | Description | Recommended Waste Container |
| Unused/Expired Solid Peptide | Original vial containing the lyophilized peptide. | "Dry Chemical Waste" or "Bioactive Compound Waste" container. |
| Aqueous Peptide Solutions | Diluted peptide in buffers (e.g., PBS, cell culture media). | "Aqueous Chemical Waste" container. Do not pour down the drain. |
| Organic Peptide Solutions | Peptide dissolved in organic solvents (e.g., DMSO). | "Non-Halogenated Organic Waste" or "Halogenated Organic Waste". |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or blades that have contacted the peptide. | Puncture-proof, clearly labeled "Chemically Contaminated Sharps".[6] |
| Contaminated Solid Waste (Non-Sharps) | Pipette tips, microfuge tubes, gloves, absorbent pads. | Lined "Solid Chemical Waste" or "Biohazard Waste" container. |
Step 2: Inactivation of Bioactivity (Recommended)
For aqueous solutions, chemical inactivation is a best practice before collection by EHS. This reduces the risk to personnel handling the waste.
Methodology: Bleach Inactivation
-
Working in a chemical fume hood, transfer the aqueous peptide waste to a suitable container (e.g., a glass beaker or flask).
-
Slowly add household bleach (sodium hypochlorite solution) to the waste to achieve a final concentration of 10% bleach.[7]
-
Allow the mixture to sit for a minimum of 30 minutes to ensure the peptide is denatured.
-
Following inactivation, dispose of the mixture in the designated "Aqueous Chemical Waste" container. DO NOT pour down the drain unless explicitly permitted by your EHS office for inactivated, non-hazardous materials.[7]
Step 3: Waste Collection and Labeling
-
Ensure all waste containers are sealed, in good condition, and stored in a designated secondary containment area.
-
Label every container clearly with the words "Hazardous Waste," the full chemical name ("Thrombospondin-1 (1016-1023) Waste"), and the primary hazard (e.g., "Bioactive," "Chemical Waste").
-
Arrange for pickup by your institution's EHS department. Follow their specific procedures for waste pickup requests.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Thrombospondin-1 (1016-1023) and associated materials.
Caption: Disposal decision workflow for Thrombospondin-1 (1016-1023) waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bachem Thrombospondin-1 (1016-1023) (human, bovine, mouse), Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptiderecon.com [peptiderecon.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
